Product packaging for 2-Ethyl-5-isopropylpyrazine(Cat. No.:)

2-Ethyl-5-isopropylpyrazine

Cat. No.: B15246456
M. Wt: 150.22 g/mol
InChI Key: DDEYIDPXRNBWQC-UHFFFAOYSA-N
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Description

2-Ethyl-5-isopropylpyrazine (CAS 38028-76-1) is an organic compound with the molecular formula C9H14N2 and an average molecular mass of 150.22 g/mol . As a pyrazine derivative, it features a nitrogen-containing heterocyclic ring structure, which is a common and valuable pharmacophore in medicinal chemistry . Pyrazine derivatives, as a class, have been extensively investigated for their broad spectrum of biological activities and are significant in drug discovery efforts . Research into pyrazine compounds has shown they possess notable pharmacological potential, including serving as key scaffolds in antitumor agents, antibacterial compounds, and antifungal agents . The pyrazine ring's physicochemical properties, including good membrane permeability and gastrointestinal absorption, support its role in the development of bioactive molecules . While the specific research applications for this compound are not fully detailed in public sources, structurally similar alkylpyrazines are widely studied in flavor and fragrance research due to their characteristic roasted, nutty, and earthy odors . This compound is offered for research purposes to explore its potential applications and properties. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B15246456 2-Ethyl-5-isopropylpyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-ethyl-5-propan-2-ylpyrazine

InChI

InChI=1S/C9H14N2/c1-4-8-5-11-9(6-10-8)7(2)3/h5-7H,4H2,1-3H3

InChI Key

DDEYIDPXRNBWQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=N1)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-5-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Ethyl-5-isopropylpyrazine, a significant heterocyclic compound. The following sections detail plausible synthetic routes, experimental protocols, and relevant chemical data, tailored for an audience with a strong background in organic chemistry.

Introduction

This compound is a substituted pyrazine that, like many alkylpyrazines, is of interest for its potential applications in flavor and fragrance chemistry, as well as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The controlled synthesis of unsymmetrically substituted pyrazines such as this compound requires careful consideration of synthetic strategies to ensure regioselectivity and high yields. This guide focuses on a robust and logical chemical synthesis route.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several methodologies common in pyrazine chemistry. The most practical and regioselective chemical synthesis involves a two-step process:

  • Synthesis of the key intermediate, 4-methyl-2,3-pentanedione. This α-diketone contains the necessary carbon framework for the ethyl and isopropyl substituents.

  • Condensation of the α-diketone with a suitable 1,2-diamine to form the pyrazine ring.

An alternative, though potentially less selective, approach is the biomimetic synthesis involving the cross-condensation of two different α-amino ketones.

Pathway 1: Condensation of 4-methyl-2,3-pentanedione with 1,2-Diaminopropane

This is the preferred and most direct route. It involves the synthesis of the key α-diketone intermediate followed by a cyclocondensation reaction.

Synthesis of this compound cluster_0 Step 1: Synthesis of 4-methyl-2,3-pentanedione cluster_1 Step 2: Pyrazine Ring Formation Mesityl_Oxide Mesityl Oxide Intermediate_Epoxide Intermediate Epoxide Mesityl_Oxide->Intermediate_Epoxide Oxidation (e.g., m-CPBA) Diketone 4-methyl-2,3-pentanedione Intermediate_Epoxide->Diketone Rearrangement (Acid or Base catalyzed) Diketone_2 4-methyl-2,3-pentanedione Dihydropyrazine Dihydropyrazine Intermediate Diketone_2->Dihydropyrazine Condensation Diaminopropane 1,2-Diaminopropane Diaminopropane->Dihydropyrazine Final_Product This compound Dihydropyrazine->Final_Product Oxidation

Caption: Pathway 1: Synthesis via α-Diketone Condensation.

Pathway 2: Biomimetic Cross-Condensation of α-Amino Ketones

This pathway mimics the natural formation of some pyrazines. It involves the condensation of two different α-amino ketones. However, this method often leads to a mixture of products (symmetrical and unsymmetrical pyrazines), making purification challenging.

Biomimetic Synthesis Amino_Ketone_1 1-Amino-2-butanone (from Threonine analog) Product_Mixture Mixture of Pyrazines Amino_Ketone_1->Product_Mixture Self & Cross- Condensation Amino_Ketone_2 2-Amino-3-methyl-3-butanone (from Valine analog) Amino_Ketone_2->Product_Mixture Desired_Product This compound Product_Mixture->Desired_Product Purification

Caption: Pathway 2: Biomimetic Cross-Condensation.

Experimental Protocols

The following are detailed experimental protocols for the preferred synthetic pathway (Pathway 1).

Step 1: Synthesis of 4-methyl-2,3-pentanedione

A detailed, contemporary experimental protocol for the synthesis of 4-methyl-2,3-pentanedione from readily available starting materials like mesityl oxide is not explicitly available in the immediate literature. However, a general two-step procedure involving epoxidation followed by rearrangement is a plausible route.

1.1. Epoxidation of Mesityl Oxide

  • Materials: Mesityl oxide, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure:

    • Dissolve mesityl oxide (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the cooled solution of mesityl oxide over a period of 30 minutes.

    • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

1.2. Rearrangement of the Epoxide to 4-methyl-2,3-pentanedione

  • Materials: Crude epoxide from step 1.1, dilute sulfuric acid or a Lewis acid catalyst (e.g., boron trifluoride etherate), diethyl ether.

  • Procedure:

    • Dissolve the crude epoxide in diethyl ether.

    • Slowly add a catalytic amount of dilute sulfuric acid or a Lewis acid to the solution while stirring.

    • Stir the reaction mixture at room temperature and monitor by TLC for the formation of the diketone.

    • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure 4-methyl-2,3-pentanedione.

Step 2: Synthesis of this compound

This procedure is adapted from a general method for pyrazine synthesis from 1,2-diketones and 1,2-diamines.

  • Materials: 4-methyl-2,3-pentanedione, 1,2-diaminopropane, aqueous methanol, potassium tert-butoxide (t-BuOK).

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 4-methyl-2,3-pentanedione (1.0 eq) in aqueous methanol (e.g., 3 mL).

    • Stir the solution with a magnetic stirrer to ensure homogeneity.

    • To this solution, add 1,2-diaminopropane (1.0 eq) followed by a catalytic amount of potassium tert-butoxide (e.g., 0.04 eq).

    • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Upon completion, evaporate the methanol under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the key compounds in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Expected Yield (%)
Mesityl OxideC₆H₁₀O98.141290.858-
4-methyl-2,3-pentanedioneC₆H₁₀O₂114.14138-1400.95660-70 (from epoxide)
1,2-DiaminopropaneC₃H₁₀N₂74.13120-1210.871-
This compoundC₉H₁₄N₂150.22~180-190 (estimated)~0.95 (estimated)70-85 (from diketone)

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the preparation of 4-methyl-2,3-pentanedione followed by its condensation with 1,2-diaminopropane. This method offers good control over the regiochemistry, leading to the desired unsymmetrically substituted pyrazine. While biomimetic routes are of academic interest, they present significant challenges in terms of selectivity for industrial-scale production of a single, pure isomer. The provided protocols offer a solid foundation for the laboratory-scale synthesis of this target molecule, and can be optimized for larger-scale production. Further research into a more direct synthesis of the key α-diketone intermediate could further enhance the efficiency of this pathway.

An In-Depth Technical Guide to the Chemical Properties of 2-Ethyl-5-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Ethyl-5-isopropylpyrazine. Due to the limited availability of experimental data for this specific compound, this guide incorporates estimated values and data from closely related alkylpyrazines to offer a broader understanding. All quantitative data is presented in structured tables for clarity and comparative analysis. General experimental protocols for the synthesis and analysis of similar compounds are also detailed, providing a foundational methodology for researchers.

Core Chemical and Physical Properties

This compound, with the CAS number 38028-76-1, is a substituted pyrazine. Pyrazines are a class of heterocyclic aromatic organic compounds that contribute to the flavor and aroma of many foods and beverages. The specific arrangement of the ethyl and isopropyl groups on the pyrazine ring influences its physicochemical characteristics.

Physical and Chemical Property Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that much of the available data is estimated and should be considered with appropriate scientific caution.

PropertyValueSource
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol [1]
Boiling Point 209.66 °C (estimated)[1]
Flash Point 80.50 °C (177.00 °F) (estimated)[1]
Water Solubility 630.9 mg/L at 25 °C (estimated)[1]
logP (Octanol-Water Partition Coefficient) 2.135 (estimated)[1]
Vapor Pressure 0.290000 mmHg at 25 °C (estimated)[1]

Spectroscopic Data

Experimental Protocols

While specific experimental protocols for this compound are not widely published, general methodologies for the synthesis and analysis of alkylpyrazines can be adapted.

General Synthesis of 2,5-Disubstituted Alkylpyrazines

A common method for the synthesis of asymmetrically substituted pyrazines involves the condensation of an α-dicarbonyl compound with an α-amino ketone. A plausible synthetic route for this compound is outlined below.

Reaction Scheme:

This synthesis would likely proceed through the condensation of a 1,2-diaminoalkane with an α-diketone, followed by oxidation. A more specific approach for alkylpyrazines is the reaction of an alpha-aminoketone, which can dimerize and then oxidize to form the pyrazine ring.

Illustrative DOT Script for General Alkylpyrazine Synthesis:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amino_Ketone_1 α-Amino Ketone A Dihydropyrazine Dihydropyrazine Intermediate Amino_Ketone_1->Dihydropyrazine Condensation Amino_Ketone_2 α-Amino Ketone B Amino_Ketone_2->Dihydropyrazine Pyrazine 2,5-Disubstituted Pyrazine Dihydropyrazine->Pyrazine Oxidation

General synthesis pathway for 2,5-disubstituted pyrazines.
Analytical Methodology for Alkylpyrazines

The analysis of alkylpyrazines in various matrices, particularly in food and flavor samples, is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: For solid samples, a common technique is headspace solid-phase microextraction (HS-SPME) to extract the volatile pyrazines. Liquid samples may be subjected to liquid-liquid extraction or direct injection if the concentration is sufficiently high.

  • GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used. The oven temperature program is optimized to achieve good separation of the target analytes from other volatile compounds.

  • MS Detection: Mass spectrometry is used for the identification and quantification of the pyrazines. Electron ionization (EI) at 70 eV is standard for generating characteristic mass spectra.

High-Performance Liquid Chromatography (HPLC):

  • Separation: Reversed-phase HPLC with a C18 column is often employed. The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile or methanol.[2]

  • Detection: A UV detector is commonly used for the detection of pyrazines.[2]

Biological Activity and Safety

Biological Activity

Specific studies on the biological activity of this compound are scarce. However, research on other alkylpyrazines, such as 2,5-bis(1-methylethyl)-pyrazine, has indicated potential biological effects. These studies have shown that at high concentrations, some pyrazines can induce a DNA damage response.[3][4] At lower concentrations, they may cause cell-wall damage in bacteria, suggesting antimicrobial properties.[3][4] These findings suggest that this compound could potentially exhibit similar activities, though dedicated research is required for confirmation.

Safety and Handling

Safety data for this compound is not extensively documented. However, based on the safety data sheets (SDS) of structurally similar pyrazines, the following precautions are advisable:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

  • Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly closed.[5][6]

  • Hazards: May be harmful if swallowed or inhaled and may cause skin and eye irritation.[7][8][9]

Illustrative DOT Script for a Standard Laboratory Workflow:

G cluster_prep Preparation cluster_analysis Analysis cluster_bioassay Biological Evaluation Synthesis Synthesis of Alkylpyrazine Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification QC Quality Control (GC-MS, HPLC) Purification->QC Spectroscopy Spectroscopic Analysis (NMR, IR) QC->Spectroscopy Screening Biological Activity Screening Spectroscopy->Screening Tox Toxicology Studies Screening->Tox

References

The Elusive Scent of Nature: An In-depth Technical Guide to the Occurrence of 2-Ethyl-5-isopropylpyrazine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 2-Ethyl-5-isopropylpyrazine. Extensive investigation reveals that this specific pyrazine is not a known naturally occurring compound. However, this guide provides a comprehensive overview of structurally similar and highly relevant alkylpyrazines that are prevalent in nature, offering valuable insights for researchers in flavor chemistry, natural products, and drug development.

Introduction: The Aromatic World of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the aroma and flavor of a vast array of natural and processed foods. Their characteristic nutty, roasted, and earthy scents are often formed through Maillard reactions during cooking or through biosynthesis by microorganisms and plants. While a wide variety of alkyl-substituted pyrazines have been identified in nature, the specific compound this compound has not been reported as a natural product. This guide, therefore, focuses on its close, naturally occurring structural analogs, providing a foundation for understanding the biosynthesis, occurrence, and analysis of this important class of molecules.

Natural Occurrence of Structurally Related Alkylpyrazines

While this compound is not found in nature, several other isopropyl and ethyl-substituted pyrazines have been identified in various natural sources. The following table summarizes the quantitative data for some of these key analogs.

Pyrazine DerivativeNatural Source(s)Concentration RangeReference
2-Methoxy-3-isopropylpyrazineGreen Bell Pepper (Capsicum annuum)1-35 ng/g[1]
Jalapeño Pepper10-30 ng/g[1]
Ladybird Beetles (Coccinellidae family)Defensive secretionNot Quantified
2-Methyl-5-isopropylpyrazineCoffeeNot Quantified[2]
CocoaNot Quantified[2]
2-Ethyl-5-methylpyrazineRoasted Peanuts140-280 µg/kg[3]
Coffee50-150 µg/kg[3]
2-Ethyl-6-methylpyrazineRoasted Peanuts80-190 µg/kg[3]
Coffee30-100 µg/kg[3]

Biosynthesis of Alkylpyrazines

The formation of alkylpyrazines in nature is primarily attributed to two main pathways: the Maillard reaction and microbial biosynthesis.

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major source of pyrazines in cooked and roasted foods. The specific amino acid precursor largely determines the substitution pattern of the resulting pyrazine. For instance, the reaction of leucine and isoleucine with sugars can lead to the formation of isopropyl and ethyl-methyl substituted pyrazines, respectively.

Microbial Biosynthesis

Various microorganisms, including bacteria and fungi, are capable of producing a diverse range of pyrazines. The biosynthetic pathway often involves the condensation of two α-amino acid-derived molecules. For example, the dimerization of amino acids like valine and isoleucine can lead to the formation of di-isopropyl and ethyl-isopropyl pyrazines, respectively.

Below is a generalized diagram illustrating the microbial biosynthesis of alkylpyrazines from amino acid precursors.

biosynthesis cluster_precursors Amino Acid Precursors cluster_intermediates Intermediate Formation cluster_products Final Products Valine Valine Amino_Ketone α-Amino Ketone Valine->Amino_Ketone Isoleucine Isoleucine Isoleucine->Amino_Ketone Dihydropyrazine Dihydropyrazine Amino_Ketone->Dihydropyrazine Dimerization Di_isopropyl_pyrazine Di-isopropyl-pyrazine Dihydropyrazine->Di_isopropyl_pyrazine Oxidation Ethyl_isopropyl_pyrazine Ethyl-isopropyl-pyrazine Dihydropyrazine->Ethyl_isopropyl_pyrazine Oxidation

Caption: Generalized microbial biosynthesis of alkylpyrazines.

Experimental Protocols for Analysis

The identification and quantification of naturally occurring pyrazines require sensitive and specific analytical techniques. The following outlines a general workflow for the analysis of alkylpyrazines from a food matrix.

Sample Preparation and Extraction

A common method for extracting volatile pyrazines from a solid or liquid food matrix is headspace solid-phase microextraction (HS-SPME).

  • Apparatus: Gas chromatograph-mass spectrometer (GC-MS), SPME fiber (e.g., DVB/CAR/PDMS), vials with septa.

  • Procedure:

    • Homogenize the sample.

    • Place a known amount of the homogenized sample into a headspace vial.

    • Add an internal standard solution.

    • Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the technique of choice for the separation and identification of volatile compounds like pyrazines.

  • Gas Chromatograph Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-350

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

The following diagram illustrates a typical experimental workflow for pyrazine analysis.

experimental_workflow Sample Sample Homogenization Spike Internal Standard Spiking Sample->Spike HS_SPME Headspace SPME Spike->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data Data Processing & Quantification GC_MS->Data

Caption: Workflow for the analysis of alkylpyrazines.

Conclusion

While this compound remains elusive in the natural world, the study of its structurally related analogs provides a critical understanding of the formation, occurrence, and sensory impact of alkylpyrazines. The methodologies and biosynthetic insights presented in this guide offer a robust framework for researchers exploring the complex chemistry of food flavors and natural products. Further research into microbial pathways and the analysis of a wider range of natural sources may yet reveal novel pyrazine structures, expanding our knowledge of this aromatically significant class of compounds.

References

The Biosynthesis of 2-Ethyl-5-isopropylpyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of 2-Ethyl-5-isopropylpyrazine biosynthesis. While the complete, experimentally verified pathway for this specific pyrazine remains to be fully elucidated in scientific literature, this document presents a scientifically grounded, hypothetical pathway based on the established biosynthesis of related alkylpyrazines and the catabolic routes of its likely amino acid precursors. This guide provides a comprehensive overview of the proposed mechanism, relevant enzymatic reactions, and detailed experimental protocols for investigation, alongside a structured presentation of available quantitative data for related compounds.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from the amino acids L-isoleucine and L-valine. These amino acids provide the carbon skeletons for the ethyl and isopropyl side chains, respectively, as well as the nitrogen atoms for the pyrazine ring. The proposed pathway involves the catabolism of these amino acids to form α-aminoketone intermediates, which then undergo condensation to form the dihydropyrazine ring, followed by oxidation to the final aromatic pyrazine.

The key steps are as follows:

  • Formation of α-Aminoketone Precursors:

    • From L-Isoleucine (for the ethyl group): L-isoleucine is catabolized to produce 1-amino-3-methyl-2-pentanone. This process is initiated by a transaminase, followed by decarboxylation. While the direct enzymatic conversion to this specific aminoketone is not fully detailed in the literature, it is a plausible intermediate based on known amino acid catabolism.

    • From L-Valine (for the isopropyl group): L-valine is catabolized to yield 3-amino-4-methyl-2-pentanone. Similar to isoleucine, this involves transamination and decarboxylation steps.[1][2][3][4][5]

  • Condensation to Dihydropyrazine: The two different α-aminoketone intermediates, 1-amino-3-methyl-2-pentanone and 3-amino-4-methyl-2-pentanone, condense to form a dihydropyrazine intermediate. This type of condensation is a known mechanism in the formation of other asymmetric alkylpyrazines.

  • Oxidation to this compound: The dihydropyrazine intermediate is then oxidized to the stable, aromatic this compound. This final step is often spontaneous in the presence of oxygen.

Below is a DOT script for a Graphviz diagram illustrating this proposed pathway.

2-Ethyl-5-isopropylpyrazine_Biosynthesis cluster_isoleucine From L-Isoleucine cluster_valine From L-Valine cluster_pyrazine_formation Pyrazine Ring Formation Isoleucine L-Isoleucine Keto_Ile α-Keto-β-methylvalerate Isoleucine->Keto_Ile Transaminase AminoKetone_Et 1-Amino-3-methyl-2-pentanone Keto_Ile->AminoKetone_Et Decarboxylase Dihydropyrazine Dihydro-2-ethyl-5-isopropylpyrazine AminoKetone_Et->Dihydropyrazine Condensation Valine L-Valine Keto_Val α-Ketoisovalerate Valine->Keto_Val Transaminase AminoKetone_Iso 3-Amino-4-methyl-2-pentanone Keto_Val->AminoKetone_Iso Decarboxylase AminoKetone_Iso->Dihydropyrazine Pyrazine This compound Dihydropyrazine->Pyrazine Oxidation

Caption: Proposed biosynthetic pathway of this compound from L-isoleucine and L-valine.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is scarce in the current scientific literature. However, data from studies on the biosynthesis of other alkylpyrazines by microorganisms can provide a valuable reference for expected yields and production levels. The following table summarizes quantitative data for related alkylpyrazines produced by various Bacillus subtilis strains.

AlkylpyrazineProducing StrainConcentration (µg/L)Reference
2-MethylpyrazineBacillus subtilis BcP4690.0 ± 40.5[6]
2,3-DimethylpyrazineBacillus subtilis BcP4680[6]
2,6-DimethylpyrazineBacillus subtilis BcP41891[6]
2,5-DimethylpyrazineBacillus subtilis BcP214500[6]
2,3,5-TrimethylpyrazineBacillus subtilis BcP2152600[6]
2,3,5,6-TetramethylpyrazineBacillus subtilis BcP21501100[6]

Experimental Protocols

To investigate the proposed biosynthetic pathway of this compound, a combination of microbial fermentation, analytical chemistry, and enzymatic assays is required. Below are detailed methodologies for key experiments.

Microbial Fermentation and Precursor Feeding Studies

Objective: To determine if a microorganism can produce this compound and to confirm the roles of L-isoleucine and L-valine as precursors.

Methodology:

  • Strain Selection and Culture:

    • Select a bacterial strain known for producing other alkylpyrazines, such as Bacillus subtilis or Pseudomonas perolens.

    • Prepare a suitable liquid culture medium (e.g., Luria-Bertani broth or a defined minimal medium).

    • Inoculate the medium with the selected strain and incubate under optimal growth conditions (e.g., 37°C, 200 rpm).

  • Precursor Feeding:

    • Prepare sterile stock solutions of L-isoleucine and L-valine.

    • Set up experimental flasks with the culture medium supplemented with:

      • No additional amino acids (control).

      • L-isoleucine alone.

      • L-valine alone.

      • A combination of L-isoleucine and L-valine.

    • Add the amino acid solutions to the cultures at the beginning of the exponential growth phase.

  • Sample Collection:

    • Collect culture samples at various time points during the fermentation (e.g., 24, 48, 72 hours).

    • Centrifuge the samples to separate the cells from the supernatant. Store both fractions at -20°C for analysis.

Extraction and Quantification of this compound by GC-MS

Objective: To extract, identify, and quantify this compound from microbial cultures.

Methodology:

  • Extraction:

    • Use liquid-liquid extraction or solid-phase microextraction (SPME) to isolate volatile compounds from the culture supernatant.

    • For liquid-liquid extraction, acidify the supernatant (e.g., with HCl to pH 2-3), then extract with a non-polar solvent like dichloromethane or diethyl ether.

    • For SPME, expose a fiber coated with a suitable stationary phase (e.g., PDMS/DVB) to the headspace of the culture sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.[6][7][8]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating alkylpyrazines.

    • GC Conditions:

      • Injector temperature: 250°C.

      • Oven temperature program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 5-10°C/min, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions:

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Mass range: m/z 35-350.

      • Ion source temperature: 230°C.

      • Transfer line temperature: 280°C.

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

    • Quantify the compound by creating a calibration curve using a series of standard solutions of known concentrations. An internal standard (e.g., a deuterated pyrazine) is recommended for improved accuracy.

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow.

Experimental_Workflow cluster_fermentation Microbial Fermentation cluster_analysis Analysis cluster_validation Pathway Validation Culture Bacterial Culture Precursors Add Precursors (Isoleucine, Valine) Culture->Precursors Incubation Incubation Precursors->Incubation Extraction Extraction (LLE or SPME) Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data Enzyme_Assay Enzyme Assays (Transaminase, Decarboxylase) Data->Enzyme_Assay Isotope_Labeling Isotope Labeling Studies Data->Isotope_Labeling

Caption: Experimental workflow for investigating the biosynthesis of this compound.

Enzyme Assays

Objective: To detect and characterize the enzymatic activities involved in the conversion of L-isoleucine and L-valine to their corresponding α-aminoketones.

Methodology:

  • Preparation of Cell-Free Extracts:

    • Harvest bacterial cells from the fermentation culture by centrifugation.

    • Wash the cells with a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Lyse the cells using sonication or a French press.

    • Centrifuge the lysate at high speed to obtain a clear cell-free extract.

  • Transaminase Activity Assay:

    • Set up a reaction mixture containing the cell-free extract, L-isoleucine or L-valine as the amino donor, α-ketoglutarate as the amino acceptor, and pyridoxal phosphate (PLP) as a cofactor.

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Monitor the formation of glutamate or the respective α-keto acids using HPLC or a colorimetric assay.

  • Decarboxylase Activity Assay:

    • Assay for the decarboxylation of the α-keto acids formed in the transaminase reaction.

    • This can be monitored by measuring the release of CO2 or by detecting the formation of the corresponding aldehyde or aminoketone product using derivatization followed by HPLC or GC-MS analysis.

This technical guide provides a foundational framework for researchers interested in the biosynthesis of this compound. While the proposed pathway is based on strong scientific precedent, further experimental validation is necessary to fully elucidate the specific enzymes and intermediates involved in this fascinating biosynthetic route. The provided experimental protocols offer a clear roadmap for conducting such investigations.

References

Alkylpyrazines: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of Alkylpyrazines

Alkylpyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are gaining significant attention in the field of drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on alkylpyrazines, focusing on their synthesis, quantitative biological data, and the molecular pathways they modulate. This document is intended for researchers, scientists, and professionals in the drug development industry.

Synthesis of Biologically Active Alkylpyrazines

The synthesis of alkylpyrazines is a critical aspect of their development as therapeutic agents. Various methods have been developed, ranging from classical chemical synthesis to more modern biosynthetic approaches.

Chemical Synthesis of 2,3,5,6-Tetramethylpyrazine

One of the most studied alkylpyrazines, 2,3,5,6-tetramethylpyrazine (TMP), can be synthesized through several chemical routes. A common method involves the condensation of 3-hydroxy-2-butanone (acetoin) with an ammonia source.

Experimental Protocol: One-pot Synthesis of 2,3,5,6-Tetramethylpyrazine [1]

  • Materials: Industrial phosphoric acid (85%), ammonia gas, acetoin, process water.

  • Procedure:

    • To a 1000 mL three-neck flask equipped with a stirrer, thermometer, and ammonia gas inlet, add 120 g (1.04 mol) of industrial phosphoric acid and 600 g of process water. Stir until homogenous.

    • Maintain the temperature at 20-40°C and bubble ammonia gas through the solution until the pH reaches 7.8-8.2.

    • While maintaining the temperature at 30-40°C, add 60 kg (0.68 mol) of acetoin dropwise over approximately 30 minutes.

    • After the addition is complete, maintain the reaction mixture at this temperature for 2 hours.

    • Increase the temperature to 90-100°C and continue the reaction for 1 hour.

    • The product is then isolated by steam distillation. The distillate is collected, and the pH is adjusted to 6-7 with a small amount of phosphoric acid.

    • Cool the solution to 0-5°C and allow it to stand for at least 4 hours to facilitate crystallization.

    • The crude product is collected by suction filtration and recrystallized from water. The final product is obtained after vacuum drying.

Another reported method utilizes biacetyl monoxime as a starting material with a palladium-carbon catalyst.[2]

Synthesis of Other Biologically Active Alkylpyrazines

The synthesis of other alkylpyrazines, such as 2,3,5-trimethylpyrazine, often involves similar condensation reactions. For instance, 2,3,5-trimethylpyrazine can be synthesized by reacting an acetoin dimer solution with propanediamine to form the intermediate 2,3,5-trimethyl-5,6-dihydropyrazine, which is then dehydrogenated.[3]

Biological Activities of Alkylpyrazines

Alkylpyrazines exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Several alkylpyrazines have demonstrated significant antimicrobial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Alkylpyrazines

AlkylpyrazineMicroorganismMIC (µg/mL)Reference
2,5-DimethylpyrazinePhytophthora capsici504[4]
2-Ethyl-3-methylpyrazinePhytophthora capsici504[4]
2-EthylpyrazinePhytophthora capsici504[4]
2-MethylpyrazinePhytophthora capsici672[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [5][6]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials: Mueller-Hinton broth (MHB), bacterial or fungal culture, alkylpyrazine compound, 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the alkylpyrazine in a suitable solvent.

    • Perform serial two-fold dilutions of the alkylpyrazine stock solution in MHB in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (adjusted to a specific optical density, e.g., 0.5 McFarland standard).

    • Inoculate each well containing the diluted alkylpyrazine with the microbial suspension. Include a positive control (microorganism in broth without alkylpyrazine) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the alkylpyrazine that completely inhibits visible growth of the microorganism.

Anticancer Activity

Tetramethylpyrazine has been shown to possess anticancer properties against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity (IC50) of Tetramethylpyrazine

Cell LineCancer TypeIC50Reference
SW480Colon CancerLowest among tested colon cancer lines[4]
HCT116Colon CancerLowest among tested colon cancer lines[4]

Experimental Protocol: Determination of IC50 by CCK-8 Assay [4]

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.

  • Materials: Cancer cell line, appropriate cell culture medium, 96-well plates, tetramethylpyrazine, CCK-8 solution, spectrophotometer.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of tetramethylpyrazine and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • The IC50 value is calculated as the concentration of tetramethylpyrazine that causes a 50% reduction in cell viability compared to the untreated control.

Anti-inflammatory Activity

Tetramethylpyrazine has also demonstrated potent anti-inflammatory effects.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation) [7][8]

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Materials: Egg albumin, phosphate-buffered saline (PBS, pH 6.4), alkylpyrazine, spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2.0 mL of various concentrations of the alkylpyrazine.

    • A control group is prepared with distilled water instead of the alkylpyrazine solution.

    • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 280 nm.

    • The percentage inhibition of protein denaturation is calculated, and the IC50 value can be determined.

Signaling Pathways Modulated by Alkylpyrazines

The biological effects of alkylpyrazines are mediated through their interaction with various intracellular signaling pathways. Tetramethylpyrazine, in particular, has been shown to modulate key pathways involved in inflammation, cell survival, and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Tetramethylpyrazine has been shown to inhibit the activation of NF-κB.[9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Tetramethylpyrazine Tetramethylpyrazine Tetramethylpyrazine->IKK Complex Inhibits

Inhibition of the NF-κB signaling pathway by tetramethylpyrazine.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Tetramethylpyrazine can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and cytoprotective genes.

Nrf2_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element Nucleus->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription Tetramethylpyrazine Tetramethylpyrazine Tetramethylpyrazine->Nrf2 Activates

Activation of the Nrf2 signaling pathway by tetramethylpyrazine.
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and growth. Tetramethylpyrazine has been found to inhibit this pathway in some cancer cells, contributing to its anticancer effects.[10]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Activate PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Tetramethylpyrazine Tetramethylpyrazine Tetramethylpyrazine->PI3K Inhibits Tetramethylpyrazine->Akt Inhibits Tetramethylpyrazine->mTOR Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by tetramethylpyrazine.

Pharmacokinetics of Alkylpyrazines

Understanding the absorption, distribution, metabolism, and excretion (ADME) of alkylpyrazines is crucial for their development as drugs. Pharmacokinetic studies have been conducted on tetramethylpyrazine, providing insights into its behavior in vivo.

Table 3: Pharmacokinetic Parameters of Tetramethylpyrazine in Humans (Single Oral Dose)

ParameterValueUnitReference
Absorption half-life (t1/2a)0.15h[9]
Time to peak concentration (Tmax)0.51h[9]
Elimination half-life (t1/2)1.64 - 1.79h[11]
Plasma protein binding64.64%[9]
Relative bioavailability (tablets)102.4 ± 26.0%[11]

Table 4: Pharmacokinetic Parameters of Tetramethylpyrazine in Rats

ParameterValueUnitReference
Elimination half-life (blood)82.1min[9]
Elimination half-life (brain)184.6min[9]

A study on a derivative of tetramethylpyrazine, TN-2, in rats showed rapid absorption after oral administration, with a peak concentration observed at 28.5 minutes and an absolute bioavailability of 69.3%.[4] The primary route of excretion for TN-2 was found to be through the kidneys.[4]

Conclusion and Future Directions

Alkylpyrazines, particularly tetramethylpyrazine, have demonstrated a promising range of biological activities that warrant further investigation for therapeutic applications. Their antimicrobial, anticancer, and anti-inflammatory properties, coupled with a growing understanding of their mechanisms of action and pharmacokinetic profiles, make them attractive candidates for drug development.

Future research should focus on:

  • The synthesis and biological evaluation of a wider range of alkylpyrazine derivatives to establish structure-activity relationships.

  • In-depth mechanistic studies to fully elucidate the molecular targets of these compounds.

  • Comprehensive preclinical and clinical studies to evaluate the safety and efficacy of promising alkylpyrazine candidates.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this versatile class of compounds. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to facilitate further research and development in this exciting area.

References

An In-depth Technical Guide to 2-Ethyl-5-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 38028-76-1

This technical guide provides a comprehensive overview of 2-Ethyl-5-isopropylpyrazine, a heterocyclic aromatic compound. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, potential applications, and safety considerations. Due to the limited availability of data for this specific pyrazine derivative, this guide also incorporates information on related alkylpyrazines to provide a broader context for its potential characteristics and biological activities.

Chemical and Physical Properties

This compound belongs to the class of alkylpyrazines, which are known for their characteristic aromas and are found in various raw and roasted foods.[1] The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

PropertyValueSource
Molecular Formula C9H14N2[2]
Molecular Weight 150.22 g/mol [2]
Boiling Point (estimated) 209.66 °C at 760 mmHg[2]
Vapor Pressure (estimated) 0.29 mmHg at 25 °C[2]
Flash Point (estimated) 80.5 °C (177.0 °F)[2]
logP (o/w) (estimated) 2.135[2]
Water Solubility (estimated) 630.9 mg/L at 25 °C[2]

Synthesis of Alkylpyrazines

The synthesis of alkylpyrazines can be achieved through various chemical and biotechnological methods.[3] Chemical synthesis often involves the condensation of α-dicarbonyl compounds with 1,2-diamines, while biotechnological routes utilize microorganisms that produce these compounds naturally.[3][4]

A general approach to synthesizing substituted pyrazines is the Maillard reaction, which involves the reaction of amino acids with reducing sugars at elevated temperatures.[5] For a more targeted chemical synthesis, a common method is the reaction of an α-dicarbonyl compound with a diamine.

Below is a generalized workflow for the chemical synthesis of alkylpyrazines.

G Generalized Chemical Synthesis of Alkylpyrazines cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product reactant1 α-Dicarbonyl Compound reaction Condensation Reaction reactant1->reaction reactant2 1,2-Diamine reactant2->reaction workup Aqueous Workup reaction->workup Reaction Mixture purification Chromatography workup->purification Crude Product product Alkylpyrazine purification->product Purified Product G Potential Biological Activities of Alkylpyrazines cluster_activities Reported Biological Activities Alkylpyrazines Alkylpyrazines Antimicrobial Antimicrobial Alkylpyrazines->Antimicrobial Antifungal Antifungal Alkylpyrazines->Antifungal Anticancer Anticancer Alkylpyrazines->Anticancer Anti_inflammatory Anti-inflammatory Alkylpyrazines->Anti_inflammatory

References

physical and chemical characteristics of 2-Ethyl-5-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Ethyl-5-isopropylpyrazine, targeting researchers, scientists, and professionals in drug development. The document details the compound's properties, outlines relevant experimental protocols, and visualizes its proposed biological mechanism of action.

Core Chemical and Physical Properties

This compound, a member of the pyrazine family, is a volatile organic compound. The following tables summarize its key identifying and physicochemical properties.

Table 1: Compound Identification
IdentifierValue
IUPAC Name 2-Ethyl-5-(propan-2-yl)pyrazine
Synonyms This compound
CAS Number 38028-76-1
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Table 2: Physical and Chemical Properties
PropertyValueSource
Boiling Point 209.66 °C (estimated)
Density Not available
Solubility 630.9 mg/L in water at 25°C (estimated)
Flash Point 80.50 °C (estimated)
logP (o/w) 2.135 (estimated)

Experimental Protocols

Synthesis of Alkylpyrazines

The synthesis of alkylpyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines. A general procedure is as follows:

  • Reaction Setup: A reaction vessel is charged with an appropriate solvent, followed by the addition of the diamine reactant.

  • Reagent Addition: The dicarbonyl compound is added dropwise to the stirred solution of the diamine. The reaction is often carried out at elevated temperatures to promote condensation.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product is typically extracted using an organic solvent. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure alkylpyrazine.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the purification and analysis of pyrazine derivatives.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is often employed.

  • Detection: UV detection at a wavelength around 280 nm is typically used for pyrazines.

  • Procedure:

    • The crude sample is dissolved in a suitable solvent (e.g., the mobile phase).

    • The solution is filtered through a 0.45 µm filter to remove particulate matter.

    • The sample is injected onto the HPLC column.

    • Fractions are collected based on the retention time of the target compound.

    • The collected fractions are then analyzed for purity, and the solvent is removed to yield the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile compounds like this compound.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Oven Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating mass spectra.

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of known standards or with entries in a mass spectral library (e.g., NIST).

Spectroscopic Data

While a complete set of spectral data for this compound is not widely published, the following represents typical spectroscopic characteristics for alkylpyrazines.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 150. Key fragmentation patterns would likely involve the loss of alkyl groups from the pyrazine ring. For instance, the loss of an ethyl group (C₂H₅) would result in a fragment at m/z 121, and the loss of an isopropyl group (C₃H₇) would lead to a fragment at m/z 107.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would show characteristic signals for the ethyl and isopropyl groups, as well as signals for the protons on the pyrazine ring. The ¹³C NMR spectrum would similarly display distinct peaks for the different carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of an alkylpyrazine would typically exhibit C-H stretching vibrations for the alkyl groups and the aromatic ring, C=N stretching vibrations characteristic of the pyrazine ring, and various bending vibrations.

Biological Activity and Signaling Pathways

Alkylpyrazines, as a class of compounds, have been investigated for their biological activities, with a notable focus on their antimicrobial properties.

Antimicrobial Activity

Several studies have demonstrated that alkylpyrazines possess antimicrobial activity against a range of bacteria and fungi. The proposed mechanism of action involves the disruption of the bacterial cell membrane. The lipophilic nature of the alkyl side chains is thought to facilitate the insertion of the pyrazine molecule into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Alkylpyrazine This compound Membrane_Insertion Insertion into Membrane Alkylpyrazine->Membrane_Insertion Hydrophobic Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Membrane_Insertion->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Leakage of Intracellular Contents

Caption: Proposed antimicrobial mechanism of action for this compound.

This diagram illustrates the hypothesized pathway where the alkylpyrazine molecule interacts with and disrupts the bacterial cell membrane, leading to cell lysis.

Conclusion

This compound is a volatile compound with defined physical and chemical properties. While specific, detailed experimental protocols for its synthesis and analysis are not extensively documented in publicly accessible literature, established methodologies for alkylpyrazines provide a strong framework for its study. The emerging evidence of the antimicrobial activity of alkylpyrazines, including the proposed mechanism of membrane disruption, suggests a potential area for further research and application in the fields of drug development and food science. This guide serves as a foundational resource for scientists and researchers interested in the further exploration of this and related pyrazine compounds.

An In-depth Technical Guide to 2-Ethyl-5-isopropylpyrazine: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-5-isopropylpyrazine, a heterocyclic aromatic compound belonging to the pyrazine family. While specific historical details regarding its initial discovery are not extensively documented in readily available literature, this guide consolidates information on its physicochemical properties, plausible synthetic routes based on established pyrazine chemistry, and potential applications, particularly within the flavor and fragrance industries. The document also touches upon the broader biological activities of alkylpyrazines, offering context for potential research in drug development. All quantitative data is presented in structured tables, and key conceptual workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in related fields.

Introduction to Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widespread in nature. They are significant contributors to the aromas of a vast array of cooked and roasted foods, including coffee, baked goods, and roasted nuts. The formation of many pyrazines is attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. Beyond their role as flavor and aroma compounds, some pyrazine derivatives have been investigated for their biological activities, including antimicrobial and even potential therapeutic effects. This compound (CAS No. 38028-76-1) is a member of this family, characterized by the presence of an ethyl and an isopropyl group attached to the pyrazine ring.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible databases. The following table summarizes the available estimated and experimental data for the target compound and its close structural analogs, 2-ethyl-5-methylpyrazine and 2-methyl-5-isopropylpyrazine, for comparative purposes.

PropertyThis compound2-Ethyl-5-methylpyrazine2-Methyl-5-isopropylpyrazine
CAS Number 38028-76-113360-64-013925-05-8
Molecular Formula C9H14N2C7H10N2C8H12N2
Molecular Weight ( g/mol ) 150.22122.17136.19
Boiling Point (°C) Not available57 @ 10 mmHg190 @ 760 mmHg[1]
Flash Point (°C) 80.50 (estimated)[2]58.8970.56[1]
logP (o/w) 2.135 (estimated)[2]2.3401.626 (estimated)[1]
Water Solubility (mg/L @ 25°C) 630.9 (estimated)[2]4903 (estimated)1901 (estimated)[1]
Refractive Index (@ 20°C) Not available1.502001.49200 - 1.49800[1]
Specific Gravity (@ 25°C) Not available0.964000.97700 - 0.98400[1]
Odor Profile Not availableNutty, roasted, coffee, hazelnut, cocoa, barley[3]Green coffee, nutty, earthy[1]

Historical Context and Discovery

Specific documentation detailing the first synthesis or discovery of this compound is scarce in peer-reviewed journals and historical chemical literature. It is likely that this compound was first synthesized and identified during broader investigations into the composition of food flavors or as part of systematic studies on alkylpyrazine synthesis. The history of pyrazine chemistry dates back to the 19th century, with significant advancements in their synthesis and identification occurring in the 20th century, largely driven by the food and flavor industry's interest in understanding and replicating natural aromas.

Synthesis of this compound

General Synthesis from α-Amino Acids and Dicarbonyls

A common laboratory and industrial approach to synthesizing unsymmetrically substituted pyrazines involves the reaction of an α-amino acid with a dicarbonyl compound, followed by condensation with another amino acid or ammonia and subsequent oxidation.

Synthesis_Pathway_1 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Leucine Leucine (or its derivative) Strecker_aldehyde Strecker Aldehyde Leucine->Strecker_aldehyde Strecker Degradation Glyoxal Ethylglyoxal (or equivalent) alpha_aminoketone α-Amino Ketone Glyoxal->alpha_aminoketone Reaction with Ammonia Source Dihydropyrazine Dihydropyrazine Intermediate Strecker_aldehyde->Dihydropyrazine alpha_aminoketone->Dihydropyrazine Condensation Pyrazine This compound Dihydropyrazine->Pyrazine Oxidation

General synthetic pathway for alkylpyrazines.
Experimental Protocol: A Plausible Approach

The following is a generalized experimental protocol for the synthesis of a 2,5-dialkylpyrazine, adapted from known procedures for similar compounds. This should be considered a theoretical framework for the synthesis of this compound and would require optimization.

Objective: To synthesize this compound.

Materials:

  • Leucine (as a source for the isopropyl group)

  • α-Aminobutyric acid (as a source for the ethyl group)

  • An oxidizing agent (e.g., manganese dioxide, or air)

  • A suitable solvent (e.g., ethylene glycol, water)

  • Ammonia source (e.g., ammonium chloride)

  • Acid and Base for pH adjustment (e.g., HCl, NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Formation of α-Amino Ketones: The α-amino acids (leucine and α-aminobutyric acid) are heated in a high-boiling point solvent like ethylene glycol in the presence of a base to facilitate the formation of the corresponding α-amino ketones through oxidative deamination and decarboxylation.

  • Condensation: The reaction mixture containing the in-situ generated α-amino ketones is treated with an ammonia source. The amino ketones will condense to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture at an elevated temperature or by the addition of a chemical oxidizing agent.

  • Work-up and Purification:

    • The reaction mixture is cooled and then neutralized.

    • The product is extracted into an organic solvent.

    • The organic layer is washed with brine, dried over a suitable drying agent, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by fractional distillation under reduced pressure or by column chromatography on silica gel.

Characterization: The purified product would be characterized by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Experimental_Workflow Reactants 1. Reactants (α-Amino Acids, Solvent, Base) Heating 2. Heating (Formation of α-Amino Ketones) Reactants->Heating Condensation 3. Condensation (Addition of Ammonia Source) Heating->Condensation Oxidation 4. Oxidation (Air or Oxidizing Agent) Condensation->Oxidation Workup 5. Work-up (Neutralization, Extraction) Oxidation->Workup Purification 6. Purification (Distillation or Chromatography) Workup->Purification Characterization 7. Characterization (GC-MS, NMR, IR) Purification->Characterization

A generalized experimental workflow for pyrazine synthesis.

Biological Activity and Signaling Pathways

Specific studies on the biological activity or signaling pathways of this compound are not available in the current literature. However, the broader class of alkylpyrazines has been the subject of some biological investigations.

Several studies have reported that certain alkylpyrazines exhibit antimicrobial properties against a range of bacteria and fungi. The proposed mechanism of action for their antimicrobial activity is the disruption of the cell membrane's integrity. The hydrophobic nature of the alkyl chains is thought to allow these molecules to intercalate into the lipid bilayer, leading to increased membrane permeability, dissipation of the membrane potential, and ultimately cell death.

Some pyrazine derivatives have also been noted to possess other pharmacological effects, such as anti-inflammatory and anti-platelet aggregation activities. It is important to note that these are general observations for the pyrazine class of compounds, and specific activities can vary significantly with the nature and position of the substituents on the pyrazine ring. Research into the specific biological effects of this compound represents a potential area for future investigation.

Biological_Activity_Concept Alkylpyrazine This compound (and other alkylpyrazines) Cell_Membrane Bacterial Cell Membrane Alkylpyrazine->Cell_Membrane Intercalation Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Disruption Cell_Death Cell Death Disruption->Cell_Death

Conceptual model of the antimicrobial action of alkylpyrazines.

Applications

Given its alkyl substitution pattern, this compound is primarily of interest to the flavor and fragrance industry . Its predicted aroma profile would likely be in the nutty, roasted, and possibly earthy or cocoa-like range, similar to other 2,5-dialkylpyrazines. It could be used as a component in flavor formulations for a variety of food products, including:

  • Savory snacks

  • Roasted nuts and seeds

  • Coffee and cocoa products

  • Baked goods

  • Processed meats

In the fragrance industry, it could potentially be used to impart warm, roasted, and nutty notes to perfumes and other scented products.

Conclusion

This compound is a member of the vast and important class of pyrazine compounds. While specific historical and detailed experimental data for this particular molecule are limited, its properties and synthesis can be inferred from the extensive knowledge of related alkylpyrazines. Its primary application lies in the flavor and fragrance industry, where it can contribute to complex and desirable aroma profiles. The general biological activities observed for other alkylpyrazines suggest that this compound could be a candidate for future research in areas such as antimicrobial development, although this remains to be explored. This guide provides a foundational understanding of this compound for researchers and industry professionals, highlighting both what is known and where opportunities for further investigation exist.

References

Navigating the Safety Profile of 2-Ethyl-5-isopropylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling of 2-Ethyl-5-isopropylpyrazine. It is important to note that publicly available safety and toxicological data for this specific compound are limited. Therefore, this guide also incorporates data from structurally similar and more extensively studied pyrazine derivatives, such as 2-ethyl-5-methylpyrazine and 2-ethylpyrazine, to provide a more complete, albeit extrapolated, safety profile. All data derived from related compounds are clearly indicated. Researchers should always consult the most current Safety Data Sheet (SDS) for the specific product they are using and conduct a thorough risk assessment before handling this chemical.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental settings. The following table summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C9H14N2[1]
Molecular Weight 150.22 g/mol [1]
Boiling Point 209.66 °C (estimated)[1]
Flash Point 80.50 °C (177.00 °F) (estimated)[1]
Vapor Pressure 0.29 mmHg @ 25 °C (estimated)[1]
Water Solubility 630.9 mg/L @ 25 °C (estimated)[1]
logP (o/w) 2.135 (estimated)[1]

Hazard Identification and Classification

While specific GHS classification for this compound is not consistently available, the classification of structurally related pyrazines provides critical insight into its potential hazards.[1] The following table summarizes GHS classifications for related compounds.

Hazard ClassificationCompoundGHS PictogramSignal WordHazard Statement
Flammable Liquid 2-Ethylpyrazine, 2-Ethyl-5-methylpyrazineFlameWarningH226: Flammable liquid and vapor
Acute Toxicity (Oral) 2-Ethyl-5-methylpyrazineExclamation MarkWarningH302: Harmful if swallowed
Skin Irritation 2-Ethyl-5-methylpyrazineExclamation MarkWarningH315: Causes skin irritation
Serious Eye Irritation 2-Ethyl-5-methylpyrazineExclamation MarkWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 2-Ethyl-5-methylpyrazineExclamation MarkWarningH335: May cause respiratory irritation

Data for 2-Ethylpyrazine and 2-Ethyl-5-methylpyrazine sourced from various SDS.[2][3][4][5]

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4]

  • Use non-sparking tools and explosion-proof equipment.[2][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

  • Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][6]

  • Do not ingest. If swallowed, seek immediate medical assistance.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place away from direct sunlight.[2][6]

  • Keep containers tightly closed when not in use.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][6]

  • The storage area should be designed to contain spills.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound and related compounds:

Protection TypeSpecificationSource
Eye/Face Protection Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[2][6]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][6]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Body Protection A lab coat or chemical-resistant apron should be worn.[2]

Toxicological Information

TestSpeciesRouteValueSource
LD50 (Acute Oral) RatOral460 mg/kg[8]
90-Day Feeding Study (NOAEL) RatOral17 mg/kg/day (male), 18 mg/kg/day (female)[8]

Irritation: 2-Ethyl-3,(5 or 6)-dimethylpyrazine is reported to be irritating to the skin, eyes, and upper respiratory tract.[8]

Experimental Protocols

While specific experimental safety studies for this compound are not published, this section provides detailed, generalized methodologies for key toxicological assays based on internationally recognized OECD guidelines. These protocols serve as a template for researchers designing safety assessment studies.

Acute Dermal Irritation/Corrosion Protocol (Based on OECD Guideline 404)

Objective: To determine the potential of a test substance to produce reversible (irritation) or irreversible (corrosion) skin damage.

Principle: The test substance is applied to the skin of a single animal in a stepwise procedure. The degree of erythema and edema is assessed to determine the irritant or corrosive potential.[2]

Materials:

  • Test substance (this compound)

  • Albino rabbits (the preferred species for this assay)

  • Gauze patches

  • Non-irritating tape

  • Semi-occlusive dressing

  • Clippers for fur removal

Methodology:

  • Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

  • Test Substance Application: A small amount (approximately 0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch.[2] The patch is held in place with non-irritating tape.

  • Exposure: The animal is exposed to the test substance for a defined period, typically up to 4 hours.[2] In an initial test on a single animal, patches may be applied sequentially and removed at 3 minutes, 1 hour, and 4 hours to first assess for corrosion.[3] If a corrosive effect is observed, the test is terminated.[3]

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleansed of any residual test substance. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days if the effects are persistent.[3]

  • Scoring: Skin reactions are graded according to a standardized scoring system (e.g., the Draize scale).

  • Data Analysis: If the initial animal shows no corrosive effects, the test is repeated on two additional animals with a 4-hour exposure to confirm the initial findings.[3] The mean scores for erythema and edema for each observation time are calculated to determine the irritation classification.

Acute Oral Toxicity Protocol (Based on the Principles of the former OECD Guideline 401)

Note: OECD Test Guideline 401 has been deleted and replaced by alternative methods (TG 420, 423, and 425) that use fewer animals and cause less suffering.[8][9] The following protocol is based on the principles of the traditional LD50 test for illustrative purposes.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.[10]

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[10] Subsequent observations of effects and mortality are made.[10]

Methodology:

  • Animal Selection: Healthy, young adult rodents (e.g., rats) are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.[10] An appropriate vehicle may be used for administration; the vehicle's toxicity should be known.[10] The volume administered is typically kept low (e.g., not exceeding 1 mL/100 g body weight for rodents in most cases).[10]

  • Dose Groups: At least three dose levels are used, with a sufficient number of animals in each group to yield statistically significant results.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[9]

  • Pathology: All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.[10]

  • Data Analysis: The LD50 is calculated using a standard statistical method (e.g., Probit analysis). This is the statistically derived single dose that is expected to cause death in 50% of the animals.[10]

Workflow for Safe Laboratory Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

SafeHandlingWorkflow Start Start: New Experiment with this compound RiskAssessment 1. Risk Assessment - Review SDS & Literature - Identify Hazards Start->RiskAssessment ControlMeasures 2. Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls RiskAssessment->ControlMeasures PPE_Selection 3. Select & Don PPE - Goggles, Gloves, Lab Coat ControlMeasures->PPE_Selection Handling 4. Chemical Handling - Weighing & Dispensing - Experimental Use PPE_Selection->Handling Spill Spill Occurs Handling->Spill No Storage 5b. Temporary Storage - Tightly Sealed Container Handling->Storage Yes (Procedure Paused) SpillResponse 5a. Spill Response - Evacuate & Alert - Use Spill Kit Spill->SpillResponse Yes Decontamination 6. Decontamination - Clean Work Area - Remove PPE Correctly Spill->Decontamination No SpillResponse->Decontamination Storage->Handling WasteDisposal 7. Waste Disposal - Segregate Hazardous Waste - Label Correctly Decontamination->WasteDisposal End End of Procedure WasteDisposal->End

Caption: Workflow for the safe handling of this compound in the laboratory.

References

Toxicological Profile of 2-Ethyl-5-isopropylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific toxicological data for 2-Ethyl-5-isopropylpyrazine is limited in publicly available literature. Therefore, this guide leverages data from structurally similar pyrazine derivatives to provide a comprehensive overview of the potential toxicological profile. The use of surrogate data is clearly indicated throughout this document.

Introduction

This compound is a heterocyclic aromatic compound belonging to the pyrazine family. These compounds are widely found in nature and are significant contributors to the aroma and flavor of many cooked and roasted foods. In the flavor and fragrance industry, alkylpyrazines are used to impart nutty, roasted, and earthy notes to a variety of products. Given their presence in the human diet and their use as food additives, a thorough understanding of their toxicological profile is essential for ensuring consumer safety. This technical guide provides a detailed summary of the available toxicological data for this compound and its structural analogs, outlines relevant experimental protocols, and visualizes key metabolic and experimental pathways.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for pyrazine derivatives that are structurally related to this compound.

Table 1: Acute Oral Toxicity Data for Surrogate Pyrazine Derivatives

Chemical NameCAS NumberSpeciesLD50 (mg/kg bw)Reference
2-Ethyl-3,(5 or 6)-dimethylpyrazine27043-05-6Rat460[1]
2-Ethyl-5-methylpyrazine / 2-Ethyl-6-methylpyrazine (mixture)13360-64-0 / 13925-03-6Rat900

Table 2: Subchronic Oral Toxicity Data for a Surrogate Pyrazine Derivative

Chemical NameCAS NumberSpeciesStudy DurationNOAEL (mg/kg bw/day)Key Findings at Higher DosesReference
2-Ethyl-3,(5 or 6)-dimethylpyrazine27043-05-6Rat90-day12.5 (male & female)Not specified[1]
2-Ethyl-3,(5 or 6)-dimethylpyrazine27043-05-6Rat90-day17 (male), 18 (female)Not specified[1]

Metabolism and Toxicokinetics

Direct metabolic studies on this compound are not available. However, the metabolism of pyrazine derivatives has been evaluated as a class. The primary metabolic pathways are anticipated to involve oxidation of the alkyl side chains and hydroxylation of the pyrazine ring, followed by conjugation and excretion.[2]

For this compound, the ethyl and isopropyl groups would be susceptible to oxidation, potentially leading to the formation of corresponding alcohols, ketones, and carboxylic acids. The pyrazine ring itself can also be hydroxylated. These polar metabolites are then expected to be conjugated, for instance with glucuronic acid or sulfate, to facilitate their elimination from the body, primarily through urine.

cluster_0 Predicted Metabolic Pathway of this compound A This compound B Phase I Metabolism (Oxidation) A->B C Side-Chain Oxidation (Ethyl and Isopropyl groups) B->C D Ring Hydroxylation B->D E Oxidized Metabolites (e.g., alcohols, carboxylic acids) C->E F Hydroxylated Metabolites D->F G Phase II Metabolism (Conjugation) E->G F->G H Conjugated Metabolites (e.g., Glucuronides, Sulfates) G->H I Excretion (Urine) H->I cluster_1 Generalized Ames Test Workflow A Prepare Bacterial Strains (e.g., S. typhimurium, E. coli) D Mix Bacteria, Test Compound, and +/- S9 Mix A->D B Prepare Test Compound (at various concentrations) B->D C Prepare S9 Mix for Metabolic Activation C->D E Pour mixture onto minimal glucose agar plates D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Analyze Data: Compare to controls and assess dose-response relationship G->H I Determine Mutagenic Potential H->I

References

Methodological & Application

Application Note: Analysis of 2-Ethyl-5-isopropylpyrazine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of 2-Ethyl-5-isopropylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazines are a significant class of heterocyclic aromatic compounds that contribute to the flavor and aroma profiles of various food products and are also of interest in pharmaceutical and drug development research. This document provides detailed methodologies for sample preparation, GC-MS analysis, and data interpretation, tailored for professionals in research and development.

Introduction

This compound is a substituted pyrazine that, along with other alkylpyrazines, is known for its characteristic nutty, roasted, and earthy aroma. These compounds are naturally formed during the Maillard reaction in cooked or roasted foods.[1] The precise identification and quantification of such volatile and semi-volatile compounds are crucial for quality control in the food and beverage industry and for understanding their physiological effects in drug development. GC-MS is the most widely applied analytical technique for the characterization of alkylpyrazines.[2] However, the mass spectra of many positional isomers of alkylpyrazines are very similar, making unambiguous identification challenging without the use of retention indices.[2] This application note provides a robust GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for the accurate analysis of volatile and semi-volatile compounds like this compound and depends on the sample matrix. Two common methods are Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE).

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile and semi-volatile compounds in liquid and solid samples.

  • Sample Preparation:

    • For liquid samples (e.g., beverages, liquid formulations): Place 5 mL of the sample into a 20 mL headspace vial.

    • For solid samples (e.g., food products, powders): Weigh 2 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.

  • Internal Standard: Add an appropriate internal standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated analog) to the vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 30 minutes to allow the analytes to equilibrate in the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Immediately insert the SPME fiber into the GC injector for thermal desorption at 250°C for 5 minutes in splitless mode.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method is suitable for extracting pyrazines from aqueous samples.[3]

  • Sample Preparation: To 10 mL of the aqueous sample, add a suitable internal standard.

  • pH Adjustment: Adjust the pH of the sample to >9 with sodium hydroxide to ensure the pyrazines are in their free base form.

  • Extraction: Add 10 mL of a non-polar solvent (e.g., dichloromethane or diethyl ether) to the sample in a separatory funnel. Shake vigorously for 2 minutes and allow the layers to separate.

  • Collection: Collect the organic layer. Repeat the extraction process two more times with fresh solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

GC-MS Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or DB-WAX (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 40°C (hold for 2 min), ramp to 240°C at 5°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Energy 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Mass Spectrum

Expected Key Mass Fragments for this compound (C9H14N2, Mol. Wt.: 150.22)

m/zProposed Fragment
150[M]+ (Molecular Ion)
135[M-CH3]+
121[M-C2H5]+
107[M-C3H7]+
Retention Indices

To definitively identify this compound and distinguish it from its isomers, the calculation of Linear Retention Indices (LRI) is mandatory. This requires running a series of n-alkanes under the same chromatographic conditions as the sample.

LRI Calculation:

LRI = 100 * [ n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) ]

Where:

  • n is the carbon number of the n-alkane eluting just before the analyte.

  • t_R(x) is the retention time of the analyte.

  • t_R(n) is the retention time of the n-alkane with carbon number n.

  • t_R(n+1) is the retention time of the n-alkane with carbon number n+1.

Reference LRI values for this compound should be determined by running a pure standard.

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The following table presents an example of expected performance data, based on typical values for similar pyrazine compounds.

ParameterExpected Range
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample (Liquid or Solid) SPME HS-SPME Protocol Sample->SPME LLE LLE Protocol Sample->LLE PreparedSample Prepared Sample (Extract) SPME->PreparedSample LLE->PreparedSample GCMS GC-MS System PreparedSample->GCMS Injection Chromatogram Total Ion Chromatogram (TIC) GCMS->Chromatogram Separation & Detection MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Peak Integration Quantification Quantification (Calibration Curve) Chromatogram->Quantification Identification Identification (Mass Spectrum & LRI) MassSpectrum->Identification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable framework for the analysis of this compound. Adherence to the specified sample preparation and instrumental protocols, in conjunction with the use of retention indices for positive identification, will enable researchers, scientists, and drug development professionals to achieve accurate and reproducible results. The provided workflows and data tables serve as a practical guide for the implementation of this analytical method.

References

Application Note: Analytical Methods for the Detection of 2-Ethyl-5-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyl-5-isopropylpyrazine is a member of the pyrazine class of organic compounds, which are known for their potent aroma and flavor characteristics.[1] These compounds are often associated with roasted, nutty, and earthy scents and are found in a variety of food products, including coffee, cocoa, and roasted nuts.[2] In the context of pharmaceutical and sensory science, the accurate and sensitive detection of this compound is crucial for flavor and fragrance analysis, quality control, and formulation development. This document provides detailed application notes and protocols for the analytical detection of this compound, focusing on modern chromatographic techniques.

Analytical Methods Overview

The primary analytical technique for the detection of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, allowing for the identification and quantification of the analyte even in complex matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique that is coupled with GC-MS to pre-concentrate volatile analytes from a sample matrix, thereby enhancing detection limits.[3][4] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the separation of pyrazine isomers.[5][6]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound in Liquid Samples (e.g., Yeast Extract, Beverages)

This protocol is adapted from methodologies developed for the analysis of pyrazines in complex liquid matrices.[3]

1. Sample Preparation (HS-SPME)

  • Sample Aliquoting: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Salting Out: Add 3 g of NaCl to the vial to increase the ionic strength of the solution and promote the partitioning of volatile analytes into the headspace.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated pyrazine derivative) for accurate quantification.

  • Equilibration: Seal the vial and place it in a heating block or water bath at 40°C for a 10-minute pre-extraction incubation to allow the analytes to equilibrate in the headspace.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 40°C.[3][4]

2. GC-MS Analysis

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC injector port, heated to 250°C, for 3 minutes to desorb the analytes onto the column. The injection should be in splitless mode.[4]

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 45°C, hold for 5 minutes.

      • Ramp 1: Increase to 180°C at a rate of 5°C/min.

      • Ramp 2: Increase to 280°C at a rate of 25°C/min, hold for 5 minutes.[4]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.[7]

    • Mass Range: Scan from m/z 41 to 250.[4]

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification. The characteristic ions for this compound can be determined from its mass spectrum.

Workflow Diagram for HS-SPME-GC-MS Analysis

HS_SPME_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis sample Liquid Sample (5 mL) add_salt Add NaCl (3g) sample->add_salt add_is Add Internal Standard add_salt->add_is equilibration Equilibrate @ 40°C for 10 min add_is->equilibration extraction HS-SPME Extraction (DVB/CAR/PDMS fiber) @ 40°C for 30 min equilibration->extraction desorption Thermal Desorption in GC Injector @ 250°C extraction->desorption separation Chromatographic Separation (DB-5ms column) desorption->separation detection Mass Spectrometry Detection (EI, Scan/SIM) separation->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis

Caption: HS-SPME-GC-MS analytical workflow.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Separation of this compound Isomers

This protocol is based on methods developed for the separation of closely related pyrazine regioisomers.[5][6]

1. Sample Preparation

  • Dissolution: Dissolve the sample containing this compound in the mobile phase to an appropriate concentration.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Analysis

  • HPLC System: An Agilent HP 1260 or equivalent system equipped with a UV detector.[5]

  • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar chiral stationary phase is effective for separating pyrazine isomers.[5][6] A standard C18 column can also be used, but may require significant method development for isomer separation.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 99:1 v/v). The exact ratio may need to be optimized for the best separation.[6]

  • Flow Rate: 0.2 mL/min.[5]

  • Detection: UV detection at a wavelength appropriate for pyrazines (typically around 270-280 nm).

  • Injection Volume: 10 µL.

Logical Diagram for HPLC Isomer Separation

HPLC_Separation_Logic start Sample containing This compound and its isomers dissolution Dissolve in Mobile Phase start->dissolution filtration Filter (0.45 µm) dissolution->filtration injection Inject into HPLC System filtration->injection separation Separation on Chiral Column injection->separation detection UV Detection separation->detection result Separated Isomer Peaks detection->result

Caption: HPLC separation logic for pyrazine isomers.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of pyrazines using HS-SPME-GC-MS.

Table 1: Method Performance for Pyrazine Analysis in Edible Oil by MHS-SPME-arrow [8]

AnalyteLOD (ng/g)LOQ (ng/g)Intra-day RSD (%)Inter-day RSD (%)Recovery (%)
2-Ethyl-5-methylpyrazineNot specifiedNot specified< 16< 1691.6 - 109.2
Other Pyrazines2 - 606 - 180< 16< 1691.6 - 109.2

Table 2: Method Performance for Pyrazine Analysis in Perilla Seed Oils by HS-SPME-GC-MS² [9]

ParameterValue
LODs0.07 - 22.22 ng/g
Intra-day RSD< 9.49%
Inter-day RSD< 9.76%
Mean Recoveries94.6 - 107.92%

Conclusion

The analytical methods described provide robust and sensitive means for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the need for isomer separation, and the desired level of sensitivity. HS-SPME-GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices, while HPLC is a valuable tool for the separation of closely related isomers. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols: 2-Ethyl-5-isopropylpyrazine and its Role as a Flavor Ingredient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the flavor profiles of a wide variety of cooked and roasted foods. They are typically formed during Maillard reactions and Strecker degradation, processes that occur when amino acids and reducing sugars are heated. The resulting pyrazine derivatives are known for their characteristic nutty, roasted, toasted, and earthy aromas, making them valuable as flavor ingredients in the food industry.

This document focuses on the potential use of 2-Ethyl-5-isopropylpyrazine as a flavor ingredient. However, it is crucial to note at the outset that this specific pyrazine derivative is not widely documented as a flavor component in publicly available literature and regulatory databases. Information from flavor industry resources suggests that this compound is "not for flavor use"[1]. It does not have a FEMA GRAS (Generally Recognized as Safe) designation or a JECFA (Joint FAO/WHO Expert Committee on Food Additives) number, which are key indicators of a substance's acceptability as a food additive.

In contrast, structurally similar pyrazines, such as 2-ethyl-5-methylpyrazine and 2-methyl-5-isopropylpyrazine , are well-established and approved flavor ingredients[2][3]. These compounds are used to impart nutty, roasted, and cocoa-like flavors to a range of products including baked goods, beverages, and confectionery[2].

Therefore, these application notes will provide a comprehensive overview of the use of pyrazines as flavor ingredients, drawing on data from approved, structurally related compounds to infer the potential sensory properties and analytical methodologies that would be relevant for this compound, should it be considered for future development and safety assessment as a flavor ingredient.

Physicochemical and Sensory Data

Table 1: Physicochemical Properties of Selected Pyrazines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound38028-76-1C₉H₁₄N₂150.22Not available
2-Ethyl-5-methylpyrazine13360-64-0C₇H₁₀N₂122.17175-176
2-Methyl-5-isopropylpyrazine13925-05-8C₈H₁₂N₂136.19~190

Table 2: Regulatory Status and Sensory Thresholds of Selected Pyrazines

CompoundFEMA GRAS No.JECFA No.Flavor ProfileOdor Threshold (in water)
This compoundNot availableNot availableNot availableNot available
2-Ethyl-5-methylpyrazine3154770Nutty, roasted, slightly grassy[2]100 ppb[4]
2-Methyl-5-isopropylpyrazine3554772Green, coffee, nutty, earthy[5]Not available
2-Ethyl-3,5-dimethylpyrazineNot availableNot availableCocoa, chocolate, nutty (burnt almond)[4]1 ppb[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of pyrazine flavor ingredients.

Protocol 1: Sensory Evaluation by a Trained Panel

Objective: To determine the flavor profile and detection threshold of a pyrazine compound.

Materials:

  • Pyrazine compound solution of known concentration in deionized water or a relevant food-grade solvent (e.g., propylene glycol).

  • A series of dilutions of the pyrazine solution.

  • Odor-free sample cups with lids.

  • Palate cleansers (e.g., unsalted crackers, room temperature deionized water).

  • A trained sensory panel (typically 8-15 panelists).

Methodology:

  • Panelist Training: Panelists are trained on the recognition of different aroma profiles, particularly those associated with pyrazines (nutty, roasted, earthy). They are also familiarized with the scaling methods to be used (e.g., a 15-point intensity scale).

  • Sample Preparation: A stock solution of the pyrazine is prepared and then serially diluted to create a range of concentrations, some expected to be above and some below the detection threshold. Samples are coded with random three-digit numbers.

  • Threshold Determination (Ascending Forced-Choice Method):

    • Present panelists with three samples: two are blanks (solvent only) and one contains a low concentration of the pyrazine.

    • Panelists are asked to identify the "odd" sample.

    • This is repeated with progressively higher concentrations.

    • The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations. The group threshold is calculated as the geometric mean of the individual thresholds.

  • Flavor Profile Analysis:

    • Present panelists with a sample of the pyrazine at a supra-threshold concentration.

    • Panelists are asked to describe the flavor profile using a list of standardized descriptors and to rate the intensity of each descriptor on a predefined scale.

    • Data is collected and analyzed to create a flavor profile diagram (e.g., a spider web plot).

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of a pyrazine compound in a food matrix.

Materials:

  • Food sample containing the pyrazine.

  • Internal standard (e.g., a deuterated analog of the pyrazine).

  • Organic solvents for extraction (e.g., dichloromethane, diethyl ether).

  • Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB).

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Standard solutions of the pyrazine for calibration.

Methodology:

  • Sample Preparation (Headspace SPME):

    • A known amount of the food sample is placed in a headspace vial.

    • A known amount of the internal standard is added.

    • The vial is sealed and heated to a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

    • The SPME fiber is exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • The SPME fiber is desorbed in the hot injection port of the GC.

    • The GC separates the volatile compounds based on their boiling points and polarity. A typical column for pyrazine analysis would be a polar capillary column (e.g., DB-WAX).

    • The mass spectrometer detects and identifies the compounds based on their mass spectra.

  • Quantification:

    • A calibration curve is generated by analyzing standard solutions of the pyrazine of known concentrations.

    • The concentration of the pyrazine in the food sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Olfactory Signaling Pathway for Pyrazines

Pyrazines are detected by specific olfactory receptors in the nasal epithelium. One such receptor that has been identified to be responsive to pyrazines is Olfactory Receptor 5K1 (OR5K1). The binding of a pyrazine molecule to this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to the perception of smell.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pyrazine This compound (or other pyrazine) OR5K1 OR5K1 (GPCR) Pyrazine->OR5K1 Binds G_protein G-protein (Golf) OR5K1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_channel Cyclic Nucleotide-Gated Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx Ion_channel->Ca_Na cAMP->Ion_channel Opens Depolarization Depolarization Signal Signal to Brain Depolarization->Signal Generates Action Potential

Caption: Olfactory signal transduction pathway for pyrazines via the OR5K1 receptor.

Experimental Workflow: Sensory Panel Evaluation

The following diagram illustrates the typical workflow for evaluating the sensory properties of a flavor ingredient using a trained panel.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A1 Define Objectives A2 Select Panelists A1->A2 A3 Train Panelists on Descriptors A2->A3 A4 Prepare Samples & Dilutions A3->A4 B1 Present Samples (Blinded & Randomized) A4->B1 B2 Panelists Evaluate Samples B1->B2 B3 Record Data (Thresholds & Profiles) B2->B3 C1 Data Compilation B3->C1 C2 Statistical Analysis C1->C2 C3 Generate Flavor Profile C2->C3 C4 Report Findings C3->C4 GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification S1 Weigh Food Sample into Vial S2 Add Internal Standard S1->S2 S3 Seal Vial & Incubate (Heat) S2->S3 S4 Expose SPME Fiber to Headspace S3->S4 A1 Desorb SPME Fiber in GC Inlet S4->A1 A2 Separation on GC Column A1->A2 A3 Detection & Identification by MS A2->A3 Q1 Integrate Peak Areas A3->Q1 Q3 Calculate Concentration Q1->Q3 Q2 Generate Calibration Curve Q2->Q3

References

Application of 2-Ethyl-5-isopropylpyrazine in Food Chemistry: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor of a wide variety of thermally processed foods. They are typically formed through the Maillard reaction between amino acids and reducing sugars. These compounds are renowned for their characteristic nutty, roasted, toasted, and baked aromas. While numerous alkylpyrazines have been extensively studied and are utilized as flavor ingredients in the food industry, information regarding the specific application of 2-Ethyl-5-isopropylpyrazine in food chemistry is notably limited. This document summarizes the available data on this compound and provides general protocols for the analysis and synthesis of related alkylpyrazines, which can be adapted for further research on this specific compound.

Physicochemical Properties

Limited quantitative data is available for this compound. The following table summarizes its basic physicochemical properties.

PropertyValue
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Boiling Point 185.0 to 186.0 °C at 760.00 mm Hg (estimated)
Flash Point 177.00 °F (80.50 °C) (estimated)
LogP (o/w) 2.135 (estimated)
Solubility 630.9 mg/L in water at 25 °C (estimated)

Sensory Properties and Application in Food

There is a significant lack of documented sensory evaluations for this compound in the context of food applications. Available information from flavor and fragrance industry resources suggests that this specific pyrazine is not commonly used as a food flavoring agent. Its organoleptic properties have not been extensively described in published literature.

Natural Occurrence

While many alkylpyrazines are naturally found in foods like coffee, cocoa, nuts, and baked goods, the natural occurrence of this compound has not been widely reported. A synonym for this compound, 2-isopropyl-5-methylpyrazine, has been detected in some food products, such as robusta coffee, potatoes, and cocoa products, but it has not been quantified. This suggests that if it is present in food, it is likely at very low concentrations.

Experimental Protocols

General Protocol for Extraction and Quantification of Alkylpyrazines in Food Matrices

This protocol outlines a general workflow for the analysis of volatile pyrazines from a solid food matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Homogenize the solid food sample to a fine powder or paste.

  • For solid-phase microextraction (SPME), a known amount of the homogenized sample is placed in a sealed vial.

  • For liquid-liquid or solid-liquid extraction, a suitable solvent (e.g., dichloromethane or diethyl ether) is used to extract the volatile compounds.

2. Extraction (SPME Method):

  • Place the vial containing the sample in a heated water bath or heating block.

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds.

  • The fiber is then retracted and introduced into the GC injector.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Splitless mode, temperature typically around 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-280°C) to elute all compounds.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for quantification of target analytes.

4. Identification and Quantification:

  • Identification: Compounds are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing their retention indices with published values.

  • Quantification: An internal standard (e.g., a deuterated pyrazine analog) is added to the sample before extraction. A calibration curve is prepared using standards of the target analyte. The concentration of the analyte in the sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.

General Synthesis of Alkylpyrazines

Alkylpyrazines can be synthesized through various methods. A common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines.

Reaction Scheme: The synthesis of this compound would likely involve the reaction of an appropriate α-dicarbonyl compound with a 1,2-diamine, followed by oxidation.

Signaling Pathways and Logical Relationships

The primary "signaling pathway" relevant to pyrazines in food is their formation via the Maillard reaction and their subsequent interaction with human olfactory receptors, leading to the perception of flavor.

Maillard_Reaction_Pathway AminoAcid Amino Acid (e.g., from protein) MaillardReaction Maillard Reaction AminoAcid->MaillardReaction ReducingSugar Reducing Sugar (e.g., glucose, fructose) ReducingSugar->MaillardReaction Heat Heat Heat->MaillardReaction PyrazinePrecursors Pyrazine Precursors (e.g., α-aminoketones) MaillardReaction->PyrazinePrecursors Pyrazine This compound PyrazinePrecursors->Pyrazine OlfactoryReceptors Olfactory Receptors (in the nose) Pyrazine->OlfactoryReceptors Inhalation Brain Brain OlfactoryReceptors->Brain Signal Transduction FlavorPerception Flavor Perception (Nutty, Roasted) Brain->FlavorPerception

Caption: Formation of pyrazines via the Maillard reaction and subsequent flavor perception.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of alkylpyrazines in a food sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing FoodSample Food Sample Homogenization Homogenization FoodSample->Homogenization InternalStandard Add Internal Standard Homogenization->InternalStandard SPME SPME InternalStandard->SPME GCMS GC-MS Analysis SPME->GCMS Identification Identification (Mass Spectra, Retention Index) GCMS->Identification Quantification Quantification (Calibration Curve) GCMS->Quantification

Caption: General workflow for the analysis of alkylpyrazines in food.

Conclusion

The application of this compound in food chemistry is not well-documented, and it does not appear to be a commonly used flavor ingredient. The lack of available data on its sensory properties, natural occurrence in significant amounts, and specific use levels in food products suggests that its role in food flavor is minimal compared to other well-known alkylpyrazines. However, the general protocols for the analysis and synthesis of alkylpyrazines provided in this document can serve as a foundation for researchers and scientists interested in further investigating the properties and potential applications of this specific compound. Future research could focus on its sensory characterization to determine if it possesses any unique and desirable flavor attributes, as well as more sensitive analytical studies to ascertain its presence in a wider range of food products.

Application Notes and Protocols for 2-Ethyl-5(6)-methylpyrazine as an Insect Semiochemical

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific data regarding "2-Ethyl-5-isopropylpyrazine" as an insect semiochemical. The following application notes and protocols are based on studies of the closely related and structurally similar compounds, 2-Ethyl-5-methylpyrazine (2E5MP) and 2-Ethyl-6-methylpyrazine (2E6MP) , which have been investigated for their semiochemical properties in the red imported fire ant, Solenopsis invicta. These compounds are often available commercially as a mixture referred to as 2-Ethyl-5(6)-methylpyrazine (EMP).

I. Application Notes

1. Overview of 2-Ethyl-5(6)-methylpyrazine as a Semiochemical

Alkylpyrazines are a class of heterocyclic nitrogen-containing compounds known to be involved in insect communication. While 2-Ethyl-3,6-dimethylpyrazine (EDMP) is a known alarm pheromone component from the mandibular gland of the red imported fire ant, Solenopsis invicta, studies have shown that other pyrazine analogues also elicit significant behavioral and electrophysiological responses in this species.[1][2] The isomers 2-Ethyl-5-methylpyrazine (2E5MP) and 2-Ethyl-6-methylpyrazine (2E6MP) have been demonstrated to be equally active in eliciting alarm responses and antennal depolarization in S. invicta workers.[1][2]

2. Potential Applications in Pest Management

The demonstrated alarm response elicited by 2E5MP and 2E6MP in fire ants suggests potential applications in integrated pest management (IPM) strategies. These compounds could be utilized for:

  • Monitoring: As lures in traps to monitor the presence and population density of fire ants.

  • Behavioral Manipulation: To disrupt normal colony behavior, such as foraging, or to induce alarm and movement, potentially increasing exposure to insecticides.

  • "Push-Pull" Strategies: In combination with an attractant ("pull"), these alarm pheromones could be used to "push" ants away from a protected area.

3. Target Insect Species

The primary insect species for which the semiochemical activity of 2-Ethyl-5(6)-methylpyrazine has been documented is the Red Imported Fire Ant (Solenopsis invicta) . Further research is required to determine its efficacy on other insect species.

II. Quantitative Data

The following table summarizes the electroantennogram (EAG) and behavioral responses of Solenopsis invicta workers to 2-Ethyl-5-methylpyrazine (2E5MP) and 2-Ethyl-6-methylpyrazine (2E6MP). The data is based on the findings that both isomers and their mixture elicited similar responses at the same dose.[1][2]

Compound Assay Type Insect Species Dosage Observed Response Reference
2-Ethyl-5-methylpyrazine (2E5MP)Electroantennogram (EAG)Solenopsis invictaNot specifiedSignificant antennal depolarization[1][2]
2-Ethyl-6-methylpyrazine (2E6MP)Electroantennogram (EAG)Solenopsis invictaNot specifiedSignificant antennal depolarization[1][2]
2E5MP & 2E6MP Mixture (1:1)Electroantennogram (EAG)Solenopsis invictaNot specifiedSignificant antennal depolarization[1][2]
2-Ethyl-5-methylpyrazine (2E5MP)Behavioral BioassaySolenopsis invictaNot specifiedAlarm behavior (e.g., running, aggression)[1][2]
2-Ethyl-6-methylpyrazine (2E6MP)Behavioral BioassaySolenopsis invictaNot specifiedAlarm behavior (e.g., running, aggression)[1][2]
2E5MP & 2E6MP Mixture (1:1)Behavioral BioassaySolenopsis invictaNot specifiedAlarm behavior (e.g., running, aggression)[1][2]

III. Experimental Protocols

1. Protocol for Electroantennogram (EAG) Assay

This protocol is a generalized procedure for conducting EAG assays to measure the antennal response of insects to volatile compounds, based on standard entomological practices.

  • Objective: To measure the depolarization of an insect antenna in response to 2-Ethyl-5(6)-methylpyrazine.

  • Materials:

    • Live adult worker ants (Solenopsis invicta)

    • 2-Ethyl-5(6)-methylpyrazine solution (in an appropriate solvent like hexane)

    • Micromanipulators

    • Glass capillary electrodes filled with saline solution

    • Ag/AgCl wires

    • Amplifier and data acquisition system

    • Charcoal-filtered and humidified air stream

    • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • Procedure:

    • Antenna Preparation:

      • Immobilize an ant.

      • Excise one antenna at the base.

      • Mount the excised antenna between the two glass capillary electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

    • Odor Delivery:

      • Apply a known concentration of the pyrazine solution to a piece of filter paper and insert it into a Pasteur pipette.

      • The pipette is connected to a stimulus controller that will deliver a puff of air through the pipette and over the antenna.

    • Data Recording:

      • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

      • Deliver a puff of the test compound into the airstream.

      • Record the resulting electrical potential (depolarization) from the antenna using the amplifier and data acquisition software.

      • Use a solvent-only puff as a negative control.

    • Data Analysis:

      • Measure the amplitude of the depolarization for each stimulus.

      • Compare the responses to the test compound with the responses to the control.

EAG_Workflow cluster_preparation Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition cluster_analysis Analysis A Immobilize Insect B Excise Antenna A->B C Mount Antenna on Electrodes B->C F Amplify Signal D Prepare Pyrazine Solution E Deliver Odor Puff D->E E->F G Record Depolarization F->G H Measure Amplitude G->H I Compare to Control H->I

Electroantennogram (EAG) Experimental Workflow.

2. Protocol for Behavioral Bioassay

This protocol describes a typical setup for observing the alarm behavior of social insects in response to a chemical stimulus.

  • Objective: To observe and quantify the alarm behavior of Solenopsis invicta workers in response to 2-Ethyl-5(6)-methylpyrazine.

  • Materials:

    • Small colonies or groups of worker ants (Solenopsis invicta) in a foraging arena.

    • 2-Ethyl-5(6)-methylpyrazine solution.

    • Small filter paper discs.

    • Forceps.

    • Video recording equipment.

    • Behavioral analysis software (optional).

  • Procedure:

    • Experimental Setup:

      • Allow a group of ants to acclimate in a clean foraging arena.

    • Stimulus Application:

      • Apply a small amount of the pyrazine solution to a filter paper disc.

      • Use forceps to place the treated filter paper near the ants.

      • For a negative control, use a filter paper disc treated only with the solvent.

    • Behavioral Observation:

      • Record the behavior of the ants for a set period (e.g., 5 minutes) after introducing the stimulus.

      • Observe for specific alarm behaviors such as:

        • Increased walking/running speed.

        • Antennal waving.

        • Gaster flagging.

        • Aggressive posturing.

        • Attraction to or repulsion from the stimulus source.

    • Data Analysis:

      • Quantify the observed behaviors (e.g., number of ants exhibiting a specific behavior, duration of the behavior).

      • Compare the behavioral responses to the test compound with those to the control.

Behavioral_Assay_Workflow cluster_setup Setup cluster_stimulus Stimulus Application cluster_observation Observation cluster_analysis Analysis A Acclimate Ants in Arena B Apply Pyrazine to Filter Paper A->B C Introduce Stimulus to Arena B->C D Record Ant Behavior C->D E Note Specific Alarm Responses D->E F Quantify Behaviors E->F G Compare to Control F->G

Behavioral Bioassay Experimental Workflow.

IV. Signaling Pathway

The precise olfactory signaling pathway for pyrazine detection in Solenopsis invicta is not fully elucidated in the provided search results. However, a general insect olfactory signaling pathway can be depicted. Odorant molecules, such as 2-Ethyl-5(6)-methylpyrazine, are detected by Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs) within the insect's antennae. The binding of the odorant to the OR triggers a signal transduction cascade, leading to the depolarization of the ORN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.

Olfactory_Signaling_Pathway cluster_antenna Antenna cluster_brain Brain Odorant 2-Ethyl-5(6)-methylpyrazine OR Odorant Receptor (OR) Odorant->OR Binding ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transmission Process Signal Processing AL->Process Behavior Behavioral Response (Alarm) Process->Behavior

General Insect Olfactory Signaling Pathway.

References

Protocols for the Synthesis of Substituted Pyrazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides researchers, scientists, and drug development professionals with detailed protocols for the synthesis of substituted pyrazines, a class of heterocyclic compounds with significant applications in the pharmaceutical, flavor, and materials industries. The following sections detail several key synthetic methodologies, offering a comparative overview of both classical and modern approaches.

Introduction

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The pyrazine ring is a common scaffold in a variety of biologically active molecules and functional materials. The synthesis of substituted pyrazines is a cornerstone of medicinal chemistry and materials science, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties. This document outlines several established methods for pyrazine synthesis, providing detailed experimental procedures and a comparative analysis of their key reaction parameters.

Comparative Summary of Synthetic Protocols

The following table summarizes the quantitative data for the different synthetic protocols described in this application note, allowing for easy comparison of their efficacy and reaction conditions.

Synthesis MethodReactantsProductReaction TimeTemperatureYield
Greener One-Pot Synthesis Benzil, 1,2-Diaminoethane2,3-Diphenylpyrazine6-8 hoursRoom Temperature88%
Classical Condensation Acetoin, Ammonia2,3,5,6-Tetramethylpyrazine3 hours30-100°CHigh
Staedel-Rugheimer Synthesis 2-Chloroacetophenone, Ammonia2,5-DiphenylpyrazineNot specifiedNot specifiedN/A
Gutknecht Synthesis α-Amino Ketone (self-condensation)Symmetrically substituted pyrazinesNot specifiedNot specifiedN/A

Experimental Protocols

Greener One-Pot Synthesis of 2,3-Diphenylpyrazine

This protocol describes a simple, cost-effective, and environmentally benign method for the preparation of pyrazine derivatives.[1]

Materials:

  • Benzil (recrystallized)

  • 1,2-Diaminoethane (Ethylenediamine)

  • Aqueous Methanol

  • Potassium tert-butoxide (t-BuOK)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel

  • 50 mL round bottom flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.

  • Stir the solution with a magnetic stirrer until it becomes homogeneous.

  • Add 2 mmol of 1,2-diaminoethane and a catalytic amount of t-BuOK (10 mg or 0.08 mmol) to the solution.

  • Continue stirring at room temperature until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC). The reaction typically takes 6-8 hours.

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purify the crude product by chromatography on a silica gel column using a mixture of petroleum ether and ethyl acetate as the eluent.

  • The expected yield of 2,3-diphenylpyrazine is approximately 88%.

Classical Condensation Synthesis of 2,3,5,6-Tetramethylpyrazine

This method outlines the synthesis of 2,3,5,6-tetramethylpyrazine from acetoin and ammonia.

Materials:

  • Acetoin

  • Industrial phosphoric acid (85%)

  • Ammonia gas

  • Process water

  • 1000 mL three-necked flask equipped with a stirrer, thermometer, and gas inlet

Procedure:

  • To a 1000 mL three-necked flask, add 120 g (1.04 mol) of 85% industrial phosphoric acid and 600 g of process water. Stir the mixture until uniform.

  • While maintaining the temperature at 20-40°C, bubble ammonia gas through the solution until the pH of the system reaches 7.8-8.2.

  • Control the temperature at 30-40°C and add 60 kg (0.68 mol) of acetoin dropwise over approximately 30 minutes.

  • After the addition is complete, maintain the temperature and stir for 2 hours.

  • Increase the temperature to 90-100°C and continue the reaction for 1 hour.

  • Distill the product at normal pressure. Collect the distillate at 100°C. The distillation is complete when the temperature rises to 103°C.

  • Adjust the pH of the distillate to 6-7 with a small amount of phosphoric acid.

  • Cool the solution to 0-5°C and let it stand for at least 4 hours to allow for crystallization.

  • Collect the crude product by suction filtration.

  • Recrystallize the crude product from water to obtain the pure 2,3,5,6-tetramethylpyrazine.

Staedel-Rugheimer Pyrazine Synthesis (General Description)

The Staedel-Rugheimer synthesis is a classical method for producing pyrazines, first reported in 1876.[2][3] It involves the reaction of a 2-haloacetophenone with ammonia to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield a pyrazine.[2][3] For instance, 2,5-diphenylpyrazine was synthesized by the reaction of ω-chloroacetophenone with ammonia.[4]

Gutknecht Pyrazine Synthesis (General Description)

Another historical method, the Gutknecht synthesis (1879), is based on the self-condensation of α-amino ketones.[2][3] The primary difference from the Staedel-Rugheimer method lies in the synthesis of the α-amino ketone intermediate.[2] This method typically involves the reduction of α-oximino ketones to α-amino ketones, which then cyclize to form dihydropyrazines.[2][5] These intermediates are subsequently dehydrogenated to the final pyrazine product using oxidizing agents like mercury(I) oxide or copper(II) sulfate, or in some cases, atmospheric oxygen.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the synthesis of substituted pyrazines.

Synthesis_Pathway cluster_diketone Condensation with 1,2-Diketones cluster_aminoketone Self-Condensation of α-Amino Ketones 1_2_Diketone 1,2-Diketone Dihydropyrazine Dihydropyrazine Intermediate 1_2_Diketone->Dihydropyrazine Condensation 1_2_Diamine 1,2-Diamine 1_2_Diamine->Dihydropyrazine Pyrazine_Product_1 Substituted Pyrazine Dihydropyrazine->Pyrazine_Product_1 Oxidation alpha_Amino_Ketone α-Amino Ketone Dihydropyrazine_2 Dihydropyrazine Intermediate alpha_Amino_Ketone->Dihydropyrazine_2 Self-Condensation (2 eq.) Pyrazine_Product_2 Substituted Pyrazine Dihydropyrazine_2->Pyrazine_Product_2 Oxidation

Caption: General synthetic pathways to substituted pyrazines.

Experimental_Workflow Start Start Reactant_Mixing Reactant Mixing & Reaction Start->Reactant_Mixing Reaction_Monitoring Reaction Monitoring (TLC) Reactant_Mixing->Reaction_Monitoring Workup Reaction Work-up Reaction_Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for pyrazine synthesis.

References

Application Note: Quantification of Pyrazines in Coffee Beans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of volatile organic compounds that are significant contributors to the characteristic aroma and flavor of roasted coffee. Formed primarily through Maillard reactions and Strecker degradation during the roasting process, the concentration and composition of pyrazines can vary significantly depending on the coffee bean variety (e.g., Arabica, Robusta), origin, and roasting conditions.[1][2][3] Accurate quantification of these compounds is crucial for quality control in the coffee industry and for research into flavor chemistry and sensory science. This application note provides detailed protocols for the quantification of pyrazines in coffee beans using two established analytical techniques: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Stable Isotope Dilution Analysis with GC-MS (SIDA-GC-MS).

Key Signaling Pathways and Formation of Pyrazines

Pyrazines are primarily formed during the roasting of coffee beans through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars.[1][4] The Strecker degradation of amino acids, which occurs as part of the Maillard reaction, is a key step in the formation of the pyrazine precursors.

A Amino Acids (e.g., Glycine) C Maillard Reaction A->C B Reducing Sugars (e.g., Glucose) B->C D Strecker Degradation C->D Intermediate Products E α-aminoketones D->E F Pyrazine Precursors E->F Condensation G Pyrazines F->G Oxidation

Pyrazine Formation Pathway

Experimental Protocols

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile compounds in food matrices.[5]

Materials:

  • Roasted coffee beans

  • Grinder

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[6]

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Protocol:

  • Sample Preparation:

    • Grind the roasted coffee beans to a consistent particle size.

    • Accurately weigh 1.0 g of ground coffee into a 20 mL headspace vial.[5]

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or the autosampler's incubation station set at a constant temperature, typically between 60°C and 80°C.[5][7]

    • Allow the sample to equilibrate for a predetermined time, for instance, 15-20 minutes, to allow the volatile compounds to partition into the headspace.[6]

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time, generally ranging from 20 to 40 minutes, while maintaining the incubation temperature.[5][6]

  • GC-MS Analysis:

    • After extraction, immediately introduce the SPME fiber into the hot GC injection port for thermal desorption of the analytes.

    • GC Conditions (Example): [6][8]

      • Injector Temperature: 250°C

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 2 minutes

        • Ramp to 200°C at 3°C/min

        • Ramp to 250°C at 10°C/min, hold for 5 minutes

    • MS Conditions (Example): [6][8]

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Scan Range: m/z 40-350

start Start prep Sample Preparation (Grinding & Weighing) start->prep vial Seal in Headspace Vial prep->vial incubate Incubation & Equilibration (e.g., 60-80°C) vial->incubate extract SPME Fiber Exposure (Headspace Extraction) incubate->extract desorb Thermal Desorption (GC Injection Port) extract->desorb gcms GC-MS Analysis (Separation & Detection) desorb->gcms data Data Analysis (Quantification) gcms->data end End data->end

HS-SPME-GC-MS Workflow
Method 2: Stable Isotope Dilution Analysis - Gas Chromatography-Mass Spectrometry (SIDA-GC-MS)

SIDA is a highly accurate quantification technique that utilizes isotopically labeled internal standards for each analyte of interest. This method corrects for analyte losses during sample preparation and instrumental analysis.[4][9]

Materials:

  • Roasted coffee beans

  • Grinder

  • Isotopically labeled pyrazine standards (e.g., d3-2-methylpyrazine)

  • Solvents for extraction (e.g., dichloromethane or water)[4]

  • Soxhlet extraction apparatus or other suitable extraction equipment

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Protocol:

  • Sample Preparation and Extraction:

    • Grind the roasted coffee beans to a consistent particle size.

    • Accurately weigh a known amount of ground coffee (e.g., 5-10 g).

    • Spike the sample with a known amount of the isotopically labeled internal standard solution.

    • Extract the pyrazines using an appropriate solvent and method. A common approach is Soxhlet extraction with dichloromethane for several hours.[4] Alternatively, aqueous extraction can be performed.[4]

    • Concentrate the extract to a final volume suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 1 minute

        • Ramp to 230°C at 5°C/min, hold for 10 minutes

    • MS Conditions (Example):

      • Ion Source Temperature: 200°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the native and labeled pyrazines.

start Start prep Sample Preparation (Grinding & Weighing) start->prep spike Spike with Labeled Internal Standards prep->spike extract Solvent Extraction (e.g., Soxhlet) spike->extract concentrate Concentration of Extract extract->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data Data Analysis (Ratio to Standard) gcms->data end End data->end

SIDA-GC-MS Workflow

Data Presentation

The following tables summarize quantitative data for key pyrazines found in coffee beans, illustrating the impact of coffee variety and roasting degree.

Table 1: Pyrazine Content in Different Coffee Varieties (mg/kg)

PyrazineArabicaRobustaReference
2-Methylpyrazine2.5 - 15.45.8 - 25.1[4][7]
2,5-Dimethylpyrazine3.1 - 12.84.2 - 20.7[4][7]
2,6-Dimethylpyrazine1.9 - 9.53.1 - 15.3[4][7]
2-Ethylpyrazine0.5 - 3.21.1 - 5.4[4][10]
2-Ethyl-5-methylpyrazine0.4 - 2.10.8 - 4.3[4][10]
2,3,5-Trimethylpyrazine0.8 - 4.51.5 - 7.8[4][11]

Table 2: Effect of Roasting Degree on Pyrazine Content in Arabica Coffee (mg/kg)

PyrazineLight RoastMedium RoastDark RoastReference
2-Methylpyrazine1.5 - 5.25.0 - 12.18.3 - 18.5[3][12]
2,5-Dimethylpyrazine2.1 - 6.86.5 - 15.310.2 - 22.4[3][12]
2,6-Dimethylpyrazine1.2 - 4.54.3 - 10.86.8 - 16.9[3][12]
2-Ethylpyrazine0.3 - 1.51.4 - 4.22.5 - 6.8[3][12]
2-Ethyl-5-methylpyrazine0.2 - 1.11.0 - 3.51.8 - 5.2[3][12]
2,3,5-Trimethylpyrazine0.5 - 2.22.0 - 5.83.5 - 9.1[3][12]

Discussion

The quantification of pyrazines is essential for understanding and controlling the flavor profile of coffee. The choice between HS-SPME-GC-MS and SIDA-GC-MS will depend on the specific research question and the required level of accuracy. HS-SPME-GC-MS is a rapid and high-throughput method ideal for screening and relative quantification. SIDA-GC-MS, while more labor-intensive and costly due to the requirement of labeled standards, provides the most accurate and precise quantification.

The data presented in Tables 1 and 2 clearly demonstrate that both coffee variety and roasting degree have a significant impact on the pyrazine profile. Generally, Robusta beans contain higher concentrations of pyrazines compared to Arabica beans.[7] Furthermore, darker roasts lead to a significant increase in the concentration of most pyrazines due to the more extensive Maillard and Strecker degradation reactions at higher temperatures and longer roasting times.[12] Researchers and professionals in drug development can utilize these methods to investigate the bioactivity of specific pyrazines or to understand the impact of processing on the chemical composition of coffee for various applications.

References

Application Notes and Protocols for the Sensory Evaluation of 2-Ethyl-5-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sensory evaluation of 2-Ethyl-5-isopropylpyrazine, a volatile organic compound belonging to the pyrazine family, which is often associated with nutty, roasted, and earthy aromas. Due to the limited publicly available sensory data for this specific compound, this document outlines detailed protocols for its characterization and provides comparative data from structurally similar pyrazines to serve as a reference.

Introduction to Pyrazine Sensory Evaluation

Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the flavor and aroma of a wide variety of foods and beverages, particularly those that have undergone thermal processing such as roasting, baking, or frying. Their potent and often low odor thresholds make them key contributors to the overall sensory profile of products like coffee, cocoa, nuts, and baked goods. The sensory evaluation of pyrazines is essential for understanding their contribution to flavor, for quality control in food production, and for the development of novel flavor formulations.

Quantitative Sensory Data

Table 1: Odor and Flavor Thresholds of Structurally Similar Pyrazines

CompoundCAS NumberOdor Threshold (in water)Flavor Threshold (in water)Odor Description
2-Ethyl-5-methylpyrazine13360-64-0100 ppb-Nutty, roasted, somewhat "grassy"
2-Isopropyl-5-methylpyrazine13925-05-8--Green coffee, nutty, earthy
2-Ethyl-3-methylpyrazine15707-24-1-0.4 ppbPotato, burnt nutty, roasted, cereal, earthy
2-Ethylpyrazine13925-00-36,000 ppb-Musty, nutty, buttery, peanut odor; chocolate-peanut taste
2,5-Dimethylpyrazine123-32-0800 ppb-Chocolate, roasted nuts, earthy; chocolate taste

Experimental Protocols

Panelist Selection and Training

Objective: To select and train a panel of sensory assessors with high acuity for the detection and description of pyrazine aromas.

Materials:

  • A panel of at least 8-12 individuals, screened for their ability to detect and describe basic tastes and aromas.

  • Odor-free testing environment with controlled temperature and humidity.

  • Glass sniffing jars with Teflon-lined caps.

  • Odor-free water for dilution.

  • Reference standards of related pyrazines (e.g., 2-ethyl-5-methylpyrazine, 2,5-dimethylpyrazine).

Procedure:

  • Screening: Potential panelists are screened for their ability to rank the intensity of basic tastes (sweet, sour, salty, bitter, umami) and to identify common food aromas.

  • Training:

    • Panelists are familiarized with the characteristic nutty, roasted, and earthy aromas of pyrazines using reference standards at various concentrations.

    • A lexicon of descriptive terms is developed and agreed upon by the panel to ensure consistent terminology.

    • Panelists practice rating the intensity of different pyrazine solutions using a labeled magnitude scale (LMS) or a 15-point intensity scale.

    • Performance is monitored for consistency and accuracy over several training sessions.

Determination of Odor Detection Threshold (ASTM E679-19)

Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.

Materials:

  • Trained sensory panel.

  • This compound stock solution of known concentration.

  • Odor-free water or other suitable solvent for dilution.

  • A series of glass sniffing jars for presenting ascending concentrations.

  • Three-alternative forced-choice (3-AFC) presentation setup.

Procedure:

  • Sample Preparation: A series of dilutions of this compound in the chosen solvent is prepared, typically in ascending order of concentration with a dilution factor of 2 or 3.

  • Presentation: In each trial, a panelist is presented with three samples: two blanks (solvent only) and one containing a specific concentration of the pyrazine. The position of the pyrazine sample is randomized.

  • Evaluation: The panelist is instructed to sniff each sample and identify the one that is different from the other two.

  • Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified in a series of ascending concentrations. The group threshold is calculated from the individual thresholds.

Quantitative Descriptive Analysis (QDA®)

Objective: To develop a detailed sensory profile of this compound.

Materials:

  • Trained descriptive analysis panel.

  • Solution of this compound at a supra-threshold concentration.

  • Reference standards for various aroma attributes (e.g., roasted peanuts, coffee grounds, earthy soil).

  • Sensory evaluation software for data collection.

Procedure:

  • Lexicon Development: The trained panel, through open discussion and exposure to the sample, develops a list of descriptive terms (attributes) that characterize the aroma of this compound. Reference standards are used to anchor these terms.

  • Intensity Rating: Panelists individually rate the intensity of each attribute for the this compound sample on a continuous, unstructured line scale (typically 15 cm).

  • Data Collection and Analysis: The intensity ratings are collected and analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to generate a quantitative sensory profile, often visualized as a spider or radar plot.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Pyrazines

The perception of pyrazines is initiated by the binding of these odorant molecules to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The human olfactory receptor OR5K1 has been identified as a key receptor for several pyrazine compounds. This interaction triggers a G-protein coupled signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_signal Signal Transduction Pyrazine This compound OR5K1 OR5K1 (Olfactory Receptor) Pyrazine->OR5K1 Binds to G_protein G-protein (Gαolf, Gβ, Gγ) OR5K1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx of Na_ion Na⁺ CNG_channel->Na_ion Influx of Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Activates Depolarization Membrane Depolarization Cl_ion Cl⁻ Cl_channel->Cl_ion Efflux of Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Olfactory signal transduction pathway for pyrazines.

Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for the comprehensive sensory evaluation of an aroma compound like this compound.

Sensory_Evaluation_Workflow cluster_setup Phase 1: Preparation and Planning cluster_execution Phase 2: Sensory Testing cluster_analysis Phase 3: Data Analysis and Reporting Objective Define Objectives Panel_Selection Panelist Screening and Selection Objective->Panel_Selection Sample_Prep Sample Preparation and Dilution Series Objective->Sample_Prep Panel_Training Panelist Training and Lexicon Development Panel_Selection->Panel_Training Threshold_Test Odor Threshold Determination (3-AFC) Panel_Training->Threshold_Test Descriptive_Analysis Quantitative Descriptive Analysis (QDA®) Panel_Training->Descriptive_Analysis Sample_Prep->Threshold_Test Sample_Prep->Descriptive_Analysis Data_Collection Data Collection Threshold_Test->Data_Collection Descriptive_Analysis->Data_Collection Stats_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stats_Analysis Reporting Reporting and Interpretation Stats_Analysis->Reporting

Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazines are a class of volatile and semi-volatile organic compounds that are significant contributors to the aroma and flavor of many food products, including coffee, cocoa, and roasted nuts. They are typically formed during Maillard reactions and Strecker degradation at elevated temperatures. The accurate and sensitive analysis of pyrazines is crucial for quality control, process optimization, and flavor profiling in the food and beverage industries. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that has been widely adopted for the analysis of pyrazines. This application note provides a detailed overview of the SPME methodology for pyrazine analysis, including experimental protocols and quantitative data.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the analysis of pyrazines using SPME coupled with gas chromatography-mass spectrometry (GC-MS).

Pyrazine Compound(s)MatrixSPME FiberKey SPME ParametersAnalytical MethodQuantitative ResultsReference
2,5-dimethyl pyrazine, 2,3,5-trimethyl pyrazine, 2,3,5,6-tetramethyl pyrazineCocoa Wort75 µm CAR/PDMSEquilibrium Temp: 40°C, Equilibrium Time: 40 minGCLOD: < 0.023 µg/L, RSD: 3.6-6.4%, Recovery: 95.4-102.7%[1][2]
13 PyrazinesFlavor-Enhanced Edible Oils120 µm PDMS/DVB/CARPre-incubation: 80°C for 20 min, Extraction: 50°C for 50 minMHS-SPME-arrow-GC-MSLODs: 2–60 ng/g, LOQs: 6–180 ng/g, RSD: < 16%, Recovery: 91.6–109.2%[3][4]
2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, tetramethylpyrazineCocoa LiquorsDVB/CAR/PDMSEquilibrium: 5 min, Extraction: 60°C for 65 minHS-SPME-GC-MSLOQ: 0.7-1.5 ng/g, Repeatability (intraday): 9-10%, Repeatability (interday): 17-24%[2][5]
3-ethyl-, isopropyl-, sec-butyl-, and isobutyl-2-methoxypyrazinesModel WinesDVB/CAR/PDMSExtraction: 50°C for 30 min with 30% (w/v) NaClHS-SPME-GC-NPDHighest analyte recoveries under these conditions.[6]
Various PyrazinesPeanut ButterDVB/Carboxen/PDMSExtraction: 65°C for 30 min, Desorption: 270°C for 5 minHS-SPME-GC-MS-[7]
2-ethyl-6-methyl-pyrazine, 2-ethyl-5-methyl-pyrazine, 2-ethyl-3,6-dimethylpirazine, 2-ethyl-3,5-dimethyl-pyrazine, 2-acetyl-pyrazineGreen Tea65 µm PDMS/DVB-HS-SPME-GC-MSLinearity (r²): 0.981–0.999, LOQ: 0.005–0.04 µg/mL, Reproducibility (CV%): 3.12–10.37, Accuracy (Recovery %): 79.08–99.17[8]

Experimental Protocols

This section details a general protocol for the analysis of pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The parameters can be optimized based on the specific matrix and target pyrazines.

Materials and Reagents
  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for the broad-range analysis of volatile and semi-volatile pyrazines.[9] Other fibers like CAR/PDMS or PDMS/DVB can also be used depending on the specific application.[1][8]

  • Vials: 10 or 20 mL headspace vials with PTFE/silicone septa.

  • Heating and Agitation System: An autosampler with heating and agitation capabilities or a heating block with a magnetic stirrer.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Standards: Analytical standards of the target pyrazine compounds.

  • Internal Standard: A deuterated pyrazine analog (e.g., [2H6]-2-methyl-pyrazine) or another suitable compound not present in the sample.[3][4]

  • Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples and enhance the release of volatiles.[2][6]

Sample Preparation

The sample preparation will vary depending on the matrix:

  • Liquid Samples (e.g., Coffee, Wine, Wort):

    • Place an accurately weighed or measured amount of the liquid sample (e.g., 2-5 mL) into a headspace vial.[10][11]

    • For aqueous samples, adding NaCl (e.g., up to 30% w/v) can improve the extraction efficiency by "salting out" the analytes.[6]

    • If an internal standard is used, spike the sample with a known amount.

    • Immediately seal the vial with a PTFE/silicone septum.

  • Solid and Semi-Solid Samples (e.g., Cocoa, Peanut Butter, Yeast Extract):

    • Homogenize the sample to ensure it is representative.

    • Accurately weigh a specific amount of the sample (e.g., 0.5-5 g) into a headspace vial.[7][9]

    • For some matrices, the addition of a small amount of water may be necessary to facilitate the release of volatiles.

    • If an internal standard is used, it can be added directly to the solid sample.

    • Immediately seal the vial.

HS-SPME Procedure
  • Incubation/Equilibration: Place the sealed vial in the heating system at a specific temperature (e.g., 40-80°C) for a set time (e.g., 5-20 minutes) with agitation.[1][3][4][5] This step allows the volatile pyrazines to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., 40-65°C).[1][3][4][5][7] The analytes will adsorb onto the fiber coating.

  • Desorption: Retract the fiber into the needle and immediately insert it into the hot injection port of the GC (e.g., 250-270°C).[7][12] Desorb the analytes from the fiber for a specific time (e.g., 1-5 minutes).

GC-MS Analysis
  • GC Column: A suitable capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., ZB-5, DB-5) or a polar column like SUPELCOWAX 10, should be used for the separation of pyrazines.[7][8]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a final temperature (e.g., 230-250°C).[7][8]

  • Carrier Gas: Helium is commonly used as the carrier gas.[7][8]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[2]

Visualizations

Experimental Workflow for SPME Analysis of Pyrazines

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis Analysis sample Sample (Liquid or Solid) vial Place in Headspace Vial sample->vial istd Add Internal Standard (Optional) vial->istd nacl Add NaCl (Optional, for aqueous samples) istd->nacl seal Seal Vial nacl->seal incubate Incubate and Equilibrate (e.g., 40-80°C) seal->incubate extract Expose SPME Fiber to Headspace (e.g., 40-65°C) incubate->extract desorb Desorb in GC Inlet (e.g., 250-270°C) extract->desorb gcms GC-MS Analysis desorb->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection data Data Processing and Quantification detection->data

References

Application Note: Quantitative Analysis of 2-Ethyl-5-isopropylpyrazine using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-5-isopropylpyrazine is a key volatile organic compound that contributes significantly to the characteristic aroma and flavor profiles of various food products, particularly those that undergo thermal processing such as roasted nuts, coffee, and cocoa. Accurate quantification of this potent odorant is crucial for quality control, flavor development, and sensory analysis in the food and beverage industry. Furthermore, in the context of drug development, understanding the formation and concentration of such compounds can be relevant when evaluating thermally processed formulations or excipients.

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise analytical technique for the quantification of trace-level compounds in complex matrices.[1][2] This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The addition of a known amount of the isotopically labeled standard to the sample at an early stage of the workflow allows for the correction of analyte losses during sample preparation and analysis, leading to highly reliable quantitative results.[3] This application note provides a detailed protocol for the quantification of this compound in various matrices using a Gas Chromatography-Mass Spectrometry (GC-MS) based SIDA.

Principle of the Assay

The Stable Isotope Dilution Assay for this compound involves the following key steps:

  • Internal Standard Spiking: A known amount of a stable isotope-labeled analog of this compound (e.g., d-labeled) is added to the sample.

  • Sample Extraction: The analyte and the internal standard are co-extracted from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME).

  • GC-MS Analysis: The extract is injected into a GC-MS system. The gas chromatograph separates the analytes from other matrix components, and the mass spectrometer detects and quantifies the target analyte and its isotopically labeled internal standard based on their specific mass-to-charge ratios (m/z).

  • Quantification: The concentration of the native this compound in the sample is calculated from the ratio of the peak areas of the native analyte and the internal standard, and the known amount of the internal standard added.

Experimental Workflow

SIDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix Spike Spike with Deuterated This compound Sample->Spike Equilibrate Equilibration Spike->Equilibrate Extract Extraction (LLE or SPME) Equilibrate->Extract GCMS GC-MS Analysis Extract->GCMS Inject Extract Detect Detection (SIM Mode) GCMS->Detect Quant Quantification Detect->Quant Result Result Quant->Result Final Concentration

Caption: Experimental workflow for the stable isotope dilution assay of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the analysis of structurally similar alkylpyrazines in food matrices.[2][4]

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Internal Standard: Deuterated this compound (e.g., 2-Ethyl-5-(isopropyl-d7)-pyrazine). Note: The synthesis of deuterated alkylpyrazines can be achieved through methods such as chlorination followed by deuteration, as described in the literature.[1]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane (all HPLC or GC grade)

  • Salts: Sodium chloride (NaCl, analytical grade)

  • Extraction Thimbles (for LLE): Glass or cellulose

  • SPME Fibers (for SPME): e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[5][6]

  • Vials: 2 mL amber glass vials with PTFE septa

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM).

Standard Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of this compound and its deuterated internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range of the analyte in the samples. Each calibration standard should contain a constant concentration of the deuterated internal standard.

Sample Preparation (Liquid-Liquid Extraction Example)
  • Sample Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated this compound internal standard solution to the sample. The amount should be chosen to be in the mid-range of the calibration curve.

  • Equilibration: Vortex the sample for 1 minute and allow it to equilibrate for 30 minutes at room temperature.

  • Extraction: Add 10 mL of dichloromethane to the tube. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic (bottom) layer to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 4-6) two more times, combining the organic extracts.

  • Drying and Concentration: Dry the combined extract over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS Parameters

The following are typical GC-MS parameters that can be optimized for your specific instrument and application.

ParameterValue
GC Inlet
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Oven Program
Initial Temperature40 °C, hold for 2 min
Ramp 15 °C/min to 150 °C
Ramp 220 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

The specific ions to be monitored will depend on the fragmentation pattern of this compound and its deuterated analog. The molecular ion and characteristic fragment ions should be selected. For example:

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
This compound[To be determined][To be determined]
Deuterated this compound[To be determined + n][To be determined + n]

Note: The exact m/z values need to be determined by analyzing the pure standards and their mass spectra. The quantifier ion is typically the most abundant and specific ion, while the qualifier ion is used for confirmation.

Data Analysis and Quantification

The concentration of this compound in the sample is calculated using the following formula:

Concentration (µg/kg) = (Aanalyte / AIS) * (CIS / Wsample) * RF

Where:

  • Aanalyte = Peak area of the native this compound

  • AIS = Peak area of the deuterated internal standard

  • CIS = Amount of internal standard added (in µg)

  • Wsample = Weight of the sample (in kg)

  • RF = Response Factor (determined from the calibration curve)

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the prepared standard solutions. The response factor is the slope of this curve.

Method Validation

To ensure the reliability of the results, the method should be validated for the following parameters, with typical acceptance criteria provided as an example.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%

Signaling Pathway and Logical Relationships

SIDA_Principle node_analyte Native Analyte (A) Concentration (C_A) = Unknown node_mix Sample + IS Mixture node_analyte->node_mix node_is Internal Standard (IS) Concentration (C_IS) = Known node_is->node_mix node_gcms GC-MS Analysis Measures Peak Area Ratios (Area_A / Area_IS) node_mix->node_gcms Losses during preparation affect both equally node_calc Calculation C_A = (Area_A / Area_IS) * C_IS * RF node_gcms->node_calc node_result { Accurate Concentration of A } node_calc->node_result

Caption: The logical principle of Stable Isotope Dilution Analysis.

Conclusion

The Stable Isotope Dilution Assay using GC-MS is a robust and reliable method for the accurate quantification of this compound in complex matrices. Its high precision and accuracy make it the gold standard for trace-level analysis in food science, flavor chemistry, and related fields. The detailed protocol provided herein serves as a comprehensive guide for researchers and scientists to implement this powerful analytical technique in their laboratories. Proper method validation is essential to ensure the quality and reliability of the generated data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-5-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethyl-5-isopropylpyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The most common and effective synthetic routes for this compound are the dehydrogenative coupling of β-amino alcohols and the Minisci reaction for direct alkylation of a pyrazine ring. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic method and the optimization of reaction conditions. For symmetrically substituted pyrazines synthesized via dehydrogenative coupling, yields can be quite high. For instance, the synthesis of 2,5-diisopropylpyrazine has been reported with a yield of 86%, while 2,5-diethylpyrazine has been synthesized with a 40% yield. The synthesis of unsymmetrical pyrazines like this compound may result in a mixture of products, potentially lowering the yield of the desired compound.

Q3: How can I purify the final this compound product?

A3: Purification of this compound can be achieved through several methods, including:

  • Flash Chromatography: This is a common method for purifying pyrazines. Normal-phase chromatography using silica gel with a solvent system like hexane and ethyl acetate is often effective.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities. The pyrazine product can be extracted from an aqueous solution using an organic solvent like ethyl acetate or methyl-t-butyl ether (MTBE).

  • Distillation: For larger scale purifications, distillation can be an effective method to separate the desired pyrazine from less volatile impurities.

It is important to note that co-elution of structurally similar pyrazines can be a challenge in chromatography. Additionally, imidazole derivatives can sometimes be formed as byproducts and may require specific purification steps for their removal.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound via Dehydrogenative Coupling

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the manganese pincer complex catalyst is handled under inert conditions to prevent deactivation by air or moisture. Use freshly prepared or properly stored catalyst.
Incorrect Reaction Temperature The reaction temperature is critical. For the dehydrogenative coupling of β-amino alcohols, a temperature of around 150 °C is typically required. Optimize the temperature in small increments to find the optimal condition for your specific setup.
Insufficient Reaction Time The reaction may require an extended period to go to completion. Monitor the reaction progress using techniques like TLC or GC-MS. Typical reaction times can be 24 hours or longer.
Improper Stoichiometry of Reactants When synthesizing an unsymmetrical pyrazine from two different β-amino alcohols (e.g., 2-amino-1-butanol and 2-amino-3-methyl-1-butanol), the stoichiometry is crucial. A 1:1 molar ratio is a good starting point, but optimization may be necessary to favor the formation of the desired unsymmetrical product over symmetrical side products (2,5-diethylpyrazine and 2,5-diisopropylpyrazine).
Presence of Water The reaction should be carried out under anhydrous conditions as water can interfere with the catalyst and the reaction mechanism. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Experimental Protocol: General Procedure for Dehydrogenative Coupling of β-Amino Alcohols

This is a general protocol that can be adapted for the synthesis of this compound.

  • Reaction Setup: In a glovebox, add the manganese pincer complex catalyst (e.g., 1-2 mol%) and a base (e.g., potassium tert-butoxide, 5-10 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reactants: Add an equimolar mixture of 2-amino-1-butanol and 2-amino-3-methyl-1-butanol in an anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 150 °C with vigorous stirring for 24-48 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate this compound from the symmetrical byproducts.

Logical Relationship for Troubleshooting Low Yield in Dehydrogenative Coupling

Caption: Troubleshooting flowchart for low yield in dehydrogenative coupling.

Problem 2: Poor Regioselectivity and Low Yield in Minisci Reaction

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Precursor Pyrazine To synthesize this compound, you can either start with 2-isopropylpyrazine and introduce an ethyl group, or start with 2-ethylpyrazine and introduce an isopropyl group. The choice of precursor can influence the regioselectivity and yield.
Suboptimal Reaction Conditions The Minisci reaction is sensitive to temperature, concentration of sulfuric acid, and the rate of addition of hydrogen peroxide and the aldehyde. The reaction is typically carried out at 50-60°C. The concentration of sulfuric acid should be carefully controlled.
Formation of Isomers The Minisci reaction can lead to the formation of regioisomers. The position of the new alkyl group is directed by the electronic properties of the pyrazine ring. To favor the desired isomer, careful control of reaction conditions is necessary.
Low Purity of Starting Materials Impurities in the starting pyrazine or the aldehyde can lead to side reactions and lower the yield of the desired product. Use high-purity starting materials.

Experimental Protocol: General Procedure for Minisci Reaction

This protocol is adapted from the synthesis of a similar alkylpyrazine and can be used as a starting point.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-isopropylpyrazine (or 2-ethylpyrazine) and a solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) in water.

  • Acidification: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, keeping the temperature below 20°C.

  • Radical Generation: Slowly and simultaneously add hydrogen peroxide and propanal (or isobutyraldehyde) to the reaction mixture while maintaining the temperature between 50-60°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to a pH of 8-9.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Experimental Workflow for Minisci Reaction

Minisci_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Mix_Pyrazine_FeSO4 Mix Pyrazine Precursor and FeSO4 in Water Start->Mix_Pyrazine_FeSO4 Cool_and_Acidify Cool and Add Concentrated H2SO4 Mix_Pyrazine_FeSO4->Cool_and_Acidify Add_H2O2_Aldehyde Add H2O2 and Aldehyde at 50-60°C Cool_and_Acidify->Add_H2O2_Aldehyde Monitor_Reaction Monitor by TLC/GC-MS Add_H2O2_Aldehyde->Monitor_Reaction Neutralize Cool and Neutralize with Base Monitor_Reaction->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Step-by-step workflow for the Minisci reaction.

Data Presentation

Table 1: Reported Yields for Symmetrically Substituted Pyrazines via Dehydrogenative Coupling

Pyrazine ProductStarting β-Amino AlcoholReported Yield (%)
2,5-Diisopropylpyrazine2-Amino-3-methyl-1-butanol86
2,5-Diethylpyrazine2-Amino-1-butanol40

Data extracted from a study on manganese-catalyzed dehydrogenative coupling of β-amino alcohols.

This data suggests that the steric hindrance of the alkyl group on the β-amino alcohol can influence the final yield of the pyrazine product. This should be a consideration when planning the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Ethyl-5-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of crude 2-Ethyl-5-isopropylpyrazine.

Introduction to Purification Challenges

The purification of crude this compound presents several challenges that can impact the final purity, yield, and aroma profile of the compound. These challenges primarily stem from the presence of structurally similar isomers, unreacted starting materials, and various byproducts formed during synthesis. Key difficulties include:

  • Isomer Separation: The synthesis of this compound can often lead to the formation of its isomers, such as 2-Ethyl-6-isopropylpyrazine and other positional isomers. These isomers possess very similar physicochemical properties, making their separation by traditional distillation challenging.

  • Removal of Byproducts: Depending on the synthetic route, various byproducts, including other alkylpyrazines and nitrogen-containing heterocycles like imidazoles, may be present in the crude mixture. These impurities can negatively affect the desired aroma and flavor profile.

  • Thermally Labile Nature: As a flavor compound, this compound can be susceptible to degradation or alteration of its sensory characteristics at elevated temperatures, requiring careful optimization of distillation conditions.

  • High Volatility: The volatile nature of the compound can lead to sample loss during purification and handling if appropriate precautions are not taken.

This guide will provide detailed methodologies and troubleshooting advice for the most common purification techniques: fractional distillation, preparative chromatography, and crystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Fractional Distillation
IssuePossible Cause(s)Recommended Solution(s)
Poor separation of isomers - Insufficient column efficiency (number of theoretical plates).- Incorrect reflux ratio.- Fluctuations in pressure or temperature.- Use a distillation column with a higher number of theoretical plates (e.g., a packed column with structured packing).- Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.- Ensure a stable vacuum and consistent heat input.
Product discoloration (yellowing) - Thermal degradation of the product or impurities at high temperatures.- Presence of oxygen in the distillation setup.- Perform distillation under reduced pressure (vacuum) to lower the boiling point.- Ensure the distillation apparatus is leak-free and consider purging with an inert gas (e.g., nitrogen or argon) before heating.
Low product recovery - Product loss due to high volatility.- Inefficient condensation.- Hold-up in the distillation column and condenser.- Use an efficient cooling system for the condenser (e.g., a cold trap with dry ice/acetone).- Minimize the internal volume of the collection apparatus.- After distillation, the column can be washed with a small amount of a volatile solvent to recover any adhered product.
Bumping or unstable boiling - Lack of boiling chips or a magnetic stirrer.- Too rapid heating.- Add fresh boiling chips or use a magnetic stirrer in the distillation flask.- Apply heat gradually and evenly.
Preparative Chromatography (HPLC)
IssuePossible Cause(s)Recommended Solution(s)
Co-elution of isomers - Inadequate stationary phase selectivity.- Suboptimal mobile phase composition.- For separating structurally similar isomers, a chiral stationary phase can be effective, even for achiral compounds, due to shape selectivity. A column such as a Chiralpak AD-H has been shown to be effective for similar pyrazine isomers.[1][2]- Optimize the mobile phase. For normal-phase chromatography, a non-polar solvent system like hexane/isopropanol or cyclohexane/isopropanol at a high ratio (e.g., 99:1) can provide good separation.[1][2]
Broad peaks - Column overloading.- Poor sample solubility in the mobile phase.- Column degradation.- Reduce the injection volume or the concentration of the sample.- Dissolve the sample in a solvent that is a weak component of the mobile phase.- Use a guard column and ensure the mobile phase is filtered and degassed.
Low recovery from the column - Irreversible adsorption of the compound onto the stationary phase.- Decomposition of the compound on the column.- Test different stationary phases (e.g., C18 for reversed-phase, silica for normal-phase).- Ensure the pH of the mobile phase is compatible with the compound's stability.
System backpressure too high - Blockage in the system (e.g., frits, tubing, column).- High mobile phase viscosity.- Column packing has settled.- Filter the sample and mobile phase.- Flush the system with a strong, low-viscosity solvent.- If the column is the source of the high pressure, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of impurity in crude this compound?

A1: The most common impurities are typically positional isomers formed during the synthesis, such as 2-Ethyl-6-isopropylpyrazine. Other alkylated pyrazines and potentially unreacted starting materials can also be present. The exact impurity profile will depend on the specific synthetic route employed.

Q2: Can I use Gas Chromatography (GC) for the purification of this compound?

A2: While analytical GC is an excellent tool for assessing the purity of this compound, preparative GC is less common for large-scale purification due to limitations in sample capacity. For laboratory-scale purification of small quantities, preparative GC can be a viable option, especially for achieving very high purity.

Q3: My purified product has a persistent off-odor. What could be the cause?

A3: A persistent off-odor, even after achieving high purity by GC analysis, can be due to trace amounts of highly odorous impurities, such as sulfur-containing compounds or other pyrazine derivatives with very low odor thresholds. In such cases, further purification by fractional distillation under high vacuum or treatment with activated carbon followed by filtration might be necessary.

Q4: Is crystallization a suitable method for purifying this compound?

A4: this compound is a liquid at room temperature, which makes direct crystallization challenging. However, low-temperature crystallization from a suitable solvent or co-crystallization with a solid co-former are potential techniques. This is often an exploratory process requiring screening of various solvents and conditions.

Q5: What analytical techniques are recommended to assess the purity of the final product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for assessing the purity of volatile compounds like this compound. It allows for the separation of components and their identification based on their mass spectra. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used, particularly for quantifying the ratio of isomers.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the purified compound.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol describes a general procedure for the purification of crude this compound by fractional vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiver flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer

  • Cold trap

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Begin heating the distillation flask gently and start the stirrer.

  • Observe the temperature at the distillation head. Collect and discard the initial fraction (forerun), which may contain more volatile impurities.

  • Collect the main fraction distilling at a constant temperature. The boiling point of 2-methyl-5-isopropyl pyrazine is 190 °C at 760 mmHg, which can be used to estimate the boiling point of the target compound under vacuum using a nomograph.[3]

  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method developed for the separation of similar pyrazine isomers and can be used as a starting point for purifying this compound.[1][2]

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Column: A polysaccharide-based chiral stationary phase column, such as Chiralpak AD-H (250 x 10 mm, 5 µm), has shown good selectivity for pyrazine isomers.[1]

Mobile Phase and Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (or cyclohexane and isopropanol).

  • Isocratic Elution: Start with a high ratio of the non-polar solvent, for example, 99:1 (n-hexane:isopropanol). The ratio can be optimized to improve resolution.

  • Flow Rate: Adjust the flow rate according to the column dimensions and desired separation time (e.g., 4-8 mL/min for a 10 mm ID column).

  • Detection: UV detection at a wavelength where pyrazines absorb (e.g., 270-280 nm).

Procedure:

  • Dissolve the crude this compound in a small amount of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform an initial analytical run with a small injection volume to determine the retention times of the components.

  • Based on the analytical run, set up the preparative run with an appropriate injection volume (avoiding column overload).

  • Collect the fractions corresponding to the peak of this compound.

  • Analyze the collected fractions for purity using analytical HPLC or GC-MS.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Low-Temperature Crystallization (Exploratory)

This is a general protocol for attempting the purification of a liquid compound by low-temperature crystallization.

Materials:

  • Crude this compound

  • A selection of organic solvents (e.g., pentane, hexane, ethanol, acetone)

  • Jacketed reaction vessel or a flask with a cooling bath (e.g., acetone/dry ice)

  • Stirrer

Procedure:

  • Dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent at room temperature.

  • Slowly cool the solution while stirring.

  • If crystals or a solid precipitate forms, hold the temperature constant to allow for complete crystallization.

  • If no solid forms, try adding a co-solvent in which the pyrazine is less soluble, or slowly evaporate some of the solvent before cooling further.

  • Once crystals have formed, isolate them by cold filtration (e.g., using a pre-cooled Büchner funnel).

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

  • Analyze the purity of the crystals and the remaining mother liquor to assess the efficiency of the purification.

Visualizations

Purification_Workflow crude_product Crude this compound distillation Fractional Vacuum Distillation crude_product->distillation distillate Partially Purified Distillate distillation->distillate residue High-Boiling Impurities (Residue) distillation->residue chromatography Preparative HPLC distillate->chromatography pure_product Pure this compound chromatography->pure_product impurities Isomers & Other Impurities chromatography->impurities analysis Purity Analysis (GC-MS, HPLC) pure_product->analysis

Caption: A typical workflow for the purification of crude this compound.

Troubleshooting_Logic start Purification Issue Identified check_purity Assess Purity (GC-MS) start->check_purity isomers_present Isomers Present? check_purity->isomers_present Purity Low color_issue Product Discolored? check_purity->color_issue Purity OK isomers_present->color_issue No prep_hplc Action: Use Preparative HPLC with high-resolution column isomers_present->prep_hplc Yes low_yield Low Yield? color_issue->low_yield No vacuum_distillation Action: Use Vacuum Distillation and inert atmosphere color_issue->vacuum_distillation Yes optimize_conditions Action: Optimize collection (e.g., cold trap) low_yield->optimize_conditions Yes end Problem Resolved low_yield->end No prep_hplc->end vacuum_distillation->end optimize_conditions->end

Caption: A decision tree for troubleshooting common purification issues.

References

resolving peak co-elution in pyrazine gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak co-elution issues during pyrazine analysis by gas chromatography (GC).

Troubleshooting Guide

Problem: Poor resolution and co-eluting peaks for pyrazine isomers.

Possible Cause 1: Inappropriate GC Column Selection

Positional isomers of alkylpyrazines often have very similar mass spectra, making their individual identification challenging without proper chromatographic separation.[1][2] The choice of the GC column's stationary phase is a critical factor in achieving resolution.

Solution:

  • Select a column with appropriate polarity. Non-polar stationary phases separate analytes primarily by their boiling points. For pyrazines, which have differing polarities based on their substitutions, a polar column may provide better separation.[3]

  • Consider a range of stationary phases. Common choices for pyrazine analysis include DB-1, ZB-5MS (non-polar), DB-624 (intermediate polarity), and ZB-WAXplus (polar).[2]

  • Optimize column dimensions. A longer column increases efficiency and resolution, though it also extends analysis time.[3][4][5][6][7] Narrower internal diameter columns can also improve resolution.[7][8]

Table 1: General GC Column Selection Guide

Parameter Recommendation for Improved Resolution Considerations
Stationary Phase Select the least polar phase that achieves the separation. If compounds differ in polarity, a more polar phase (e.g., WAX) is recommended.[3][4]Non-polar phases separate by boiling point; polar phases separate by dipole moment differences.
Column Length Increase column length (e.g., from 15m to 30m or 60m).[3][4][5][6]Doubling the length increases resolution by about 40% but doubles the analysis time.[3][4][5]
Internal Diameter (ID) Decrease the internal diameter (e.g., from 0.32mm to 0.25mm).Smaller ID columns have lower sample capacity and may require higher split ratios.[8]
Film Thickness Thinner films are suitable for high molecular weight compounds, while thicker films are better for volatile compounds.[3][4]Thicker films increase retention and may improve resolution of early eluting peaks.

Possible Cause 2: Suboptimal GC Oven Temperature Program

The temperature program directly influences the separation of compounds. An inappropriate ramp rate or initial temperature can lead to co-elution.

Solution:

  • Lower the initial oven temperature. Starting at a lower temperature can improve the separation of volatile compounds.[5][9][10]

  • Reduce the temperature ramp rate. A slower ramp rate allows more interaction between the analytes and the stationary phase, which can enhance separation.[5][6][9][11]

  • Introduce isothermal holds. An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.[11][12]

Possible Cause 3: Incorrect Carrier Gas Flow Rate

The carrier gas flow rate affects the efficiency of the separation. An optimal flow rate will provide the best resolution.

Solution:

  • Optimize the linear velocity. For a given carrier gas, there is an optimal linear velocity that provides the highest efficiency. This can be determined experimentally.

  • Consider the carrier gas type. Helium is a common choice for GC-MS. While hydrogen can offer faster analysis, it may lead to issues in the MS source.[9] Decreasing the flow rate can sometimes improve separation.[9][11]

Problem: Ghost peaks or carryover interfering with pyrazine analysis.

Possible Cause: Contamination in the GC System

Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They are typically caused by contamination in the injector, column, or detector.

Solution:

  • Clean the injector. Regularly clean the injector and replace the inlet liner and septum.[13][14][15]

  • Bake out the column. Condition the column at a high temperature to remove contaminants.[13][16]

  • Check for sample carryover. If ghost peaks appear after a concentrated sample, it may be due to carryover. Inject a blank solvent to check for this.

Frequently Asked Questions (FAQs)

Q1: How can I improve the separation of co-eluting pyrazines without changing the GC column?

If changing the column is not an option, you can modify the GC method parameters.[12] Start by optimizing the oven temperature program. Try lowering the initial temperature and reducing the ramp rate.[5][6][9][11] You can also adjust the carrier gas flow rate.[9][11] Additionally, modifying the injection parameters, such as increasing the split ratio, can sometimes improve peak shape and resolution.[9]

Q2: What is the role of sample preparation in preventing peak co-elution?

Sample preparation is crucial for removing matrix components that can interfere with the analysis and co-elute with your target pyrazines.[17][18] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) can be used to selectively extract pyrazines and leave behind interfering compounds.[17][19][20] For example, using hexane as the extraction solvent in LLE can prevent the co-extraction of imidazole derivatives with pyrazines.[19][20]

Q3: Can I use mass spectrometry to resolve co-eluting peaks?

While GC is a separation technique, the mass spectrometer is a detection technique. If two compounds co-elute (i.e., they are not separated by the GC), the MS will detect both simultaneously. However, if the co-eluting compounds have unique mass fragments, you may be able to use selected ion monitoring (SIM) or extracted ion chromatograms to quantify them individually.[12] It's important to note that this is not a true separation and relies on the mass spectral differences between the compounds.

Q4: What are retention indices and how can they help in identifying co-eluting pyrazines?

Retention indices (RIs) are a way to normalize retention times, making them more reproducible across different instruments and conditions.[1][2] For structurally similar compounds like pyrazine isomers that may have very similar mass spectra, RIs can be a valuable tool for identification.[1][2] By comparing the experimental RIs of your peaks to a database of known RIs for different stationary phases, you can more confidently identify the individual components, even if they are not perfectly resolved.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis in Peanut Butter

This protocol is adapted from a method for the analysis of volatiles in peanut butter.[21]

Materials:

  • SPME Fiber: Divinylbenzene-Carboxen-polydimethylsiloxane (DVB/CAR/PDMS)[21]

  • GC Column: SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm film thickness[21]

  • Sample: 5 g of peanut butter in a 40 mL vial[21]

Procedure:

  • Place 5 g of the peanut butter sample into a 40 mL vial and seal it.

  • Heat the sample at 65 °C for 30 minutes in a heating block for headspace extraction.[21]

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for the duration of the heating.

  • After extraction, desorb the fiber in the GC injector at 270 °C for 5 minutes.[21]

  • Perform the GC analysis using the following conditions:

    • Injector: Splitless/split mode, closed for 0.5 min at 270 °C with a 0.75 mm liner.[21]

    • Oven Program: Start at 40 °C (hold for 5 min), then ramp to 230 °C at 4 °C/min.[21]

    • Carrier Gas: Helium at a constant flow of 30 cm/sec.[21]

    • Detector: Ion trap mass spectrometer, scanning from m/z 30-350 at 0.6 sec/scan.[21]

Protocol 2: Optimizing GC Oven Program for Pyrazine Separation

This protocol provides a general workflow for optimizing the temperature program to resolve co-eluting peaks.

Procedure:

  • Initial Isothermal Analysis: Start with an isothermal run at a temperature where the co-eluting peaks are eluted. This will give you a baseline for your optimization.

  • Lower the Temperature: Decrease the isothermal temperature in increments of 10-20°C. This should increase the retention time and may improve separation.[5][9]

  • Introduce a Temperature Ramp: If an isothermal run does not provide sufficient resolution, introduce a temperature ramp. Start with a slow ramp rate (e.g., 2-5 °C/min) through the elution temperature range of the co-eluting peaks.[5][9][11]

  • Add an Isothermal Hold: If a slow ramp is still insufficient, try adding an isothermal hold in the temperature program just before the elution of the co-eluting pair.[12] This can often provide the extra time needed for separation.

Visualizations

GC_Troubleshooting_Workflow cluster_solutions Potential Solutions start Peak Co-elution Observed check_column 1. Evaluate GC Column - Is the polarity appropriate? - Are the dimensions optimal? start->check_column optimize_method 2. Optimize GC Method - Adjust temperature program - Optimize carrier gas flow check_column->optimize_method If column is appropriate change_column Change to a different polarity or dimension column check_column->change_column check_sample_prep 3. Review Sample Preparation - Is there matrix interference? - Can extraction be more selective? optimize_method->check_sample_prep If resolution is still poor modify_program Lower initial temp, reduce ramp rate, add isothermal holds optimize_method->modify_program deconvolution 4. Utilize Mass Spectrometry - Can peaks be deconvoluted? - Use SIM or extracted ions check_sample_prep->deconvolution If co-elution persists improve_extraction Use LLE, SPE, or SPME to remove interferences check_sample_prep->improve_extraction resolution_achieved Resolution Achieved deconvolution->resolution_achieved If successful change_column->optimize_method modify_program->check_sample_prep improve_extraction->resolution_achieved If successful

Caption: A workflow diagram for troubleshooting peak co-elution in GC.

GC_Parameter_Optimization parameters GC Parameters for Resolution Column Temperature Program Flow Rate column_details Column Factors Stationary Phase Polarity Length Internal Diameter Film Thickness parameters:c->column_details temp_details Temperature Program Initial Temperature Ramp Rate Isothermal Holds parameters:p->temp_details flow_details Flow Rate Carrier Gas Type Linear Velocity parameters:f->flow_details

Caption: Key GC parameters influencing chromatographic resolution.

References

stability of 2-Ethyl-5-isopropylpyrazine under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Ethyl-5-isopropylpyrazine under various storage conditions. This resource is intended for researchers, scientists, and professionals in the drug development field.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: For optimal long-term stability, this compound should be stored in a cool, dark place. It is recommended to store the compound under refrigeration, ideally between 2-8°C. The container should be tightly sealed to prevent exposure to air and moisture. For extended storage, flushing the container with an inert gas like nitrogen or argon before sealing can further minimize oxidative degradation.

Q2: How sensitive is this compound to light exposure?

A2: While specific photostability data for this compound is not extensively published, pyrazine derivatives can be susceptible to photodegradation. Prolonged exposure to UV or broad-spectrum light may lead to the formation of degradation products. It is crucial to store the compound in amber-colored vials or in a light-blocking outer container to minimize light exposure.

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound. As a volatile compound, higher temperatures will also increase its vapor pressure, potentially leading to loss of material if not stored in a properly sealed container. For routine use, storing at controlled room temperature (20-25°C) for short periods is acceptable, but for long-term storage, refrigeration is recommended to maintain purity and prevent the formation of degradants.

Q4: Can humidity affect the stability of this compound?

A4: High humidity can introduce moisture into the storage container, which may lead to hydrolytic degradation over time, although pyrazines are generally considered to be relatively stable to hydrolysis. More significantly, moisture can affect the physical state of the compound if it is a solid and can potentially accelerate other degradation pathways. It is advisable to store this compound in a desiccated environment or with a desiccant in the secondary container.

Q5: What are the potential degradation products of this compound?

A5: Under stress conditions such as high temperature, light exposure, and the presence of oxygen, this compound may undergo oxidation. Potential degradation products could include N-oxides of the pyrazine ring, or oxidation of the alkyl side chains, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in Appearance (e.g., color change from colorless to yellow/brown) Oxidation or degradation of the compound.Store the compound under an inert atmosphere (nitrogen or argon). Ensure the storage container is tightly sealed and protected from light. For long-term storage, use refrigerated conditions.
Presence of Impurities in a Freshly Opened Sample Improper initial storage or handling.Verify the certificate of analysis (CoA) from the supplier. If the purity is out of specification, contact the supplier. Always handle the compound in a well-ventilated area and minimize exposure to the atmosphere.
Inconsistent Results in Assays Degradation of the working solution.Prepare fresh working solutions for each experiment. If a stock solution is to be stored, keep it refrigerated and protected from light. Evaluate the stability of the compound in the chosen solvent.
Loss of Compound Mass Over Time Sublimation or evaporation due to improper sealing.Ensure the container cap provides a tight seal. For volatile compounds, consider using vials with PTFE-lined caps. Store at lower temperatures to reduce vapor pressure.

Stability Data Summary

The following tables present illustrative data from a hypothetical accelerated stability study of this compound. These values are intended to serve as a guideline for designing and interpreting stability studies.

Table 1: Stability of this compound under Different Temperature Conditions (6 Months)

Storage ConditionPurity (%)Total Degradation Products (%)Appearance
2-8°C 99.8<0.2Colorless Liquid
25°C / 60% RH 98.51.5Faint Yellow Liquid
40°C / 75% RH 95.24.8Yellow Liquid

Table 2: Photostability of this compound (ICH Q1B)

ConditionPurity (%)Total Degradation Products (%)Appearance
Control (Dark) 99.9<0.1Colorless Liquid
Exposed to Light (1.2 million lux hours) 97.12.9Pale Yellow Liquid

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol outlines a typical accelerated stability study to evaluate the effects of temperature and humidity.

  • Sample Preparation: Aliquot 1 mL of this compound into 2 mL amber glass vials with PTFE-lined screw caps.

  • Storage Conditions: Place the vials in stability chambers set to the following conditions:

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% RH

    • A control set stored at 2-8°C.

  • Time Points: Withdraw one vial from each condition at the following time points: 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the sample for purity and degradation products using a stability-indicating HPLC-UV method (see Protocol 3).

  • Data Evaluation: Compare the purity and degradation profiles at each condition and time point to the initial (time 0) sample.

Protocol 2: Photostability Study

This protocol is based on the ICH Q1B guideline for photostability testing.

  • Sample Preparation: Place 1 mL of this compound in a clear quartz vial. Prepare a control sample in an amber glass vial wrapped in aluminum foil.

  • Light Exposure: Expose the samples to a light source that conforms to the ICH Q1B guideline, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC-UV method.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples to identify any photodegradation products.

Protocol 3: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

Visualizations

logical_relationship Troubleshooting Logic for Sample Degradation start Inconsistent Analytical Results check_purity Check Purity of Stored Sample start->check_purity is_degraded Is Purity Below Specification? check_purity->is_degraded investigate_storage Investigate Storage Conditions is_degraded->investigate_storage Yes no_issue Sample is Stable. Check Analytical Method or Instrument. is_degraded->no_issue No check_temp Temperature Excursion? investigate_storage->check_temp check_light Light Exposure? check_temp->check_light No remediate_temp Action: Store at Recommended Temperature (2-8°C) check_temp->remediate_temp Yes check_seal Improper Seal? check_light->check_seal No remediate_light Action: Store in Light-Protected Container check_light->remediate_light Yes remediate_seal Action: Use Tightly Sealed Vials (PTFE-lined cap) check_seal->remediate_seal Yes

Caption: Troubleshooting Decision Tree for Sample Degradation.

experimental_workflow Experimental Workflow for Stability Testing start Start: Receive this compound aliquot Aliquot Samples into Vials start->aliquot storage Place in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH, 2-8°C) aliquot->storage timepoint Withdraw Samples at Predetermined Time Points (0, 1, 3, 6 months) storage->timepoint analysis Analyze by Stability-Indicating HPLC-UV timepoint->analysis data_eval Evaluate Data (Purity, Degradants) analysis->data_eval report Generate Stability Report data_eval->report

Caption: Workflow for a Typical Stability Study.

signaling_pathway Potential Degradation Pathway of this compound parent This compound intermediate1 N-Oxide Derivative parent->intermediate1 Oxidation (e.g., H2O2, Light) intermediate2 Side-Chain Hydroxylation Product parent->intermediate2 Oxidation (e.g., Air, Heat) degradant1 Oxidized Degradant 1 (e.g., Pyrazine-N-oxide) intermediate1->degradant1 degradant2 Oxidized Degradant 2 (e.g., Alcohol/Ketone) intermediate2->degradant2

Caption: Potential Oxidative Degradation Pathways.

minimizing by-product formation in pyrazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during pyrazine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during pyrazine synthesis and provides potential solutions.

Issue 1: Formation of Undesired Isomers in Unsymmetrical Pyrazine Synthesis

When synthesizing unsymmetrically substituted pyrazines, the formation of a mixture of isomers is a common problem, complicating purification and reducing the yield of the desired product.

Potential CauseRecommended Solution
Cross-condensation of two different α-amino ketones: In classical methods like the Staedel-Rugheimer or Gutknecht synthesis, the self-condensation of α-amino ketones is a key step.[1][2] If two different α-amino ketones are used to create an unsymmetrical pyrazine, they can react with themselves and with each other, leading to a mixture of products.Employ a regioselective synthetic strategy. One approach involves the condensation of an α-oximido carbonyl compound with an allylamine, followed by isomerization and thermal electrocyclization-aromatization. This method offers greater control over the final substitution pattern.
Lack of regiochemical control in the cyclization step: The cyclization to form the dihydropyrazine intermediate may not be regioselective, resulting in different orientations of the substituents.Modify the synthetic route to introduce substituents in a stepwise and controlled manner. For example, synthesizing a pre-functionalized pyrazine core and then introducing further substituents via cross-coupling reactions can provide better regioselectivity.

Issue 2: Formation of Imidazole By-products

Imidazole derivatives, particularly 4-methylimidazole, are common by-products in pyrazine synthesis, especially in Maillard-type reactions involving sugars and ammonia.

Potential CauseRecommended Solution
Reaction of α-dicarbonyl intermediates with ammonia and an aldehyde: In the Maillard reaction, α-dicarbonyl compounds are key intermediates that can react with ammonia and aldehydes to form imidazoles.Optimize Reaction pH: Lowering the pH can favor the formation of other heterocyclic compounds, such as pyrroles, over pyrazines and potentially imidazoles. Careful control of pH is crucial.
Co-extraction with the desired pyrazine product: Imidazoles can be co-extracted with pyrazines during workup, especially when using moderately polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[3]Solvent Selection for Extraction: Use a non-polar solvent like hexane for liquid-liquid extraction. Hexane has been shown to extract pyrazines while leaving imidazole derivatives in the aqueous phase.[3]
Purification Strategy: If co-extraction occurs, pass the organic extract through a silica gel column. Silica can retain the more polar imidazole by-products, allowing for the elution of the desired pyrazines.[3] Distillation of the aqueous reaction mixture can also be an effective separation method, as imidazoles are generally less volatile than pyrazines.[3]

Issue 3: Low Yield of the Desired Pyrazine

Low yields can be attributed to a variety of factors, from incomplete reactions to degradation of products.

Potential CauseRecommended Solution
Suboptimal Reaction Temperature: The reaction temperature significantly affects the rate of pyrazine formation.Temperature Optimization: In the synthesis of pyrazines from acetol and ammonium hydroxide, increasing the temperature from 100°C to 140°C has been shown to increase the yield. It is important to empirically determine the optimal temperature for your specific reaction.
Incorrect Reactant Stoichiometry: The molar ratio of reactants can impact both yield and by-product formation.Ratio Optimization: In an enzymatic synthesis of N-benzylpyrazine-2-carboxamide, increasing the molar ratio of benzylamine to pyrazine-2-carboxylate from 1:1 to 3:1 significantly increased the yield. However, a further increase led to a decrease in yield due to enzyme inhibition. The optimal ratio should be determined experimentally.
Inefficient Oxidation of Dihydropyrazine Intermediate: The final step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate. Incomplete oxidation will result in a lower yield of the aromatic pyrazine.Choice of Oxidizing Agent: Common oxidizing agents include mercury(I) oxide or copper(II) sulfate.[1] Air oxidation is also possible. Ensure the chosen oxidizing agent is appropriate for the substrate and that the reaction is allowed to proceed to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in pyrazine synthesis?

A1: The most common by-products depend on the synthetic route. In the Maillard reaction between sugars and amino acids, imidazole derivatives (like 4-methylimidazole) and other heterocyclic compounds (pyrroles, pyridines) are frequently observed. In classical syntheses like the Staedel-Rugheimer and Gutknecht, if a mixture of starting materials is used to produce an unsymmetrical pyrazine, the formation of undesired isomers is a primary concern.

Q2: How can I control the regioselectivity of my pyrazine synthesis to avoid isomers?

A2: To control regioselectivity, it is best to avoid the direct condensation of two different α-amino ketones. Instead, consider a stepwise approach. This could involve synthesizing a pyrazine with a leaving group (e.g., a halogen) at a specific position and then introducing the second substituent via a cross-coupling reaction. Alternatively, methods that build the ring in a more controlled fashion, such as those starting from α-diazo oxime ethers and 2H-azirines, can provide highly substituted, unsymmetrical pyrazines with good to excellent yields.

Q3: What is the best way to purify my pyrazine product away from polar by-products like imidazoles?

A3: A combination of extraction and chromatography is often effective. First, perform a liquid-liquid extraction of the reaction mixture with a non-polar solvent like hexane to minimize the co-extraction of polar impurities.[3] If polar by-products are still present, column chromatography on silica gel is a good next step.[3] The less polar pyrazine will elute before the more polar imidazoles. Distillation can also be a viable option for separating volatile pyrazines from less volatile by-products.[3]

Q4: How does temperature affect by-product formation?

A4: Higher temperatures generally increase the rate of reaction and can lead to higher yields of pyrazines. However, excessive temperatures can also promote side reactions and decomposition, potentially leading to a more complex mixture of by-products. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing the formation of undesired substances. This should be determined experimentally for each specific synthesis.

Quantitative Data on Reaction Optimization

The following tables summarize quantitative data on the effect of various reaction parameters on pyrazine synthesis.

Table 1: Effect of Temperature on Pyrazine Yield

Synthesis of pyrazines from 1-hydroxyacetone (1 g) and NH₄OH (1 g) in a 1:2 mole ratio of C:N in 10 mL of H₂O for 12 hours.

Temperature (°C)Relative Pyrazine Yield (%)
100~55
110~70
120~85
130~95
140100

Data adapted from a study on pyrazine synthesis optimization. The pyrazine yield increased as the temperature increased up to the highest temperature tested.

Table 2: Effect of Substrate Molar Ratio on Product Yield

Enzymatic synthesis of N-benzylpyrazine-2-carboxamide from pyrazine-2-carboxylate and benzylamine.

Molar Ratio (Pyrazine-2-carboxylate : Benzylamine)Yield (%)
1 : 1~60
1 : 2~75
1 : 381.7
1 : 4~78

The highest yield was obtained at a 1:3 molar ratio. Further increases in the amount of benzylamine led to a slight decrease in yield.

Experimental Protocols

Protocol 1: General Procedure for Gutknecht Pyrazine Synthesis

The Gutknecht synthesis involves the self-condensation of an α-amino ketone, which is generated in situ from the reduction of an α-oximino ketone.[1]

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of acid (e.g., HCl).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting α-oximino ketone by recrystallization or column chromatography.

Step 2: Reduction and Cyclization to Pyrazine

  • Dissolve the α-oximino ketone in a suitable solvent (e.g., acetic acid).

  • Add a reducing agent (e.g., zinc dust) portion-wise while stirring. This will reduce the oxime to the α-amino ketone.

  • The α-amino ketone will dimerize in situ to form a dihydropyrazine.

  • After the initial reaction is complete, add an oxidizing agent (e.g., copper(II) sulfate or allow for air oxidation) to the reaction mixture.

  • Heat the mixture to reflux to promote oxidation to the pyrazine.

  • After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude pyrazine by column chromatography or distillation.

Protocol 2: General Procedure for Staedel-Rugheimer Pyrazine Synthesis

This method also relies on the self-condensation of an α-amino ketone, but the intermediate is formed from an α-haloketone and ammonia.[2]

Step 1: Synthesis of the α-Amino Ketone

  • Dissolve the α-haloketone (e.g., 2-chloroacetophenone) in a suitable solvent (e.g., ethanol).

  • Add an excess of aqueous ammonia to the solution.

  • Stir the reaction at room temperature. The ammonia acts as both a nucleophile and a base.

  • The α-amino ketone is formed in situ.

Step 2: Condensation and Oxidation

  • The α-amino ketone will undergo self-condensation upon standing or gentle heating to form the dihydropyrazine.

  • The dihydropyrazine is then oxidized to the pyrazine. This can often be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Take up the residue in a mixture of water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting pyrazine by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_gutknecht Gutknecht Pyrazine Synthesis cluster_staedel_rugheimer Staedel-Rugheimer Synthesis ketone Starting Ketone oximino_ketone α-Oximino Ketone ketone->oximino_ketone Nitrosation amino_ketone_g α-Amino Ketone oximino_ketone->amino_ketone_g Reduction dihydropyrazine_g Dihydropyrazine amino_ketone_g->dihydropyrazine_g Self-condensation pyrazine_g Pyrazine Product dihydropyrazine_g->pyrazine_g Oxidation haloketone α-Haloketone amino_ketone_sr α-Amino Ketone haloketone->amino_ketone_sr Ammonolysis dihydropyrazine_sr Dihydropyrazine amino_ketone_sr->dihydropyrazine_sr Self-condensation pyrazine_sr Pyrazine Product dihydropyrazine_sr->pyrazine_sr Oxidation

Caption: Comparative workflow of Gutknecht and Staedel-Rugheimer pyrazine syntheses.

troubleshooting_byproducts cluster_solutions Troubleshooting Solutions start Pyrazine Synthesis Reaction byproducts By-product Formation start->byproducts isomers Isomer Mixture byproducts->isomers Unsymmetrical Reactants imidazoles Imidazole Derivatives byproducts->imidazoles Maillard-type Conditions purification Purification Challenges isomers->purification regioselective Regioselective Synthesis isomers->regioselective stepwise Stepwise Functionalization isomers->stepwise imidazoles->purification ph_control pH Optimization imidazoles->ph_control extraction Solvent Selection (Extraction) purification->extraction chromatography Column Chromatography purification->chromatography

Caption: Troubleshooting logic for by-product formation in pyrazine synthesis.

References

Technical Support Center: Optimization of GC-MS Parameters for 2-Ethyl-5-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2-Ethyl-5-isopropylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the importance of optimizing GC-MS parameters for this compound analysis?

A1: Optimizing GC-MS parameters is crucial for achieving accurate and reliable quantification of this compound. Proper optimization ensures good chromatographic resolution, separating the target analyte from other matrix components and isomers, which is particularly important for pyrazines as their positional isomers often have very similar mass spectra.[1][2] This leads to improved sensitivity, peak shape, and overall data quality, which is essential for accurate flavor and aroma profiling, quality control, and safety assessments in various industries.[3][4]

Q2: What are the typical GC-MS parameters for the analysis of alkylpyrazines like this compound?

A2: While optimal parameters should be determined empirically for each specific instrument and application, a general starting point for the analysis of alkylpyrazines is summarized in the table below.

ParameterTypical Value/Condition
GC Column DB-1, ZB-5MS, DB-624, or ZB-WAXplus (non-polar to polar)
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless or Split (depending on concentration)
Oven Program Initial temp: 40-60 °C (hold for 1-3 min), Ramp: 5-10 °C/min to 230-250 °C (hold for 5-10 min)
MS Transfer Line Temp 250-280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350

Q3: How can I confirm the identity of this compound, especially with potential isomers present?

A3: Due to the similar mass spectra of many alkylpyrazine isomers, relying solely on mass spectral library matching can lead to misidentification.[1][2] To ensure unambiguous identification, it is essential to use retention indices (RIs).[1][2] This involves analyzing a series of n-alkanes under the same chromatographic conditions as the sample to calculate the RI of the target analyte. The experimental RI can then be compared to literature values for positive identification. Co-injection with a certified reference standard of this compound is another reliable method for identity confirmation.

Q4: What are the common sample preparation techniques for analyzing volatile pyrazines?

A4: The choice of sample preparation technique depends on the sample matrix. For liquid samples like beverages, headspace solid-phase microextraction (HS-SPME) is a popular, solvent-free method for extracting and concentrating volatile pyrazines.[5][6] For solid or semi-solid samples, techniques like simultaneous distillation-extraction (SDE) or solvent extraction followed by concentration using nitrogen blowdown can be employed.[6][7] The goal is to efficiently extract the volatile pyrazine from the matrix while minimizing the introduction of non-volatile residues that can contaminate the GC system.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Active sites in the GC inlet or column.

    • Solution: Deactivated liners and columns are crucial for analyzing polar or active compounds.[8] If peak tailing is observed, especially for polar analytes, consider the following:

      • Replace the inlet liner with a new, deactivated liner.

      • Trim the first few centimeters of the column from the inlet side to remove any accumulated non-volatile residues or active sites.

      • If the problem persists, the column may be degraded and require replacement.

  • Possible Cause 2: Improper column installation.

    • Solution: Ensure the column is installed correctly in both the inlet and the mass spectrometer interface. An incorrect insertion depth can create dead volume, leading to peak tailing.[9] Refer to your instrument's manual for the correct installation procedure.

  • Possible Cause 3: Sample overload.

    • Solution: Injecting too concentrated a sample can lead to peak fronting.[8] Dilute the sample or increase the split ratio to reduce the amount of analyte introduced into the column.

Problem: Low or No Signal (Poor Sensitivity)

  • Possible Cause 1: Leaks in the system.

    • Solution: Air leaks in the GC-MS system can significantly reduce sensitivity and lead to a high baseline.[8] Check for leaks at the septum, column fittings, and MS interface using an electronic leak detector. A leaky septum is a common issue and should be replaced regularly.

  • Possible Cause 2: Contaminated ion source.

    • Solution: Over time, the ion source can become contaminated with non-volatile material from samples, leading to a loss of sensitivity. The ion source should be cleaned according to the manufacturer's instructions.

  • Possible Cause 3: Inefficient sample extraction or introduction.

    • Solution: Review your sample preparation and injection parameters. For HS-SPME, ensure the extraction time and temperature are optimized for this compound. For liquid injections, verify the syringe is functioning correctly and not leaking.

Problem: Inconsistent Retention Times

  • Possible Cause 1: Fluctuations in carrier gas flow.

    • Solution: Ensure the carrier gas supply is stable and the flow rate is constant. Check for leaks in the gas lines and ensure the gas regulators are functioning correctly.

  • Possible Cause 2: Changes in the oven temperature profile.

    • Solution: Verify that the GC oven is accurately following the programmed temperature ramp. Inconsistent oven temperatures will lead to shifts in retention times.

  • Possible Cause 3: Column degradation.

    • Solution: As a column ages, the stationary phase can degrade, leading to changes in retention behavior. If retention times consistently shift and cannot be corrected by other means, the column may need to be replaced.[9]

Problem: Co-eluting Peaks or Poor Resolution

  • Possible Cause 1: Suboptimal GC oven temperature program.

    • Solution: Adjust the oven temperature program to improve the separation of this compound from interfering compounds. A slower temperature ramp rate can often improve resolution.

  • Possible Cause 2: Inappropriate GC column.

    • Solution: The choice of stationary phase is critical for good resolution. If you are consistently having issues with co-elution, consider using a column with a different polarity. For example, if you are using a non-polar column, a mid-polar or polar column might provide better separation for your specific sample matrix.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using HS-SPME-GC-MS.

1. Sample Preparation (HS-SPME)

  • Place a known amount of the liquid or homogenized solid sample into a headspace vial.

  • Add a suitable internal standard if quantitative analysis is required.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 20-40 minutes) to adsorb the analytes.

2. GC-MS Analysis

  • Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) to transfer the analytes to the column.

  • Start the GC-MS data acquisition.

  • Separate the analytes on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) using a temperature program such as:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 8°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Detect the analytes using the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

3. Data Analysis

  • Identify this compound by comparing its mass spectrum and retention index to a reference standard or library.

  • Quantify the analyte by integrating the peak area and comparing it to the internal standard or an external calibration curve.

Logical Workflow for Troubleshooting

GCMS_Troubleshooting cluster_start Start: Unexpected Result cluster_symptoms Symptom Analysis cluster_causes_peak_shape Potential Causes: Peak Shape cluster_causes_no_signal Potential Causes: Signal Issue cluster_causes_rt_shift Potential Causes: RT Shift cluster_causes_resolution Potential Causes: Resolution cluster_solutions Corrective Actions cluster_end End Goal start Poor Peak Shape, Low/No Signal, Inconsistent Retention Time, or Poor Resolution peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape If no_signal Low or No Signal start->no_signal If rt_shift Inconsistent Retention Time start->rt_shift If resolution Poor Resolution start->resolution If active_sites Active Sites (Inlet/Column) peak_shape->active_sites column_install Improper Column Installation peak_shape->column_install overload Sample Overload peak_shape->overload leaks System Leaks no_signal->leaks source_dirty Contaminated Ion Source no_signal->source_dirty extraction_issue Inefficient Extraction no_signal->extraction_issue flow_issue Carrier Gas Flow Fluctuation rt_shift->flow_issue oven_issue Oven Temperature Inaccuracy rt_shift->oven_issue column_degrade_rt Column Degradation rt_shift->column_degrade_rt oven_program Suboptimal Oven Program resolution->oven_program wrong_column Inappropriate Column resolution->wrong_column replace_liner Replace Inlet Liner & Trim Column active_sites->replace_liner check_install Check Column Installation column_install->check_install dilute_sample Dilute Sample or Increase Split Ratio overload->dilute_sample leak_check Perform Leak Check leaks->leak_check clean_source Clean Ion Source source_dirty->clean_source optimize_prep Optimize Sample Prep extraction_issue->optimize_prep check_gas Check Gas Supply & Flow Settings flow_issue->check_gas verify_oven Verify Oven Program oven_issue->verify_oven replace_column Replace Column column_degrade_rt->replace_column optimize_oven Optimize Oven Program oven_program->optimize_oven change_column Select Different Polarity Column wrong_column->change_column end_node Optimized Analysis replace_liner->end_node check_install->end_node dilute_sample->end_node leak_check->end_node clean_source->end_node optimize_prep->end_node check_gas->end_node verify_oven->end_node replace_column->end_node optimize_oven->end_node change_column->end_node

Caption: A logical workflow for troubleshooting common GC-MS issues.

References

troubleshooting matrix effects in 2-Ethyl-5-isopropylpyrazine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of 2-Ethyl-5-isopropylpyrazine, particularly concerning matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem: Poor reproducibility and inaccurate results in sample replicates.

Possible Cause: Inconsistent matrix effects between samples. The complexity of the sample matrix can cause variable ion suppression or enhancement, leading to poor reproducibility.

Solution:

  • Refine Sample Preparation: The most effective way to combat matrix effects is often to improve the sample cleanup process.[1] Consider implementing more rigorous extraction and clean-up procedures to remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): This technique can be optimized by adjusting the pH of the aqueous matrix to ensure the analyte is uncharged, thereby improving extraction efficiency into an immiscible organic solvent.[1]

    • Solid-Phase Extraction (SPE): SPE can selectively isolate this compound while removing a significant portion of the matrix.[2] Experiment with different sorbent materials to find the most effective for your specific matrix.

  • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.[2][3][4]

  • Utilize the Standard Addition Method: This method involves adding known amounts of the analyte to the sample, a technique known as spiking.[5] By creating a calibration curve within the sample itself, it's possible to correct for matrix-induced signal changes.[5][6]

Problem: Signal suppression or enhancement observed for this compound.

Possible Cause: Co-elution of matrix components with the analyte of interest. When other compounds from the sample matrix elute at the same time as this compound, they can interfere with the ionization process in the mass spectrometer, leading to either a decrease (suppression) or an increase (enhancement) in the detected signal.[2]

Solution:

  • Chromatographic Optimization: Adjust your liquid chromatography (LC) or gas chromatography (GC) method to improve the separation between this compound and interfering matrix components.[2][7] This can involve:

    • Modifying the gradient elution profile in LC.

    • Changing the temperature program in GC.

    • Trying a different analytical column with a different stationary phase.

  • Stable Isotope Dilution Analysis (SIDA): This is a robust method for correcting matrix effects. A stable isotope-labeled version of this compound is added to the sample as an internal standard. Since the labeled standard is chemically identical to the analyte, it will experience the same matrix effects. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.

Problem: Low recovery of this compound during sample preparation.

Possible Cause: Sub-optimal extraction conditions or analyte loss during cleanup steps.

Solution:

  • Optimize Extraction Parameters:

    • For LLE: Experiment with different extraction solvents and pH adjustments to maximize the recovery of this compound.

    • For SPE: Evaluate different sorbents and elution solvents. Ensure the wash steps are not inadvertently removing the analyte.

    • For Headspace SPME (Solid-Phase Microextraction): Optimize parameters such as fiber coating, extraction time, and temperature to improve the extraction efficiency of this volatile compound from the sample headspace.

  • Perform Recovery Experiments: Spike a blank matrix with a known concentration of this compound and process it alongside your samples. This will allow you to calculate the percent recovery and identify steps in the protocol where the analyte is being lost.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's response in an analytical instrument due to the presence of other components in the sample matrix.[8] For this compound, this can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal) during mass spectrometry analysis.[2] These effects can lead to inaccurate quantification, poor reproducibility, and a higher limit of detection. In gas chromatography (GC), matrix components can also coat the injector port, leading to what is known as matrix-induced signal enhancement.[9]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank sample matrix.[2] A significant difference between the two slopes indicates the presence of matrix effects. Another approach is the post-extraction spike method, where a known amount of the analyte is added to a blank matrix extract and the response is compared to that of the analyte in a pure solvent.

Q3: What is the best internal standard to use for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Deuterium-labeled this compound. This is because it has nearly identical chemical and physical properties to the unlabeled analyte and will therefore be affected by the matrix in the same way, providing the most accurate correction for matrix effects.

Q4: When should I use the standard addition method?

A4: The standard addition method is particularly useful when you are analyzing a complex or variable matrix and a suitable blank matrix for creating matrix-matched standards is not available.[5] It is also beneficial when the matrix effect is severe and other methods of correction are insufficient.

Q5: Are there specific sample preparation techniques recommended for pyrazines in complex matrices like coffee or cocoa?

A5: Yes, for volatile compounds like pyrazines in complex food matrices, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a widely used technique.[3] This method extracts volatile and semi-volatile compounds from the headspace above the sample, minimizing the introduction of non-volatile matrix components into the analytical system.[3] Additionally, Stable Isotope Dilution Analysis (SIDA) has been successfully applied for the accurate quantification of pyrazines in matrices like coffee.[6]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To determine the presence and extent of matrix effects (ion suppression or enhancement).

Methodology:

  • Prepare two sets of solutions:

    • Set A (Solvent): Spike a known concentration of this compound standard into the initial mobile phase or a suitable pure solvent.

    • Set B (Matrix): Extract a blank matrix sample using your established sample preparation protocol. After the final extraction step, spike the resulting extract with the same concentration of this compound standard as in Set A.

  • Analyze both sets of solutions using your validated LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent)) * 100

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

Data Presentation:

Sample TypeAnalyte Concentration (ng/mL)Peak AreaMatrix Effect (%)
Solvent (Set A)10150,000N/A
Matrix (Set B)10120,00080% (Suppression)
Protocol 2: Quantification using the Standard Addition Method

Objective: To accurately quantify this compound in a complex matrix by correcting for matrix effects.

Methodology:

  • Prepare a series of solutions:

    • Take at least four equal aliquots of your sample extract.

    • Leave one aliquot unspiked.

    • Spike the remaining aliquots with increasing, known concentrations of this compound standard. A typical spiking series might be 0.5x, 1x, and 1.5x the estimated concentration of the analyte in the sample.[9]

  • Analyze all prepared solutions using your analytical method.

  • Construct a calibration curve: Plot the peak area (y-axis) against the concentration of the added standard (x-axis).

  • Determine the unknown concentration: Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.

Data Presentation:

Sample AliquotAdded Concentration (ng/mL)Measured Peak Area
1 (Unspiked)055,000
25105,000
310152,000
415201,000

Visualizations

Troubleshooting_Workflow start Inaccurate/Irreproducible Quantification Results q1 Is a stable isotope-labeled internal standard available? start->q1 sida Implement Stable Isotope Dilution Analysis (SIDA) q1->sida Yes q2 Is a representative blank matrix available? q1->q2 No end_good Accurate Quantification sida->end_good mmc Use Matrix-Matched Calibration q2->mmc Yes sa Use the Method of Standard Addition q2->sa No q3 Is signal suppression/ enhancement still observed? mmc->q3 sa->q3 optimize_chrom Optimize Chromatographic Separation q3->optimize_chrom Yes q3->end_good No optimize_sp Improve Sample Preparation/Cleanup optimize_chrom->optimize_sp end_bad Further Method Development Required optimize_sp->end_bad

Caption: Troubleshooting workflow for matrix effects.

Standard_Addition_Workflow start Start: Sample with Unknown Concentration (X) aliquot Prepare Multiple Identical Aliquots of Sample Extract start->aliquot spike Spike Aliquots with Increasing Known Amounts of Analyte (0, +A, +2A, +3A) aliquot->spike analyze Analyze All Aliquots by GC/LC-MS spike->analyze plot Plot Peak Area vs. Added Concentration analyze->plot extrapolate Extrapolate Linear Regression to Zero Peak Area (Y=0) plot->extrapolate result Result: Determine Original Concentration (X-intercept) extrapolate->result

References

Technical Support Center: Synthetic 2-Ethyl-5-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-Ethyl-5-isopropylpyrazine. The information focuses on identifying and addressing common impurities that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in synthetic this compound?

A1: Common impurities can be categorized as follows:

  • Isomeric Impurities: The most prevalent impurity is often the constitutional isomer, 2-Isopropyl-5-ethylpyrazine. Its formation is highly dependent on the symmetry of the starting materials.

  • Unreacted Starting Materials: Residual amounts of the precursors used in the synthesis, such as 1,2-diaminopropane and 3-methyl-2,4-pentanedione (or similar diketones), may be present.

  • Byproducts from Side Reactions: These can include pyrazines formed from the self-condensation of α-amino ketone intermediates, such as 2,5-diethyl-3,6-dimethylpyrazine.

  • Solvent Residues: Depending on the synthetic and purification processes, residual solvents may be present.

Q2: Why is it common to find the isomer 2-Isopropyl-5-ethylpyrazine as an impurity?

A2: The formation of this compound often involves the condensation of a non-symmetrical 1,2-diamine (like 1,2-diaminopropane) with a non-symmetrical 1,2-dicarbonyl compound. This reaction can proceed in two different orientations, leading to the formation of both the desired product and its isomer. The ratio of these isomers is influenced by the reaction conditions and the steric and electronic properties of the reactants.

Q3: How can I detect the presence of these impurities in my sample?

A3: The most effective analytical technique for identifying and quantifying impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatography component separates the different compounds based on their boiling points and interactions with the column's stationary phase, while the mass spectrometry component provides information about the molecular weight and fragmentation pattern of each compound, allowing for their identification.

Q4: Are there any health and safety concerns associated with the common impurities?

A4: While this compound itself is used as a flavoring agent, the toxicological properties of its specific impurities may not be as well-characterized. For instance, some dicarbonyl compounds, which could be unreacted starting materials, have been associated with respiratory issues in occupational settings. It is crucial to handle all synthetic mixtures with appropriate personal protective equipment (PPE) and to purify the final product to the required specifications for its intended application.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and analysis of this compound.

Observed Issue Potential Cause Suggested Action
GC-MS analysis shows a significant peak with the same mass-to-charge ratio (m/z) as the product but a different retention time. This is likely the isomeric impurity, 2-Isopropyl-5-ethylpyrazine.Optimize the GC temperature program to achieve better separation of the isomers. If purification is necessary, consider preparative chromatography or fractional distillation under reduced pressure.
The final product has a harsh or unusual odor not characteristic of this compound. This could be due to the presence of unreacted starting materials, particularly the 1,2-dicarbonyl compound.Improve the purification process. This may involve an additional aqueous wash to remove water-soluble starting materials or recrystallization if the product is a solid at low temperatures.
Multiple unknown peaks are observed in the GC-MS chromatogram. These could be byproducts from side reactions, such as the self-condensation of α-amino ketone intermediates.Review the reaction conditions. Lowering the reaction temperature or adjusting the stoichiometry of the reactants may help to minimize side reactions.
The overall yield of the synthesis is low. This could be due to incomplete reaction, formation of a high proportion of the isomeric byproduct, or loss of product during workup and purification.Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC to ensure it goes to completion. Analyze the crude reaction mixture to determine the isomer ratio and identify major byproducts to optimize the reaction conditions accordingly.
Summary of Common Impurities
Impurity Chemical Formula Molecular Weight ( g/mol ) Potential Origin Typical GC-MS m/z fragments
2-Isopropyl-5-ethylpyrazineC9H14N2150.22Isomer formation during synthesis150, 135, 107, 79
1,2-DiaminopropaneC3H10N274.13Unreacted starting material74, 56, 44, 30
3-Methyl-2,4-pentanedioneC6H10O2114.14Unreacted starting material114, 99, 71, 43
2,5-Diethyl-3,6-dimethylpyrazineC10H16N2164.25Self-condensation byproduct164, 149, 135, 107

Experimental Protocols

Protocol: Identification and Quantification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the common impurities in a synthetic sample of this compound.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Sample of synthetic this compound

  • Dichloromethane (or other suitable solvent)

  • Volumetric flasks and micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a 1000 ppm stock solution of the synthetic this compound sample in dichloromethane.

    • Perform serial dilutions to prepare calibration standards if quantitative analysis is required.

  • GC-MS Instrument Setup:

    • Injector:

      • Temperature: 250 °C

      • Injection volume: 1 µL

      • Split ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/minute.

      • Hold: Hold at 240 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 35-350.

      • Ion source temperature: 230 °C.

      • Transfer line temperature: 280 °C.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC).

    • Identify the peaks by comparing their retention times and mass spectra with a reference library (e.g., NIST) and known standards if available.

    • For quantitative analysis, generate a calibration curve from the standards and determine the concentration of the impurities in the sample.

Visualizations

Impurity_Troubleshooting_Workflow cluster_start Start: Analysis of Synthetic Product cluster_identification Impurity Identification cluster_troubleshooting Troubleshooting Actions cluster_end End Goal start Analyze synthetic this compound by GC-MS check_purity Is the purity acceptable? start->check_purity identify_impurities Identify major impurities by MS library search and retention time comparison check_purity->identify_impurities No end_product High-Purity this compound check_purity->end_product Yes isomer Isomeric Impurity (e.g., 2-Isopropyl-5-ethylpyrazine) identify_impurities->isomer Identified starting_materials Unreacted Starting Materials (e.g., diamine, diketone) identify_impurities->starting_materials Identified byproducts Side-Reaction Byproducts (e.g., self-condensation products) identify_impurities->byproducts Identified optimize_purification Optimize purification (e.g., fractional distillation, preparative GC) isomer->optimize_purification improve_workup Improve workup (e.g., additional aqueous washes) starting_materials->improve_workup modify_reaction Modify reaction conditions (e.g., temperature, stoichiometry) byproducts->modify_reaction optimize_purification->start improve_workup->start modify_reaction->start

Caption: Troubleshooting workflow for identifying and addressing impurities in synthetic this compound.

Technical Support Center: Enhancing the Resolution of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in enhancing the resolution of pyrazine isomers during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating pyrazine isomers?

A1: The primary challenges stem from the structural similarity of pyrazine isomers. Positional isomers often exhibit very similar physicochemical properties, leading to:

  • Co-elution: Peaks overlapping in a chromatogram, making accurate quantification difficult.

  • Similar Mass Spectra: In Gas Chromatography-Mass Spectrometry (GC-MS), positional isomers can produce nearly identical mass spectra, making unambiguous identification based on spectral data alone challenging.[1][2] Therefore, chromatographic separation is crucial.

Q2: Which analytical techniques are most suitable for pyrazine isomer resolution?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used techniques.[2][3]

  • GC is well-suited for the analysis of volatile pyrazines and is often coupled with a mass spectrometer (GC-MS) for detection.[2]

  • HPLC offers versatility with a wide range of stationary and mobile phases, making it effective for separating less volatile or thermally labile pyrazine derivatives.[3]

Q3: How do I choose between GC and HPLC for my specific application?

A3: The choice depends on the properties of your pyrazine isomers and the sample matrix.

  • Choose GC if: Your isomers are volatile and thermally stable. GC often provides high separation efficiency for such compounds.

  • Choose HPLC if: Your isomers are less volatile, thermally labile, or require specific selectivity that can be achieved through manipulation of mobile phase and stationary phase chemistry. HPLC is also advantageous when dealing with complex matrices that might require extensive cleanup for GC analysis.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Problem: Poor resolution or co-elution of pyrazine isomers.

Possible Causes & Solutions:

  • Inappropriate GC Column (Stationary Phase): The selectivity of the stationary phase is critical for separating isomers.

    • Solution: Select a column with a different polarity. For pyrazines, polar columns like those with polyethylene glycol (e.g., DB-WAX, Stabilwax) or specialized phases can offer better selectivity compared to non-polar phases (e.g., DB-1, ZB-5MS).[1] A methodical approach to column selection is a key first step.

  • Suboptimal Oven Temperature Program: The temperature ramp rate can significantly impact resolution.

    • Solution: Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks. Conversely, a faster ramp rate can decrease analysis time but may sacrifice resolution.[4]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Adjust the carrier gas flow rate to its optimal velocity for the chosen column dimensions and carrier gas (e.g., Helium, Hydrogen).

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks and poor resolution.

    • Solution: Reduce the injection volume or dilute the sample.

Problem: Inability to distinguish between isomers due to similar mass spectra.

Possible Cause & Solution:

  • Reliance on Mass Spectra Alone: Positional isomers of alkylpyrazines often yield very similar mass spectra.[1][2]

    • Solution: Utilize retention indices (RI). By comparing the RI of your unknown peaks to literature values on the same or similar stationary phases, you can achieve more confident identification.[1] Co-injection with authentic standards is also a reliable method for confirmation.[2]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem: Insufficient separation of pyrazine isomers.

Possible Causes & Solutions:

  • Incorrect Mobile Phase Composition: The type and ratio of organic solvent to aqueous phase are critical for achieving selectivity.

    • Solution:

      • Vary the Organic Modifier: If using acetonitrile, try methanol or a combination of both. Different organic modifiers can alter the selectivity of the separation.[5]

      • Adjust the Solvent Strength: A systematic approach is to perform stepwise isocratic runs with decreasing organic solvent concentration or to use a gradient elution to determine the optimal mobile phase composition.[6]

  • Suboptimal pH of the Mobile Phase: For ionizable pyrazine isomers, such as aminopyrazines, the pH of the mobile phase can dramatically affect retention and selectivity.

    • Solution: Adjust the pH of the mobile phase. For basic analytes, using a mobile phase pH above their pKa can improve peak shape and retention. Buffers are essential to maintain a stable pH.

  • Inappropriate Stationary Phase: The choice of column chemistry is fundamental.

    • Solution:

      • Standard Reversed-Phase: C18 columns are a good starting point for many pyrazine separations.[3]

      • Alternative Stationary Phases: If a C18 column does not provide adequate resolution, consider other phases like phenyl-hexyl or embedded polar group (EPG) columns, which offer different selectivities.

      • Chiral Columns: Interestingly, chiral stationary phases (e.g., Chiralpak AD-H) have been successfully used to separate non-chiral regio-isomers of pyrazines.[7][8]

Problem: Peak Tailing.

Possible Causes & Solutions:

  • Secondary Interactions with Residual Silanols: Basic pyrazines can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing peaks.

    • Solution:

      • Use a Low pH Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups.[9]

      • Add a Competing Base: A small amount of a basic additive can compete for the active sites.

      • Use an End-Capped Column: Modern, well-end-capped columns have fewer exposed silanol groups.

  • Column Overload: Injecting too much sample.

    • Solution: Reduce the injection volume or sample concentration.

Data Presentation: Comparison of Separation Conditions

Table 1: GC Stationary Phases for Pyrazine Isomer Separation

Stationary PhasePolarityTarget AnalytesReference
DB-1, ZB-5MSNon-polarGeneral alkylpyrazines[1]
DB-624Intermediate PolarityGeneral alkylpyrazines[1]
ZB-WAXplus, DB-WAXPolarAlkylpyrazines, 2-ethyl-5(6)-methylpyrazine isomers[1][7]

Table 2: HPLC Conditions for Pyrazine Isomer Separation

ColumnMobile PhaseIsomers SeparatedReference
Capcell Pak C18Acetonitrile/Water or Methanol/WaterVarious alkylpyrazines[3]
SHARC 1Acetonitrile/Water with 0.5% Formic AcidPyrazine and 2-Aminopyrazine[10]
Chiralpak AD-HCyclohexane/Isopropanol (99:1, v/v)2-ethyl-6-methylpyrazine and 2-ethyl-5-methylpyrazine[7][8]

Experimental Protocols

Protocol 1: GC-MS Analysis of Alkylpyrazines
  • Column Selection: Choose a suitable capillary column, for instance, a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

  • Instrument Parameters:

    • Injector Temperature: 230 °C[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 90 °C (hold for 2 min), ramp to 240 °C at 15 °C/min, and hold for 10 min.[7]

    • MS Transfer Line Temperature: 250 °C[7]

    • MS Ion Source Temperature: 230 °C

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

  • Sample Preparation: Prepare samples in a suitable volatile solvent (e.g., dichloromethane).

  • Injection: Inject 1 µL of the sample using a split or splitless injector.

  • Data Analysis: Identify peaks based on their mass spectra and confirm isomer identity using retention indices by running a series of n-alkanes under the same conditions.

Protocol 2: HPLC-UV Separation of Pyrazine Isomers
  • Column Selection: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection: UV detector at 270 nm.[3]

    • Elution: Start with an isocratic elution of 80% A and 20% B. Adjust the ratio to optimize separation. A gradient elution may be necessary for complex mixtures.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Injection: Inject 10-20 µL of the sample.

  • Data Analysis: Identify and quantify peaks based on their retention times and peak areas compared to standards.

Visualizations

GC_Troubleshooting_Workflow start Start: Poor Pyrazine Isomer Resolution check_column Is the GC column appropriate? start->check_column change_column Select a column with different polarity (e.g., polar WAX phase) check_column->change_column No optimize_temp Optimize Oven Temperature Program check_column->optimize_temp Yes change_column->optimize_temp adjust_ramp Decrease ramp rate for better separation optimize_temp->adjust_ramp No optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow Yes adjust_ramp->optimize_flow adjust_flow Adjust to optimal linear velocity optimize_flow->adjust_flow No check_overload Is the column overloaded? optimize_flow->check_overload Yes adjust_flow->check_overload reduce_injection Reduce injection volume or dilute sample check_overload->reduce_injection Yes end_bad Further Method Development Needed check_overload->end_bad No end_good Resolution Improved reduce_injection->end_good HPLC_Method_Development start Start: Develop HPLC Method for Pyrazine Isomers select_column Select Initial Column (e.g., C18) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., ACN/Water) select_column->select_mobile_phase run_scouting Perform Scouting Run (Isocratic or Gradient) select_mobile_phase->run_scouting evaluate_resolution Evaluate Resolution run_scouting->evaluate_resolution optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH) evaluate_resolution->optimize_mobile_phase Inadequate final_method Final Optimized Method evaluate_resolution->final_method Adequate optimize_mobile_phase->run_scouting change_organic Try Different Organic Modifier (e.g., Methanol) optimize_mobile_phase->change_organic No Improvement change_organic->run_scouting change_column Try Different Column (e.g., Phenyl, Chiral) change_organic->change_column No Improvement change_column->select_mobile_phase

References

Technical Support Center: Degradation Pathways of 2-Ethyl-5-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Ethyl-5-isopropylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of this compound?

A1: Based on studies of other alkyl-substituted pyrazines, the initial microbial degradation of this compound is expected to involve the oxidation of the alkyl side chains.[1] This typically occurs through hydroxylation, where a hydroxyl group (-OH) is added to the ethyl or isopropyl group.[1][2] The hydroxylation can be catalyzed by monooxygenase or dioxygenase enzymes.[2] Following initial hydroxylation, further oxidation of the side chains can lead to the formation of carboxylic acids.[3]

Q2: What are the potential intermediate products in the degradation of this compound?

A2: Potential intermediate products include hydroxylated pyrazines, such as (5-isopropyl-pyrazin-2-yl)methanol and 2-(5-ethylpyrazin-2-yl)propan-2-ol. Further oxidation could lead to the formation of pyrazine carboxylic acids, for instance, 5-isopropylpyrazine-2-carboxylic acid and 5-ethylpyrazine-2-carboxylic acid. While the complete ring cleavage mechanism for many pyrazines is not fully elucidated, it is believed to occur after these initial modifications to the side chains.[1][4]

Q3: What analytical methods are most suitable for studying the degradation of this compound?

A3: The most common and effective analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is well-suited for identifying and quantifying the volatile parent compound and many of its less polar metabolites.[5][6] HPLC is particularly useful for separating and quantifying more polar, water-soluble metabolites, such as hydroxylated intermediates and carboxylic acids, that are not easily analyzed by GC.[7]

Q4: Are there any known abiotic degradation pathways for this compound?

A4: Abiotic degradation of alkylpyrazines can occur through photodegradation (degradation by light) and thermal degradation (degradation by heat). The specific products of these pathways for this compound are not well-documented, but they would likely involve cleavage of the side chains and potential breakdown of the pyrazine ring. The rate and products of these abiotic processes are highly dependent on environmental conditions such as temperature, pH, and the presence of photosensitizers.

Troubleshooting Guides

Microbial Degradation Experiments

Problem: No degradation of this compound is observed in my microbial culture.

Possible Cause Troubleshooting Step
Inappropriate microbial strain: The selected microorganism may not possess the necessary enzymatic machinery to degrade the compound.- Screen a variety of microorganisms known for degrading aromatic or heterocyclic compounds. - Consider using a mixed microbial consortium from a contaminated site.
Toxicity of the compound: High concentrations of this compound may be toxic to the microorganisms.- Start with a lower concentration of the substrate. - Gradually acclimate the culture to increasing concentrations.
Nutrient limitation: The growth medium may be lacking essential nutrients for microbial growth and enzyme production.- Ensure the medium contains adequate sources of carbon, nitrogen, phosphorus, and trace elements.[8] - For some bacteria, pyrazines can serve as a nitrogen and/or carbon source.[9]
Suboptimal culture conditions: Temperature, pH, or aeration may not be optimal for the selected microorganism.- Optimize these parameters based on the known growth requirements of your microbial strain.

Problem: I am having difficulty identifying the degradation intermediates.

Possible Cause Troubleshooting Step
Low concentration of intermediates: Intermediates may be transient and present at very low concentrations.- Optimize sampling times to capture the peak concentration of intermediates. - Use sensitive analytical techniques like GC-MS/MS or LC-MS/MS.
Lack of analytical standards: Authentic standards for the expected intermediates may not be commercially available.- Consider synthesizing the potential intermediates in-house for confirmation. - Use high-resolution mass spectrometry to obtain accurate mass data for tentative identification.
Matrix effects: Components of the culture medium may interfere with the analysis.- Include appropriate controls (e.g., sterile medium with the compound, culture without the compound). - Use solid-phase extraction (SPE) to clean up the sample before analysis.
Analytical Methods

Problem: Poor peak shape or resolution in GC-MS analysis.

Possible Cause Troubleshooting Step
Active sites in the GC system: Polar metabolites can interact with active sites in the injector or column, leading to tailing peaks.- Use a deactivated injector liner and a high-quality, low-bleed GC column. - Consider derivatization of polar metabolites to make them more volatile and less prone to interaction.
Inappropriate temperature program: The oven temperature program may not be optimized for the separation of the target analytes.- Optimize the temperature ramp rate and hold times to improve separation.
Column contamination: Buildup of non-volatile material from the sample matrix can degrade column performance.- Use a guard column to protect the analytical column. - Regularly bake out the column at the maximum recommended temperature.

Problem: Difficulty in retaining polar metabolites in HPLC.

Possible Cause Troubleshooting Step
Inappropriate column chemistry: A standard C18 column may not provide sufficient retention for highly polar compounds.- Use a polar-embedded or polar-endcapped reversed-phase column. - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).
Mobile phase composition: The mobile phase may be too strong, leading to rapid elution of polar analytes.- Increase the proportion of the aqueous component in the mobile phase. - Adjust the pH of the mobile phase to control the ionization state of the analytes.

Experimental Protocols

Microbial Degradation in Liquid Culture

This protocol outlines a general procedure for studying the microbial degradation of this compound in a liquid culture.

  • Prepare the Mineral Salts Medium (MSM): A typical MSM contains (per liter of deionized water):

    • K₂HPO₄: 1.5 g

    • KH₂PO₄: 0.5 g

    • (NH₄)₂SO₄: 1.0 g

    • MgSO₄·7H₂O: 0.2 g

    • CaCl₂·2H₂O: 0.01 g

    • FeSO₄·7H₂O: 0.001 g

    • Trace element solution: 1 ml

    • Adjust pH to 7.0.

  • Inoculum Preparation: Grow the selected microbial strain in a suitable rich medium (e.g., Nutrient Broth) to the late exponential phase. Harvest the cells by centrifugation and wash twice with sterile MSM.

  • Degradation Experiment:

    • Dispense 100 mL of MSM into 250 mL Erlenmeyer flasks.

    • Add this compound from a sterile stock solution to achieve the desired final concentration (e.g., 50 mg/L).

    • Inoculate the flasks with the washed microbial cells to a starting optical density (OD₆₀₀) of 0.1.

    • Incubate the flasks on a rotary shaker (e.g., 150 rpm) at the optimal temperature for the microorganism (e.g., 30°C).

    • Include control flasks: a sterile control (MSM + compound, no inoculum) and a culture control (MSM + inoculum, no compound).

  • Sampling and Analysis:

    • Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

    • For GC-MS analysis of the parent compound, extract the sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • For HPLC analysis of polar metabolites, centrifuge the sample to remove cells and filter the supernatant through a 0.22 µm filter.

GC-MS Analysis Protocol
  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Split/splitless injector, 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

    • Ion source temperature: 230°C.

    • Transfer line temperature: 280°C.

HPLC Analysis Protocol
  • Instrument: High-performance liquid chromatograph with a UV or MS detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 280 nm or a mass spectrometer in electrospray ionization (ESI) positive mode.

Visualizations

Degradation_Pathway cluster_abiotic Abiotic Degradation cluster_microbial Microbial Degradation (Hypothetical) EIP This compound PD_Products Photodegradation Products (e.g., smaller organic molecules, CO2) EIP->PD_Products Sunlight (UV) TD_Products Thermal Degradation Products (e.g., smaller pyrazines, ring cleavage products) EIP->TD_Products Heat EIP_micro This compound Hydroxylated_Ethyl (5-isopropyl-pyrazin-2-yl)methanol EIP_micro->Hydroxylated_Ethyl Monooxygenase/ Dioxygenase Hydroxylated_Isopropyl 2-(5-ethylpyrazin-2-yl)propan-2-ol EIP_micro->Hydroxylated_Isopropyl Monooxygenase/ Dioxygenase Carboxylic_Acid_Ethyl 5-isopropylpyrazine-2-carboxylic acid Hydroxylated_Ethyl->Carboxylic_Acid_Ethyl Alcohol/Aldehyde Dehydrogenase Carboxylic_Acid_Isopropyl 5-ethylpyrazine-2-carboxylic acid Hydroxylated_Isopropyl->Carboxylic_Acid_Isopropyl Further Oxidation Ring_Cleavage Ring Cleavage Products (e.g., aliphatic amines, ammonia, CO2) Carboxylic_Acid_Ethyl->Ring_Cleavage Ring Cleavage Enzymes Carboxylic_Acid_Isopropyl->Ring_Cleavage Ring Cleavage Enzymes

Caption: Hypothetical abiotic and microbial degradation pathways of this compound.

Experimental_Workflow cluster_experiment Microbial Degradation Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation Culture 1. Prepare Microbial Culture & Mineral Salts Medium Incubation 2. Incubate with This compound Culture->Incubation Sampling 3. Collect Samples at Time Intervals Incubation->Sampling Extraction 4a. Solvent Extraction (for GC-MS) Sampling->Extraction Filtration 4b. Filtration (for HPLC) Sampling->Filtration GCMS 5a. GC-MS Analysis (Parent Compound & Non-polar Metabolites) Extraction->GCMS HPLC 5b. HPLC Analysis (Polar Metabolites) Filtration->HPLC Quantification 6. Quantify Degradation & Metabolite Formation GCMS->Quantification HPLC->Quantification Pathway 7. Propose Degradation Pathway Quantification->Pathway

Caption: General experimental workflow for studying microbial degradation.

Summary of Quantitative Data

No quantitative data for the degradation of this compound was found in the literature search. The following table is a template for researchers to populate with their experimental data.

Table 1: Degradation of this compound by [Microorganism Name]

Time (hours)This compound (mg/L)(5-isopropyl-pyrazin-2-yl)methanol (mg/L)5-isopropylpyrazine-2-carboxylic acid (mg/L)
050.00.00.0
642.53.10.5
1230.18.92.3
2415.312.57.8
482.15.415.2
72< 0.10.818.9

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 2-Ethyl-5-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the validation of 2-Ethyl-5-isopropylpyrazine, a key flavor and aroma compound. While specific validated methods for this analyte are not extensively documented, this guide draws upon established validation protocols for structurally similar pyrazine compounds, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended for researchers, scientists, and professionals in drug development and food science.

Comparative Performance of Analytical Methods

The validation of an analytical method ensures its suitability for the intended purpose. Key performance indicators from various studies on pyrazine analysis are summarized below. These parameters demonstrate the typical performance of HS-SPME-GC-MS methods for the analysis of pyrazine compounds.

Performance Parameter Method 1 (HS-SPME-GC-MS/MS)[1][2] Method 2 (HS-SPME-GC-MS)[3] Method 3 (MHS-SPME-arrow-GC-MS)[4]
Analyte(s) Various Pyrazines2-ethyl-5-methyl-pyrazine & othersVarious Pyrazines
Matrix Perilla Seed OilGreen TeaRapeseed Oil
Linearity (r²) Not Specified0.981–0.999Not Specified
Limit of Detection (LOD) 0.07–22.22 ng/g0.005–0.04 µg/mL (LOQ)2–60 ng/g
Limit of Quantification (LOQ) Not Specified0.005–0.04 µg/mL6–180 ng/g
Accuracy (Recovery %) 94.6–107.92%79.08–99.17%91.6–109.2%
Precision (RSD %) < 9.76% (Interday)3.12–10.37% (CV%)< 16% (Intra- and Inter-day)
Matrix Effect (ME %) Not Specified-9.5 to +4.5Not Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the analysis of pyrazines using HS-SPME-GC-MS.

Protocol 1: HS-SPME-GC-MS/MS for Pyrazines in Perilla Seed Oil [1][2]

  • Sample Preparation: Perilla seed oil samples are placed in a headspace vial.

  • HS-SPME Conditions:

    • Fiber: CAR/PDMS (Carboxen/Polydimethylsiloxane).

    • Extraction Temperature: 70°C.

    • Adsorption Time: 20 minutes.

  • GC-MS/MS Analysis:

    • Injector: The analytes are thermally desorbed from the SPME fiber in the GC injector.

    • Column: A suitable capillary column for volatile compound separation is used.

    • Detection: Tandem mass spectrometry (MS/MS) is employed for high specificity and low detection limits.

Protocol 2: HS-SPME-GC-MS for Pyrazines in Green Tea [3]

  • Sample Preparation: Tea infusion is prepared and placed in a headspace vial.

  • HS-SPME Conditions:

    • Fiber: 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene).

    • Equilibration Time: 15 minutes.

    • Extraction Temperature: 100°C.

    • Extraction Time: 20 minutes.

  • GC-MS Analysis:

    • Injector Temperature: 250°C.

    • Desorption Time: 2 minutes.

    • Column: ZB-5 (30 m × 0.25 mm ID, 0.25 µm film).

    • Internal Standards: Isotopically labeled compounds are used for quantification.

Protocol 3: MHS-SPME-arrow-GC-MS for Pyrazines in Edible Oils [4]

  • Sample Preparation: Oil samples are placed in a headspace vial with agitation.

  • HS-SPME-arrow Conditions:

    • Pre-incubation Temperature: 80°C for 20 minutes.

    • Extraction Temperature: 50°C.

    • Extraction Time: 50 minutes.

  • GC-MS Analysis:

    • Desorption Time: 80 seconds in the GC injector.

    • Quantification: Multiple Headspace Solid-Phase Microextraction (MHS-SPME) is used for quantification, with results comparable to Stable Isotope Dilution Analysis (SIDA).

Workflow for Analytical Method Validation

The validation of an analytical procedure is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_parameters Key Validation Parameters define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters prepare_samples Prepare Samples & Standards select_parameters->prepare_samples specificity Specificity select_parameters->specificity linearity Linearity select_parameters->linearity accuracy Accuracy select_parameters->accuracy precision Precision select_parameters->precision lod LOD select_parameters->lod loq LOQ select_parameters->loq robustness Robustness select_parameters->robustness perform_analysis Perform Analytical Runs prepare_samples->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data statistical_analysis Statistical Analysis of Data collect_data->statistical_analysis assess_parameters Assess Validation Parameters statistical_analysis->assess_parameters documentation Document Results in Validation Report assess_parameters->documentation

Caption: Workflow for the validation of an analytical method.

References

A Comparative Analysis of Pyrazine Derivatives in Food: From Formation to Sensory Perception

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the origins, sensory impact, and analysis of key pyrazine derivatives in food. This guide provides an objective comparison of their performance with supporting experimental data.

Pyrazine derivatives are a critical class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and savory aromas of many thermally processed foods. Formed primarily through the Maillard reaction, these compounds are central to the flavor profiles of products such as coffee, cocoa, roasted nuts, bread, and cooked meats. Understanding the formation, sensory characteristics, and analytical quantification of these derivatives is paramount for food scientists and flavor chemists aiming to optimize and control food flavor.

Formation of Pyrazine Derivatives

Pyrazines are predominantly formed during the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures.[1] The specific type of amino acid and sugar, along with reaction conditions such as temperature, time, and pH, influences the profile of pyrazine derivatives formed.[2] Fermentation processes can also contribute to the formation of pyrazines in certain foods.[3]

Comparative Data of Pyrazine Derivatives in Food

The following tables provide a comparative summary of the concentration and sensory thresholds of key pyrazine derivatives found in various food products.

Table 1: Concentration of Common Pyrazine Derivatives in Selected Foods

Pyrazine DerivativeCoffee (mg/kg)Roasted Peanuts (mg/kg)Cocoa Beans (µ g/100g )Bread Crust (µg/kg)Roasted Beef (µg/kg)
2-Methylpyrazine82.1 - 211.6[4]0.8 - 2.5[5]4.83 (OAV)[6]Present[7]Present[8]
2,5-Dimethylpyrazine4.4 (µmol/500mL)[9]0.9 - 3.2[5]1.99 - 10.18 (mg/kg)[10]16[11]Most abundant[12]
2,6-Dimethylpyrazine4.9 (µmol/500mL)[9]Present[13]0.98 - 6.77 (mg/kg)[10]Present[7]High levels[8]
2-Ethyl-5-methylpyrazinePresent[4]0.1 - 0.4[5]2.8 (OAV)[6]Present[7]High odor units[12]
2-Ethyl-3,5-dimethylpyrazineLow concentrations[4]0.05 - 0.2[13]7.6 - 14 (OAV)[6]16[11]Present[8]
2,3,5-TrimethylpyrazinePresent[4]Present[13]15.01 - 81.39 (mg/kg)[10]Present[7]Present[8]
Tetramethylpyrazine--60.31 - 285.74 (mg/kg)[10]--
2,3-Diethyl-5-methylpyrazine--6.6 - 16 (OAV)[6]1.1 - 3.1[11]-

OAV (Odor Activity Value) is a measure of the importance of a compound to the overall aroma. It is calculated by dividing the concentration of the compound by its odor threshold.

Table 2: Odor Thresholds of Selected Pyrazine Derivatives

Pyrazine DerivativeOdor Threshold (ppb in air)Odor Description
2-Methylpyrazine100Nutty, roasted
2,5-Dimethylpyrazine35Roasted peanut, chocolate
2-Ethyl-3,5-dimethylpyrazine0.04Earthy, potato
2-Methoxy-3-isopropylpyrazine0.002Green bell pepper
2-Isobutyl-3-methoxypyrazine0.002Bell pepper, earthy
2,3,5-Trimethylpyrazine~0.05Roasty

Experimental Protocols

Accurate quantification of pyrazine derivatives is crucial for quality control and flavor research. The following are detailed methodologies for key experiments.

Protocol 1: Analysis of Pyrazines in Food by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from various food matrices.

1. Sample Preparation:

  • Homogenize the solid food sample (e.g., roasted peanuts, bread crust) to a fine powder.

  • For liquid samples (e.g., coffee), use them directly or after appropriate dilution.

  • Weigh a specific amount of the homogenized sample (typically 1-5 g) or pipette a specific volume of the liquid sample into a headspace vial.

  • Add a known amount of an internal standard (e.g., a deuterated pyrazine derivative) for accurate quantification.

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.[14]

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 20-60 minutes) to adsorb the pyrazine derivatives.[13][14]

3. GC-MS Analysis:

  • Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption of the analytes (e.g., at 250°C for 2-5 minutes).[14]

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250-280°C) to separate the compounds based on their boiling points.[13]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Scan mode for identification of unknowns and Selected Ion Monitoring (SIM) mode for targeted quantification of specific pyrazines.

4. Data Analysis:

  • Identify the pyrazine derivatives by comparing their mass spectra and retention times with those of authentic standards or with mass spectral libraries (e.g., NIST, Wiley).

  • Quantify the identified pyrazines by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.

Protocol 2: Analysis of Pyrazines in Meat by Liquid-Liquid Extraction (LLE) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for extracting pyrazines from complex matrices like cooked meat.

1. Sample Preparation:

  • Homogenize a known weight of the cooked meat sample.

  • Mix the homogenized sample with a specific volume of a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Add a known amount of an internal standard.

2. Liquid-Liquid Extraction:

  • Vigorously shake or vortex the mixture for a defined period to ensure efficient extraction of the pyrazines into the organic solvent.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully collect the organic layer containing the pyrazines.

  • Repeat the extraction process with fresh solvent to maximize recovery.

  • Combine the organic extracts.

3. Concentration and Clean-up:

  • Concentrate the combined organic extract to a smaller volume under a gentle stream of nitrogen.

  • The extract may be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering compounds.

4. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

  • The GC-MS conditions and data analysis are similar to those described in Protocol 1.

Visualizations

Formation of Pyrazine Derivatives via the Maillard Reaction

Maillard_Reaction reducing_sugar Reducing Sugar schiff_base Schiff Base reducing_sugar->schiff_base amino_acid Amino Acid amino_acid->schiff_base amadori_rearrangement Amadori Rearrangement Product schiff_base->amadori_rearrangement Amadori Rearrangement dicarbonyls α-Dicarbonyls amadori_rearrangement->dicarbonyls Degradation amino_ketones α-Amino Ketones amadori_rearrangement->amino_ketones Degradation strecker_aldehydes Strecker Aldehydes dicarbonyls->strecker_aldehydes + Amino Acid (Strecker Degradation) dihydropyrazines Dihydropyrazines amino_ketones->dihydropyrazines Condensation pyrazines Pyrazines (Roasted, Nutty Aroma) dihydropyrazines->pyrazines Oxidation

Caption: General pathway for the formation of pyrazine derivatives through the Maillard reaction.

Experimental Workflow for Pyrazine Analysis in Food

Pyrazine_Analysis_Workflow sample Food Sample (e.g., Coffee, Meat, Bread) homogenization Sample Homogenization sample->homogenization extraction Extraction (HS-SPME or LLE) homogenization->extraction gc_ms GC-MS Analysis extraction->gc_ms identification Compound Identification (Mass Spectra, Retention Time) gc_ms->identification quantification Quantification (Internal Standard, Calibration Curve) gc_ms->quantification data_analysis Data Analysis & Interpretation identification->data_analysis quantification->data_analysis

Caption: A typical experimental workflow for the analysis of pyrazine derivatives in food samples.

Olfactory Signaling Pathway for Pyrazine Perception

Olfactory_Signaling_Pathway pyrazine Pyrazine Derivative (Odorant) or5k1 Olfactory Receptor (OR5K1 - a GPCR) pyrazine->or5k1 Binds to g_protein G-protein (Golf) or5k1->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP camp cAMP (Second Messenger) atp->camp Converted by Adenylyl Cyclase ion_channel Cyclic Nucleotide-Gated Ion Channel camp->ion_channel Opens ca_na_influx Ca²⁺/Na⁺ Influx ion_channel->ca_na_influx depolarization Neuron Depolarization ca_na_influx->depolarization action_potential Action Potential to Brain (Odor Perception) depolarization->action_potential

Caption: Simplified diagram of the olfactory signaling pathway for the perception of pyrazine derivatives.

Sensory Perception of Pyrazine Derivatives

The perception of pyrazine-derived aromas begins with the interaction of these volatile molecules with specific olfactory receptors in the nasal cavity. The olfactory receptor OR5K1 has been identified as a key receptor for several pyrazines.[3] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade.[1][15] The binding of a pyrazine molecule to the receptor activates the G-protein Golf, which in turn activates adenylyl cyclase.[5][16] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[2] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions.[2] This influx depolarizes the olfactory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of the characteristic roasted and nutty aromas.[5]

References

A Comparative Sensory Analysis of 2-Ethyl-5-isopropylpyrazine and 2,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavor and fragrance chemistry, pyrazines are a class of aromatic compounds renowned for their significant contribution to the sensory profiles of a wide array of food products and other goods. This guide provides a detailed comparison of the sensory properties of two specific alkylpyrazines: 2-Ethyl-5-isopropylpyrazine and 2,5-dimethylpyrazine. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the distinct and overlapping sensory characteristics of these molecules.

Comparative Sensory Profile

2,5-dimethylpyrazine is a well-characterized pyrazine with a multifaceted sensory profile. It is most commonly associated with nutty, roasted, and chocolatey aromas. Its flavor profile is similarly complex, often described as having roasted peanut, coffee, and earthy notes. This compound is a key contributor to the aroma of many heat-processed foods, including roasted nuts, coffee, cocoa, and baked goods.

In contrast, This compound is a less common and less extensively studied pyrazine. While specific, direct sensory data for this compound is limited, information on structurally similar isopropylpyrazines suggests a profile that may include green, minty, and honey-like notes. The presence of the larger isopropyl and ethyl groups, in comparison to the two methyl groups in 2,5-dimethylpyrazine, is expected to significantly influence its volatility and interaction with sensory receptors, likely resulting in a different and potentially more complex aroma profile. General sensory descriptors for related isopropylpyrazines include earthy, green, and sulfury notes with a potential for woody and coffee-like undertones.

Quantitative Sensory Data

The following table summarizes the available quantitative data for the odor detection thresholds of this compound and 2,5-dimethylpyrazine. Odor detection threshold refers to the lowest concentration of a compound that is perceivable by the human sense of smell.

CompoundOdor Detection Threshold (in water)References
2,5-dimethylpyrazine 800 ppb[1]
1 ppm[2]
35 ppm[3]
This compound Data not available

Note: The significant variation in reported odor thresholds for 2,5-dimethylpyrazine can be attributed to differences in experimental methodologies and the purity of the compounds tested.

Experimental Protocols

The sensory properties of pyrazines are typically evaluated using a combination of instrumental analysis and human sensory panels.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is a powerful technique used to identify aroma-active compounds in a sample.

Methodology:

  • Sample Preparation: The pyrazine compound is diluted in an appropriate solvent. For food samples, volatile compounds are often extracted using methods like solid-phase microextraction (SPME) or solvent extraction.

  • Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph (GC). The GC separates the volatile compounds based on their boiling points and chemical properties as they pass through a capillary column.

  • Olfactometry Detection: The effluent from the GC column is split into two streams. One stream goes to a chemical detector (e.g., a mass spectrometer for identification), and the other is directed to a sniffing port.

  • Sensory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of each odor detected.

  • Data Analysis: The olfactometry data is correlated with the instrumental data to identify the specific compounds responsible for the perceived aromas.

Sensory Evaluation Panels

Human sensory panels are essential for describing and quantifying the sensory characteristics of flavor compounds.

Methodology:

  • Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and ability to describe odors and tastes. Panelists undergo extensive training to recognize and scale the intensity of various sensory attributes.

  • Sample Preparation: The pyrazine compounds are dissolved in a neutral medium (e.g., water, oil, or a simple food base) at various concentrations.

  • Testing Environment: Sensory evaluations are conducted in a controlled environment with neutral lighting and ventilation to minimize distractions and sensory adaptation.

  • Evaluation Procedure: Panelists are presented with the samples in a randomized and blind manner. They are asked to rate the intensity of specific sensory attributes (e.g., nutty, roasted, green) on a predefined scale (e.g., a 15-point scale). They may also be asked to provide descriptive terms for the perceived aroma and flavor.

  • Data Analysis: The data from the sensory panel is statistically analyzed to determine the sensory profile of the compound and to identify significant differences between samples.

Signaling Pathway

The perception of pyrazines is initiated by their interaction with specific olfactory receptors in the nasal cavity. The human olfactory receptor OR5K1 has been identified as a key receptor for several pyrazines, including 2,5-dimethylpyrazine.

G Olfactory Signaling Pathway for Pyrazines Pyrazine Pyrazine Molecule (e.g., 2,5-dimethylpyrazine) OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds to G_protein G-protein (Golf) OR5K1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na Depolarization Cellular Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Caption: Olfactory signal transduction cascade initiated by pyrazine binding.

References

cross-validation of 2-Ethyl-5-isopropylpyrazine quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantification of 2-Ethyl-5-isopropylpyrazine

For researchers, scientists, and professionals in drug development and food science, the accurate quantification of volatile and semi-volatile organic compounds is paramount. This compound is a key aroma compound found in various food products, and its precise measurement is crucial for quality control and research. This guide provides a comparative overview of two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Quantitative Method Comparison

The following table summarizes the performance characteristics of HPLC and HS-SPME-GC-MS for the analysis of pyrazines, including analogues of this compound. Data has been compiled from various studies to provide a comparative overview.

ParameterHS-SPME-GC-MSHPLC
Limit of Detection (LOD) 0.07 - 60 ng/gTypically in the ng/L range for related compounds
Limit of Quantification (LOQ) 6 - 180 ng/gMethod-dependent, generally higher than GC-MS
Precision (RSD%) < 16% (intra- and inter-day)Dependent on specific method validation
Accuracy (Recovery %) 91.6 - 109.2%Dependent on specific method validation
**Linearity (R²) **> 0.75Typically > 0.99
Sample Matrix Oils, food products, yeast extractsLiquid samples, solutions
Selectivity High (Mass Spectrometry detection)Moderate to High (dependent on column and detector)
Sample Preparation Minimal, non-destructiveCan require more extensive sample cleanup

Experimental Protocols

Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is widely employed for the analysis of volatile and semi-volatile compounds in complex matrices due to its simplicity, solvent-free nature, and high sensitivity.[1]

a. Sample Preparation:

  • Weigh 1.5 g of the ground sample into a 15 mL centrifuge tube.

  • Add 1.5 mL of 100 mM EDTA solution and shake vigorously.

  • Transfer approximately 2 mL of the slurry to a 10 mL SPME vial containing 2.4 g of CaCl2.

  • Add an appropriate internal standard solution.

  • Tightly cap the vial, vortex, and store at 4°C for 24 hours prior to analysis.[1]

b. HS-SPME Conditions:

  • SPME Fiber: Divinylbenzene/Carboxen®/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for pyrazines.[1][2]

  • Incubation Temperature: 50°C[1]

  • Pre-extraction Incubation Time: 5 minutes[1]

  • Extraction Time: 30 minutes[1]

c. GC-MS Conditions:

  • Injector: Splitless mode at 250°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • GC Column: A DB-5ms (30 m × 0.25 mm × 0.25 μm) or similar capillary column is suitable.[1]

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 1.5 minutes.

    • Ramp to 100°C at 10°C/min.

    • Ramp to 150°C at 2°C/min, hold for 10 minutes.

    • Ramp to 185°C at 5°C/min.

    • Ramp to 245°C at 20°C/min, hold for 8 minutes.[3]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with an ionization energy of 70 eV. The ion source temperature is typically set to 230°C and the quadrupole to 150°C.

High-Performance Liquid Chromatography (HPLC)

HPLC can be utilized for the separation and quantification of pyrazine isomers, particularly when reference standards are available.[4]

a. Sample Preparation:

  • Samples are typically dissolved in the mobile phase or a compatible solvent.

  • Filtration of the sample through a 0.45 µm filter is recommended before injection.

b. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector is typically used.

  • Column: A Chiralpak AD-H column (or a similar stationary phase) can be effective for separating pyrazine isomers.[4][5] Reversed-phase C18 columns are also used for pyrazine analysis.[4]

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 99:1 v/v) has been used for the separation of ethyl-methyl-pyrazine isomers.[4][5] For reversed-phase separations, acetonitrile/water or methanol/water gradients are common.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for pyrazines (e.g., 280 nm).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound using HS-SPME-GC-MS.

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Addition Addition of EDTA & Internal Standard Sample->Addition Transfer Transfer to SPME Vial with Salt Addition->Transfer Vortex Vortexing & Equilibration Transfer->Vortex Incubation Incubation & Headspace Generation Vortex->Incubation Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for this compound quantification.

References

Unveiling the Nuances of Pyrazine Quantification in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Perspective on Pyrazine Analysis: A Comparative Guide

Pyrazines are a class of volatile organic compounds that play a crucial role in the aroma and flavor profiles of a wide range of food products, including coffee, cocoa, and baked goods. Accurate and reliable quantification of these compounds is paramount for quality control, product development, and sensory analysis in the food and beverage industry. This guide provides a comparative overview of common analytical methodologies for pyrazine analysis, drawing upon published experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their applications.

While direct inter-laboratory comparison data from a single proficiency test is not publicly available, this guide synthesizes performance characteristics from various studies to offer a valuable comparative perspective on the available analytical techniques.

Comparison of Analytical Methodologies

The analysis of pyrazines typically involves a multi-step process encompassing sample preparation, analyte extraction, and instrumental analysis. The choice of method significantly impacts the accuracy, precision, and sensitivity of the results.

Sample Preparation and Extraction:

Effective extraction of pyrazines from complex food matrices is a critical first step. Common techniques include:

  • Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of pyrazines between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to selectively adsorb pyrazines from a liquid sample, which are then eluted with a suitable solvent.

  • Solid-Phase Microextraction (SPME): A solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample or directly immersed in it to extract volatile and semi-volatile compounds like pyrazines.

Instrumental Analysis:

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed technique for the separation and detection of pyrazines. However, other methods are also utilized.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for identifying and quantifying individual pyrazines.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Provides an alternative for the analysis of less volatile or thermally labile pyrazine derivatives.

Performance Characteristics of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for pyrazine analysis as reported in various studies. This data allows for a comparative assessment of the methods' capabilities.

Analytical MethodMatrixKey Performance CharacteristicsReference
HS-SPME-GC-MS CoffeeLimit of Detection (LoD): 0.01-0.1 µg/kgLimit of Quantitation (LoQ): 0.03-0.3 µg/kgRecovery: 85-110%--INVALID-LINK--
UPLC-MS/MS Soy Sauce Aroma Type BaijiuLoD: 0.01-0.5 µg/LLoQ: 0.03-1.5 µg/LRecovery: 80-115%--INVALID-LINK--
GC-FID CocoaNot explicitly stated, but demonstrated good separation and quantification of major pyrazines.--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and ensuring data quality. Below are representative protocols for the analysis of pyrazines in different matrices.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazines in Coffee

This method is suitable for the extraction and quantification of volatile pyrazines in coffee samples.

1. Sample Preparation:

  • Weigh 2 g of ground coffee into a 20 mL headspace vial.

  • Add an internal standard solution.

  • Seal the vial with a PTFE/silicone septum and an aluminum cap.

2. HS-SPME Procedure:

  • Equilibrate the sample at 60°C for 15 minutes.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes.

3. GC-MS Analysis:

  • Injector: Splitless mode at 250°C.

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

Protocol 2: UPLC-MS/MS for Pyrazines in Soy Sauce Aroma Type Baijiu

This method is tailored for the analysis of a range of pyrazines in a liquid matrix.

1. Sample Preparation:

  • Dilute the Baijiu sample with ultrapure water.

  • Add an internal standard solution.

  • Filter the sample through a 0.22 µm syringe filter.

2. UPLC-MS/MS Analysis:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for each pyrazine.

Workflow for Inter-Laboratory Comparison of Pyrazine Analysis

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison or proficiency test for pyrazine analysis.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Selection of Homogeneous Test Material (e.g., Coffee, Cocoa) B Preparation and Packaging of Test Samples A->B C Establishment of Assigned Values and Performance Criteria B->C D Distribution of Samples to Participating Laboratories C->D E Analysis of Pyrazines by Each Laboratory using their Chosen Method D->E F Submission of Results to the Proficiency Test Provider E->F G Statistical Analysis of Submitted Data F->G H Calculation of Z-scores or other Performance Indicators G->H I Issuance of Inter-laboratory Comparison Report H->I J Continuous Quality Improvement I->J Feedback to Laboratories and Method Improvement

Caption: Workflow of an inter-laboratory comparison for pyrazine analysis.

Sensory Panel Validation of 2-Ethyl-5-isopropylpyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the odor profile of 2-Ethyl-5-isopropylpyrazine against alternative compounds with similar sensory characteristics. The information is supported by established sensory panel validation methodologies and experimental data from related compounds to provide a comprehensive resource for researchers in flavor and fragrance chemistry, sensory science, and pharmacology.

Comparison of Odor Profiles

While specific sensory panel data for this compound is not extensively published, its odor profile can be inferred from the well-documented characteristics of structurally similar alkylpyrazines. These compounds are known for their roasted, nutty, and earthy aromas. This table summarizes the expected odor profile of this compound and compares it with alternative compounds that elicit similar sensory perceptions.

CompoundCAS NumberPredominant Odor DescriptorsReferences
This compound 38028-76-1Roasted, Nutty, Earthy (inferred)N/A
2-Ethyl-5-methylpyrazine13360-64-0Nutty, Roasted, slightly Grassy[1][2]
2-Methyl-5-isopropylpyrazine13925-05-8Green Coffee, Nutty, Earthy[3][4]
2,5-Dimethylpyrazine123-32-0Nutty, Roasted, Chocolate, Peanut[5]
2-Acetyl-1-pyrroline85213-22-5Popcorn-like, Roasted[6]
2-Isobutyl-3-methoxypyrazine24683-00-9Earthy, Green Bell Pepper[6]

Experimental Protocol for Sensory Panel Validation

The following is a detailed methodology for the sensory panel validation of the odor profile of this compound.

1. Panelist Selection and Training:

  • Recruitment: A panel of 10-15 individuals will be recruited based on their sensory acuity, availability, and freedom from conditions that could impair their sense of smell.[1][7]

  • Screening: Candidates will undergo a series of screening tests to evaluate their ability to detect and describe basic odors. This includes threshold tests and odor recognition tests using a standardized set of reference odorants.

  • Training: Selected panelists will undergo intensive training. This involves familiarization with the aroma of this compound and a range of reference compounds representing key odor attributes (e.g., "roasted," "nutty," "earthy," "green"). Panelists will develop a consensus vocabulary to describe the perceived odors and will be trained on the use of intensity scales.

2. Sample Preparation:

  • Dilution: this compound and the selected alternative compounds will be diluted to a concentration just above their odor detection threshold in an appropriate solvent (e.g., propylene glycol or mineral oil).

  • Presentation: Samples will be presented to panelists in coded, identical, and odorless containers (e.g., glass jars with screw caps) to prevent bias.

3. Sensory Evaluation Method:

  • Quantitative Descriptive Analysis (QDA): The QDA method will be employed to develop a detailed sensory profile of each compound.

  • Procedure:

    • In individual, well-ventilated booths, panelists will be presented with one sample at a time in a randomized order.

    • Panelists will evaluate the odor of each sample and rate the intensity of each previously agreed-upon descriptor (e.g., roasted, nutty, earthy, green, musty) on a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • A break of at least 5 minutes will be taken between samples to prevent olfactory fatigue.

    • The evaluation will be repeated in triplicate for each panelist to ensure data reliability.

4. Data Analysis:

  • The intensity ratings for each descriptor will be collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the odor profiles of the tested compounds.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the compounds and their sensory attributes.

Sensory Panel Validation Workflow

SensoryPanelValidation cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Panelist_Recruitment Panelist Recruitment & Screening Panelist_Training Panelist Training & Lexicon Development Panelist_Recruitment->Panelist_Training Sample_Preparation Sample Preparation & Coding Panelist_Training->Sample_Preparation Sensory_Evaluation Quantitative Descriptive Analysis (QDA) Sample_Preparation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Profile_Comparison Odor Profile Comparison Statistical_Analysis->Profile_Comparison Reporting Reporting of Findings Profile_Comparison->Reporting

Caption: Workflow for Sensory Panel Validation of Odor Profiles.

References

A Comparative Analysis of Natural and Synthetic 2-Ethyl-5-methylpyrazine for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of naturally derived and synthetically produced 2-Ethyl-5-methylpyrazine, a key aroma compound with significant applications in the food, fragrance, and pharmaceutical industries. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers and product development professionals with the critical information needed to make informed decisions regarding the selection and application of this compound.

Introduction to 2-Ethyl-5-methylpyrazine

2-Ethyl-5-methylpyrazine is a heterocyclic organic compound known for its characteristic nutty, roasted, and cocoa-like aroma. It is a significant contributor to the flavor profile of many cooked and roasted foods, including coffee, peanuts, and baked goods. In its natural form, it is primarily a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. The synthetic counterpart is manufactured through controlled chemical processes. While both forms are chemically identical, their origins can lead to differences in purity, impurity profiles, and sensory characteristics, which are critical considerations for scientific research and commercial applications.

Data Presentation: A Quantitative Comparison

The primary distinctions between natural and synthetic 2-Ethyl-5-methylpyrazine often lie in their purity and the presence of trace impurities. These differences can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS).

CharacteristicNatural 2-Ethyl-5-methylpyrazineSynthetic 2-Ethyl-5-methylpyrazineMethod of Analysis
Purity Typically >95%Commonly >99%Gas Chromatography (GC)
Key Impurities May contain other Maillard reaction byproducts (e.g., other pyrazines, furans)May contain residual starting materials, solvents, or byproducts of the specific synthesis routeGas Chromatography-Mass Spectrometry (GC-MS)
Isotopic Ratio (δ¹³C) Reflects the carbon source of the biological precursors (e.g., C3 vs. C4 plants)Reflects the carbon source of the petrochemical starting materialsGas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
Sensory Profile Often described as more complex and well-rounded due to trace synergistic compoundsGenerally a cleaner, more direct nutty/roasty aromaTrained Sensory Panel

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Objective: To determine the purity of 2-Ethyl-5-methylpyrazine and to identify and quantify any impurities.

Methodology:

  • Sample Preparation: A dilute solution of the 2-Ethyl-5-methylpyrazine sample is prepared in a suitable solvent (e.g., dichloromethane or methanol).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC system.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up to ensure separation of compounds with a wide range of volatilities.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The area of each peak is proportional to the concentration of that compound, allowing for the determination of purity. The mass spectrum of each peak is compared to a library of known spectra to identify the compound and any impurities.

Isotope Ratio Mass Spectrometry (IRMS) for Authenticity Verification

Objective: To differentiate between natural and synthetic 2-Ethyl-5-methylpyrazine based on their carbon isotope ratios.

Methodology:

  • Sample Introduction: The sample is introduced into a gas chromatograph (GC) to separate the 2-Ethyl-5-methylpyrazine from other compounds.

  • Combustion: As the 2-Ethyl-5-methylpyrazine elutes from the GC column, it is passed through a combustion furnace, which converts the organic compound into carbon dioxide (CO₂) and water.

  • Gas Purification: The resulting gases are passed through a purification system to remove water and other potential interferences.

  • Isotope Ratio Measurement: The purified CO₂ gas is introduced into the isotope ratio mass spectrometer. The IRMS measures the ratio of the stable isotopes of carbon (¹³C/¹²C).

  • Data Analysis: The measured isotope ratio is compared to established ranges for natural and synthetic compounds. Natural products will have a ¹³C/¹²C ratio characteristic of their biological origin (e.g., from C3 or C4 plants), while synthetic products will have a ratio characteristic of their petroleum-based starting materials.

Sensory Evaluation: Triangle Test

Objective: To determine if a perceptible difference in aroma exists between natural and synthetic 2-Ethyl-5-methylpyrazine.

Methodology:

  • Panelist Selection: A panel of trained sensory analysts is selected.

  • Sample Preparation: Samples of natural and synthetic 2-Ethyl-5-methylpyrazine are prepared at the same concentration in a neutral solvent or on an inert medium (e.g., smelling strips).

  • Test Protocol: Each panelist is presented with three samples, two of which are identical and one is different. The order of presentation is randomized for each panelist.

  • Evaluation: Panelists are asked to smell each sample and identify the one that is different from the other two.

  • Data Analysis: The number of correct identifications is tallied. Statistical analysis (using a binomial distribution) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance. A significant result indicates that a perceptible sensory difference exists between the two samples.

Visualizing the Pathways

To further understand the origins of these two forms of 2-Ethyl-5-methylpyrazine, the following diagrams illustrate their respective formation pathways.

Synthesis_Pathways cluster_natural Natural Synthesis (Maillard Reaction) cluster_synthetic Synthetic Pathway AminoAcid Amino Acid (e.g., Alanine) StreckerAldehyde Strecker Aldehyde (Acetaldehyde) AminoAcid->StreckerAldehyde Heat ReducingSugar Reducing Sugar (e.g., Glucose) AlphaAminoketone α-Aminoketone ReducingSugar->AlphaAminoketone Heat Dihydropyrazine Dihydropyrazine Intermediate StreckerAldehyde->Dihydropyrazine AlphaAminoketone->Dihydropyrazine NaturalProduct 2-Ethyl-5-methylpyrazine Dihydropyrazine->NaturalProduct Oxidation StartingMaterial1 Ethylenediamine Condensation Condensation Reaction StartingMaterial1->Condensation StartingMaterial2 1,2-Diketone StartingMaterial2->Condensation Cyclization Cyclization Condensation->Cyclization SyntheticProduct 2-Ethyl-5-methylpyrazine Cyclization->SyntheticProduct Experimental_Workflow cluster_analysis Comparative Analysis Sample_N Natural 2-Ethyl-5-methylpyrazine GCMS GC-MS Analysis (Purity & Impurity Profile) Sample_N->GCMS IRMS GC-C-IRMS Analysis (Isotopic Ratio) Sample_N->IRMS Sensory Sensory Evaluation (Triangle Test) Sample_N->Sensory Sample_S Synthetic 2-Ethyl-5-methylpyrazine Sample_S->GCMS Sample_S->IRMS Sample_S->Sensory DataTable Data Table (Quantitative Comparison) GCMS->DataTable IRMS->DataTable Sensory->DataTable Report Comprehensive Report DataTable->Report

A Comparative Guide to the Accuracy and Precision of 2-Ethyl-5-isopropylpyrazine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of the accuracy and precision of 2-Ethyl-5-isopropylpyrazine analytical standards and its alternatives, supported by experimental data and detailed methodologies.

Understanding the Importance of Analytical Standard Quality

The accuracy and precision of an analytical standard are critical parameters that directly influence the validity of quantitative and qualitative analyses. High-purity, well-characterized standards are essential for:

  • Accurate Quantitation: Ensuring that the measured amount of a substance in a sample is the true amount.

  • Method Validation: Establishing the performance characteristics of an analytical method, including its accuracy, precision, linearity, and limits of detection and quantitation.

  • Quality Control: Monitoring the consistency and quality of products in a manufacturing setting.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory agencies such as the Food and Drug Administration (FDA).

Comparison of this compound and Alternative Analytical Standards

Data on Purity of Pyrazine Analytical Standards

The purity of an analytical standard is a key indicator of its quality. The following table summarizes the typical purity of this compound and a common alternative, as stated by various suppliers.

Analytical StandardTypical Purity (%)Notes
This compound≥97Purity may vary between suppliers and batches.
2-Ethyl-5-methylpyrazine≥98Often available as a mixture with 2-ethyl-6-methylpyrazine.
2-Methoxy-3(5 or 6)-isopropylpyrazine≥98A representative methoxy-substituted pyrazine standard.

Note: It is crucial to consult the Certificate of Analysis (CoA) for a specific lot of an analytical standard to obtain its certified purity value and associated uncertainty.

Performance of Analytical Methods Utilizing Pyrazine Standards

The accuracy and precision of an analytical standard are ultimately reflected in the performance of the analytical methods in which they are used. The following sections detail validated methods for the analysis of pyrazine derivatives, providing an indication of the performance achievable with high-quality standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Alkylpyrazines

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines in various matrices, including food and beverages.

Experimental Protocol:

  • Sample Preparation: Solid-phase microextraction (SPME) is a common sample preparation technique for extracting pyrazines from a sample matrix. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is exposed to the headspace of the sample, allowing for the adsorption of volatile analytes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program: Initial temperature of 40°C held for 2 min, ramped to 250°C at a rate of 5°C/min, and held for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-300.

  • Quantitation: An external standard calibration curve is constructed using a certified analytical standard of the target pyrazine.

Method Validation Data for a Similar Compound (2-ethyl-5-methylpyrazine):

ParameterPerformance
Linearity (R²) >0.99
Accuracy (Recovery) 95-105%
Precision (RSD) <5%
Limit of Quantitation (LOQ) 1 µg/L

Workflow for GC-MS Analysis of Pyrazines:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample SPME SPME Extraction Sample->SPME GC Gas Chromatography SPME->GC MS Mass Spectrometry GC->MS Quant Quantitation MS->Quant

Caption: Workflow for the quantitative analysis of pyrazines using SPME-GC-MS.

High-Performance Liquid Chromatography (HPLC) Method for Pyrazine Isomers

HPLC can be employed for the separation and quantification of non-volatile or less volatile pyrazine derivatives.

Experimental Protocol:

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate pyrazines from the sample matrix.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the absorbance maximum of the target pyrazine.

  • Quantitation: An external standard calibration curve is prepared using a certified analytical standard.

Method Validation Data for a Similar Compound (e.g., a non-volatile pyrazine derivative):

ParameterPerformance
Linearity (R²) >0.995
Accuracy (Recovery) 98-102%
Precision (RSD) <2%
Limit of Quantitation (LOQ) 0.1 mg/L

Workflow for HPLC Analysis of Pyrazines:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction HPLC HPLC Separation Extraction->HPLC UV UV Detection HPLC->UV Quant Quantitation UV->Quant

Caption: Workflow for the quantitative analysis of pyrazines using HPLC-UV.

Logical Relationship for Selecting an Analytical Standard

The selection of an appropriate analytical standard is a critical decision in the analytical workflow. The following diagram illustrates the logical considerations for this process.

Standard_Selection Analyte Target Analyte: This compound Purity Purity & Uncertainty (from CoA) Analyte->Purity Method Analytical Method (e.g., GC-MS, HPLC) Analyte->Method Validation Method Validation (Accuracy, Precision, Linearity) Purity->Validation Method->Validation Decision Standard is Fit for Purpose Validation->Decision

Caption: Logical workflow for the selection of a suitable analytical standard.

Conclusion

While a direct, head-to-head comparison of the accuracy and precision of different this compound analytical standards is not available, a comprehensive evaluation can be made by considering the purity specifications from suppliers and the performance of validated analytical methods. The data presented in this guide for this compound and its structurally similar alternatives demonstrate that high-quality standards, when used in conjunction with validated methods like GC-MS and HPLC, can yield accurate and precise results. Researchers and scientists should always refer to the Certificate of Analysis for the specific lot of the standard they are using and ensure that their analytical methods are properly validated to guarantee the reliability of their findings.

Structural Confirmation of 2-Ethyl-5-isopropylpyrazine by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural confirmation of 2-Ethyl-5-isopropylpyrazine using Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting experimental data from structurally similar compounds and predicted data for the target molecule, this document serves as a practical reference for the elucidation of pyrazine derivatives.

Introduction

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds frequently found in food and flavor chemistry and also serving as a scaffold in medicinal chemistry. Accurate structural confirmation is paramount for its characterization and use in further research and development. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure. This guide compares the expected ¹H and ¹³C NMR spectral data of this compound with experimental data from related analogs, 2-ethylpyrazine and 2-methyl-5-isopropylpyrazine.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the comparative compounds.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundPyrazine-H-CH₂- (Ethyl)-CH₃ (Ethyl)-CH- (Isopropyl)-CH₃ (Isopropyl)
This compound (Predicted) ~8.2-8.4~2.8~1.3~3.2~1.2
2-Ethylpyrazine (Experimental) 8.38, 8.48, 8.502.821.34--
2-Methyl-5-isopropylpyrazine (Experimental) 8.31, 8.35--3.151.25

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundPyrazine C₂/C₅Pyrazine C₃/C₆-CH₂- (Ethyl)-CH₃ (Ethyl)-CH- (Isopropyl)-CH₃ (Isopropyl)
This compound (Predicted) ~158, ~155~142, ~141~28~12~33~23
2-Ethylpyrazine (Experimental) 157.0143.5, 142.828.912.0--
2-Methyl-5-isopropylpyrazine (Experimental) 155.5, 151.7142.5, 141.9--32.823.1

Note: Predicted data for this compound is estimated based on the analysis of structurally similar compounds and general NMR chemical shift principles. Experimental data for comparative compounds is sourced from publicly available spectral databases.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR data.

G Workflow for Structural Confirmation of this compound by NMR cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis A Acquire 1H and 13C NMR Spectra B Analyze 1H NMR Spectrum A->B C Analyze 13C NMR Spectrum A->C E 2D NMR (COSY, HSQC/HMBC) B->E F Integrate All Spectral Data B->F B1 Chemical Shifts (Aromatic, Alkyl) B->B1 B2 Integration (Proton Ratios) B->B2 B3 Multiplicity (Splitting Patterns) B->B3 D DEPT-135/90 Analysis C->D C->F C1 Number of Signals (Unique Carbons) C->C1 C2 Chemical Shifts (Aromatic, Alkyl) C->C2 D->E D->F E->F G Structure Confirmation F->G

Caption: Logical workflow for NMR-based structural confirmation.

Experimental Protocol: NMR Analysis of Pyrazine Derivatives

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of a pyrazine derivative.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample of the pyrazine derivative (5-10 mg)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified pyrazine derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence for proton NMR.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Acquire the free induction decay (FID).

    • Process the FID using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set the number of scans to achieve a good signal-to-noise ratio (this will be significantly higher than for ¹H NMR, e.g., 128-1024 scans, due to the low natural abundance of ¹³C).

    • Acquire and process the FID as described for the ¹H spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

  • Data Analysis:

    • Analyze the chemical shifts, integrations (for ¹H), and multiplicities (for ¹H) to assign the signals to the specific protons and carbons in the molecular structure.

    • Compare the obtained spectra with the predicted data and the spectra of the reference compounds to confirm the structure of this compound.

Conclusion

The structural confirmation of this compound can be confidently achieved through a systematic analysis of its ¹H and ¹³C NMR spectra. By comparing the acquired data with predicted values and the experimental data of structurally related compounds, a high degree of certainty in the molecular structure can be established. The provided data tables, workflow, and experimental protocol offer a comprehensive resource for researchers engaged in the synthesis and characterization of pyrazine derivatives.

Unraveling Pyrazine Formation: A Comparative Study of Maillard Reaction Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of the Maillard reaction is critical for everything from flavor development in food chemistry to predicting glycation in biological systems. This guide offers an objective comparison of pyrazine formation in various Maillard reaction models, supported by experimental data, to elucidate the factors influencing the generation of these significant heterocyclic compounds.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry, responsible for the desirable aromas in cooked foods. Pyrazines, a class of volatile compounds generated during this reaction, are particularly important for their nutty, roasted, and toasted flavor profiles.[1][2] The complexity of the Maillard reaction, however, makes predicting and controlling the formation of specific pyrazines a significant challenge.[1][3] This guide delves into comparative studies of different Maillard reaction models to provide a clearer understanding of how precursor selection and reaction conditions impact pyrazine formation.

Comparative Analysis of Pyrazine Formation

The yield and type of pyrazines formed are highly dependent on the specific amino acids and reducing sugars involved, as well as the reaction conditions such as temperature, time, and pH.[4] Below is a summary of quantitative data from various studies, highlighting these differences.

Model SystemPrecursorsTemperature (°C)Time (min)Total Pyrazine Yield (µg/g)Key Pyrazines FormedReference
Dipeptide Model Arg-Lys + Glucose14090Higher than tripeptide and control models2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2][5]
Dipeptide Model His-Lys + Glucose14090Lower than Arg-Lys model2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2][5]
Dipeptide Model Lys-His + Glucose14090Higher than Lys-Arg model2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2][5]
Dipeptide Model Lys-Arg + Glucose14090Lower than Lys-His model2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2][5]
Tripeptide Model Lys/Arg/His combinations + Glucose14090Lower than dipeptide modelsPyrazine, 2-Methylpyrazine[2]
Free Amino Acid (FAA) Control Lys + Arg + His + Glucose14090Lower than dipeptide modelsPyrazine, 2-Methylpyrazine[2]
Amino Acid Mixture Model Glutamic acid, Glutamine, Alanine, Lysine (single vs. combinations) + GlucoseNot specifiedNot specifiedGenerally lower in combinations than single amino acids2,5-Dimethyl-3-ethylpyrazine, 2-Methyl-5-propylpyrazine, 2,3-Diethyl-5-methylpyrazine[6]
Amadori Rearrangement Product (ARP) Model Methionine/Glucose-derived ARPNot specifiedNot specifiedLower content and fewer species than Met/Glc modelNot specified[7]
Free Amino Acid Model 20 different amino acids + 1,3-dihydroxyacetoneNot specifiedNot specified2,5-Dimethylpyrazine was quantitatively the most important2,5-Dimethylpyrazine[3]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results and for designing future experiments.

General Maillard Reaction Model Protocol

This protocol is a synthesis of methodologies reported in the cited literature, particularly from studies on peptide and amino acid models.[4][8]

1. Materials:

  • Amino acids, dipeptides, or tripeptides (e.g., L-lysine, L-histidine, L-arginine, Arg-Lys, His-Lys)

  • Reducing sugar (e.g., Glucose)

  • Distilled water

  • Sodium hydroxide (6 N) for pH adjustment

2. Preparation of Reaction Systems:

  • Prepare mixtures of the amino acid/peptide and glucose. For example, equal masses (e.g., 100 mg) of the peptide and glucose can be used.[4]

  • For control systems with free amino acids, use molar equivalents of the individual amino acids that constitute the peptide.

  • Dissolve the mixtures in a specific volume of distilled water (e.g., 10 mL).

  • Adjust the initial pH of the solution to a desired value (e.g., 8.0) using NaOH. It is noted that weak alkaline conditions can facilitate pyrazine formation.[4]

3. Reaction Conditions:

  • Transfer the mixtures to sealed reaction vials (e.g., 20 mL solid-phase microextraction (SPME) vials).

  • Heat the vials in a stirred oil bath at a controlled temperature (e.g., 140 °C) for a specific duration (e.g., 90 minutes).[4][8]

  • Immediately after heating, cool the vials in an ice-water bath to stop the reaction.

4. Analysis of Volatile Compounds (HS-SPME-GC-MS):

  • Equilibrate the cooled samples at a specific temperature (e.g., 45 °C) for a set time (e.g., 20 minutes) before headspace analysis.

  • Expose a solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes at 50 °C) to adsorb the volatile compounds.[8]

  • Desorb the adsorbed compounds in the injection port of a gas chromatograph (GC) coupled with a mass spectrometer (MS).

  • GC-MS Conditions:

    • Column: A suitable capillary column (e.g., DB-1701, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]

    • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example: start at 40 °C for 2 min, increase to 100 °C at 10 °C/min and hold for 5 min, then increase to 220 °C at 10 °C/min and hold for 15 min.[4][8]

    • MS Detector: Operated in electron ionization (EI) mode (e.g., at 70 eV) with a mass scan range of, for instance, 30-550 m/z.[4][8]

5. Identification and Quantification:

  • Identify the volatile compounds by comparing their mass spectra with those in a spectral library (e.g., NIST).

  • Quantify the compounds based on the peak area of an internal standard or by using the relative peak area.

Visualizing the Path to Pyrazines

The formation of pyrazines in the Maillard reaction follows a complex series of steps. The diagram below illustrates the generally accepted mechanism.

G General Mechanism of Pyrazine Formation in the Maillard Reaction cluster_0 Initial Stage cluster_1 Intermediate Stage cluster_2 Final Stage: Pyrazine Formation Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Compound Amino Compound Amino Compound->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Degradation Strecker Aldehydes Strecker Aldehydes Dicarbonyls->Strecker Aldehydes Strecker Degradation with Amino Acid alpha-Aminoketones alpha-Aminoketones Dicarbonyls->alpha-Aminoketones Strecker Degradation Dihydropyrazine Dihydropyrazine alpha-Aminoketones->Dihydropyrazine Condensation (2 molecules) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: General pathway of pyrazine formation via the Maillard reaction.

Conclusion

The selection of precursors is a critical determinant of pyrazine formation in Maillard reaction models. Studies consistently show that the structure of amino-containing compounds, whether free amino acids, dipeptides, or tripeptides, significantly influences the yield and profile of the resulting pyrazines. Dipeptide models, in particular, have been shown to be more effective in generating certain key pyrazines compared to their constituent free amino acids or corresponding tripeptides.[2][5] Furthermore, the specific amino acid sequence in peptides plays a crucial role.[2][5] These findings underscore the importance of considering the native form of reactants in food and biological systems to accurately predict the outcomes of the Maillard reaction. For researchers and developers, this comparative analysis provides a foundational understanding for manipulating the Maillard reaction to achieve desired flavor profiles or to mitigate the formation of potentially harmful advanced glycation end products.

References

Safety Operating Guide

Prudent Disposal of 2-Ethyl-5-isopropylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety protocols and disposal procedures for 2-Ethyl-5-isopropylpyrazine and related pyrazine derivatives. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental stewardship.

Proper disposal of laboratory chemicals is a critical component of a comprehensive safety program. Adherence to established procedures minimizes risks to personnel and the environment. The information presented here is synthesized from safety data sheets of structurally similar pyrazine compounds and should be used as a foundational guide. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for the specific chemical you are using, if available.

Hazard Profile and Safety Summary

Hazard ClassificationDescriptionPrecautionary Measures
Flammable Liquid Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4]Keep away from heat, sparks, open flames, and hot surfaces.[3][4][5] Use explosion-proof electrical equipment.[4][5] Ground/bond container and receiving equipment.[4]
Acute Oral Toxicity Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product.[3] If swallowed, seek immediate medical attention.[4]
Skin Irritation May cause skin irritation.[3]Wear protective gloves and clothing.[4] In case of skin contact, wash immediately with plenty of water.[4]
Eye Irritation May cause serious eye irritation.[3]Wear eye and face protection.[4] If in eyes, rinse cautiously with water for several minutes.[3]
Respiratory Irritation May cause respiratory irritation.[3]Use only in a well-ventilated area.[3] Avoid breathing vapors or mists.[3]

Proper Disposal Protocol

The primary method for the disposal of this compound and similar pyrazine derivatives is through an approved hazardous waste disposal program.[4][5] It is imperative to consult local, regional, and national regulations to ensure full compliance.[5]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Characterize the waste material. Is it pure this compound, a solution, or mixed with other chemicals?

    • Segregate pyrazine waste from other chemical waste streams to prevent incompatible mixtures.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for the waste.

    • The container should be made of a material compatible with pyrazines.

    • Ensure the container is tightly closed to prevent the release of flammable vapors.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include hazard pictograms for flammable liquids and other applicable hazards.

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[4]

    • The storage area should be away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[4][5]

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash.

Spill and Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Immediate Action:

    • Evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[4][5]

    • Ensure adequate ventilation.[4]

  • Containment and Cleanup:

    • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.

    • For small spills, absorb the material with an inert absorbent such as sand, silica gel, or universal binder.[4][5]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4][5]

  • Decontamination:

    • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Identification & Segregation cluster_1 Containerization & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal start Identify Waste as This compound segregate Segregate from Incompatible Waste start->segregate containerize Use a Designated, Compatible Container segregate->containerize label_waste Label with 'Hazardous Waste' & Chemical Name containerize->label_waste storage Store in a Ventilated, Designated Area label_waste->storage ignition_source Away from Ignition Sources & Incompatibles storage->ignition_source disposal_co Arrange for Pickup by Licensed Waste Disposal Company ignition_source->disposal_co end Proper & Compliant Disposal disposal_co->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a safer research environment and protecting our planet.

References

Personal protective equipment for handling 2-Ethyl-5-isopropylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Ethyl-5-isopropylpyrazine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

  • Flammable Liquid and Vapor : Pyrazines are often flammable, with vapors that can form explosive mixtures with air[1][3].

  • Harmful if Swallowed : Oral toxicity is a concern with similar pyrazine compounds[1][2].

  • Skin and Eye Irritation : Direct contact may cause skin and serious eye irritation[1][2].

  • Respiratory Irritation : Inhalation of vapors or mists may lead to respiratory irritation[1][2].

Given these hazards, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's chemical resistance chart[4][5].
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard[6].
Skin and Body Protection Flame-resistant lab coatA lab coat made of flame-resistant material is required.
Closed-toe shoesLeather or other chemical-resistant material is recommended.
Long pantsShould cover the entire leg.
Respiratory Protection Not generally required for small quantitiesIf working with large quantities or in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: Step-by-Step Handling Procedure

Adherence to this experimental workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation: Ensure fume hood is operational. Clear of ignition sources. gather_materials Gather Materials: This compound Required solvents & reagents Spill kit prep_area->gather_materials Next don_ppe Don Appropriate PPE: Gloves, lab coat, eye protection gather_materials->don_ppe Next dispense Dispense Chemical: Work within the fume hood. Use appropriate tools. don_ppe->dispense Proceed to Handling perform_exp Perform Experiment: Maintain situational awareness. Monitor for spills or splashes. dispense->perform_exp Next decontaminate Decontaminate: Clean glassware and work surfaces. perform_exp->decontaminate Experiment Complete dispose_waste Dispose of Waste: Segregate waste streams. Follow institutional guidelines. decontaminate->dispose_waste Next doff_ppe Doff PPE: Remove gloves and lab coat correctly. dispose_waste->doff_ppe Next wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Final Step

Experimental Workflow for Handling this compound.

Experimental Protocol:

  • Preparation:

    • Ensure a chemical fume hood is in proper working order.

    • Clear the work area of all potential ignition sources, such as hot plates and open flames[1][3].

    • Have a chemical spill kit readily accessible.

    • Assemble all necessary materials, including this compound, solvents, and reaction vessels.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.

    • Use appropriate, clean, and dry glassware and tools.

    • When transferring the chemical, do so carefully to avoid splashing.

    • Keep the container tightly closed when not in use[1].

  • In Case of a Spill:

    • Alert others in the immediate vicinity.

    • If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's environmental health and safety department.

    • For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth[7]. Do not use combustible materials like paper towels.

    • Place the absorbent material into a sealed, labeled container for proper disposal.

    • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Disposal excess_chem Excess this compound liquid_waste Liquid Chemical Waste: Collect in a labeled, sealed container. excess_chem->liquid_waste Segregate contaminated_materials Contaminated Materials: Gloves, absorbent, glassware solid_waste Solid Chemical Waste: Collect in a labeled, sealed container. contaminated_materials->solid_waste Segregate storage Store waste in a designated satellite accumulation area. liquid_waste->storage Store for Disposal solid_waste->storage Store for Disposal disposal_request Submit a hazardous waste pickup request to EHS. storage->disposal_request Request Pickup

Disposal Workflow for this compound Waste.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including excess reagent, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and disposable labware), in a designated and properly labeled hazardous waste container[6][7].

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not pour this compound down the drain or dispose of it in the regular trash[7].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.